4,6-Dichloroisoxazolo[5,4-D]pyrimidine
Description
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Properties
IUPAC Name |
4,6-dichloro-[1,2]oxazolo[5,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl2N3O/c6-3-2-1-8-11-4(2)10-5(7)9-3/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFZEUAWGRBDRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NOC2=C1C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693901 | |
| Record name | 4,6-Dichloro[1,2]oxazolo[5,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197193-09-1 | |
| Record name | 4,6-Dichloro[1,2]oxazolo[5,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 4,6-Dichloroisoxazolo[5,4-D]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry
The isoxazolo[5,4-d]pyrimidine core represents a class of heterocyclic compounds of significant interest in the field of drug discovery and development. As structural analogs of purines, these compounds have been investigated for a wide range of biological activities, including their potential as anticancer and antiviral agents. The strategic placement of halogen atoms, such as chlorine, on this scaffold can dramatically influence its physicochemical properties and biological activity, often enhancing its potency and modulating its metabolic stability. This guide provides a comprehensive overview of the synthesis and characterization of a key intermediate, 4,6-Dichloroisoxazolo[5,4-D]pyrimidine, offering a foundational understanding for researchers engaged in the exploration of this valuable chemical space.
Synthetic Strategy: A Two-Stage Approach to the Core Heterocycle
The synthesis of this compound is most effectively achieved through a two-stage synthetic sequence. This strategy involves the initial construction of the isoxazolo[5,4-d]pyrimidine-4,6-diol core, followed by a robust chlorination step. This approach allows for the efficient assembly of the fused heterocyclic system and subsequent introduction of the reactive chloro-substituents, which are essential for further chemical modifications and the exploration of structure-activity relationships (SAR).
Stage 1: Formation of the Isoxazolo[5,4-d]pyrimidine-4,6-diol Intermediate
The initial and crucial step is the construction of the fused heterocyclic ring system. This is typically accomplished through the cyclization of a functionalized isoxazole precursor. A common and effective starting material for this transformation is 5-aminoisoxazole-4-carbonitrile.
Detailed Experimental Protocol:
-
Step 1: Preparation of 5-Aminoisoxazole-4-carbonitrile. This precursor can be synthesized via a multicomponent reaction involving an aldehyde, malononitrile, and hydroxylamine hydrochloride in the presence of a suitable base and solvent system.[1][2] The selection of the aldehyde will determine the substituent at the 3-position of the isoxazole ring. For the synthesis of the parent this compound, formaldehyde or a suitable equivalent would be utilized.
-
Step 2: Cyclization to Isoxazolo[5,4-d]pyrimidine-4,6-diol. The 5-aminoisoxazole-4-carbonitrile is then subjected to cyclization conditions to form the pyrimidine ring. This is typically achieved by heating the precursor with a source of carbon and nitrogen, such as urea or formamide, at elevated temperatures. The reaction proceeds through a series of condensation and intramolecular cyclization steps to yield the stable dihydroxy-fused pyrimidine system.
Causality Behind Experimental Choices:
The choice of a multicomponent reaction for the synthesis of the isoxazole precursor is driven by its efficiency and atom economy, allowing for the rapid assembly of the key intermediate from readily available starting materials. The subsequent cyclization with urea or formamide is a well-established method for the formation of pyrimidine rings from amino-nitrile precursors, providing a reliable route to the desired dihydroxy intermediate.
Diagram of the Synthetic Workflow for Isoxazolo[5,4-d]pyrimidine-4,6-diol:
Stage 2: Chlorination of the Dihydroxy Intermediate
With the isoxazolo[5,4-d]pyrimidine-4,6-diol in hand, the next critical step is the introduction of the chlorine atoms at the 4 and 6 positions. This transformation is a key step as it converts the relatively unreactive hydroxyl groups into highly versatile chloro groups, which can readily participate in nucleophilic substitution reactions.
Detailed Experimental Protocol:
-
Step 1: Reaction Setup. In a well-ventilated fume hood, the isoxazolo[5,4-d]pyrimidine-4,6-diol is suspended in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine, such as N,N-dimethylaniline or triethylamine, is often added to facilitate the reaction.
-
Step 2: Heating and Reaction Monitoring. The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Step 3: Work-up and Isolation. Upon completion, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice. The resulting precipitate, this compound, is collected by filtration, washed with cold water to remove any residual acid, and dried under vacuum.
Causality Behind Experimental Choices:
Phosphorus oxychloride is a powerful and widely used reagent for the conversion of hydroxyl groups on heterocyclic rings to chloro groups. The addition of a tertiary amine base helps to neutralize the HCl gas that is generated during the reaction, driving the equilibrium towards the product and often improving the reaction rate and yield. The aqueous work-up is a standard procedure to hydrolyze any remaining phosphorus oxychloride and to precipitate the water-insoluble product.
Diagram of the Chlorination Workflow:
Sources
A Technical Guide to the Spectroscopic Characterization of 4,6-Dichloroisoxazolo[5,4-d]pyrimidine
Introduction
4,6-Dichloroisoxazolo[5,4-d]pyrimidine is a heterocyclic compound featuring a fused isoxazole and pyrimidine ring system. This scaffold is of significant interest to researchers in medicinal chemistry and materials science due to its structural similarity to purine, a key component of nucleic acids. As with any novel compound synthesized for drug development or advanced material applications, unambiguous structural confirmation is paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this characterization process.
This guide provides a comprehensive framework for the acquisition and interpretation of spectral data for this compound. As direct experimental data for this specific molecule is not widely published, this document leverages established spectroscopic principles and data from analogous structures to predict the expected spectral features. It is designed to be a practical resource for researchers, explaining not just what to expect, but why certain signals appear and how to design experiments to validate the compound's structure with high confidence.
Molecular Structure and Spectroscopic Overview
A thorough analysis begins with the molecule's structure. Understanding the arrangement of atoms, bonds, and functional groups allows us to form hypotheses about the spectral data we expect to acquire.
Caption: Logical workflow for NMR data interpretation.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing an excellent fingerprint of the functional groups present.
Predicted IR Absorption Bands
For this compound, we anticipate several characteristic absorption bands.
-
Aromatic C-H Stretch: A weak to medium band is expected above 3000 cm⁻¹, typically around 3050-3150 cm⁻¹ .
-
Aromatic Ring Stretching (C=C and C=N): Multiple sharp bands of variable intensity are expected in the 1400-1650 cm⁻¹ region. These are characteristic of the heteroaromatic system.[1] For isoxazole rings specifically, a C=N stretch is often observed around 1610-1640 cm⁻¹.[1]
-
N-O Stretch: The isoxazole ring's N-O bond stretch is expected to produce a band in the 1100-1200 cm⁻¹ region.[1]
-
C-Cl Stretch: Strong bands corresponding to the C-Cl bonds are expected in the fingerprint region, typically between 600-800 cm⁻¹ . Studies on dichloropyrimidines confirm absorptions in this range.[2][3]
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.
-
Background Collection: Before analyzing the sample, a background spectrum must be collected. This is done with the ATR crystal clean and uncovered to measure the absorbance of the ambient environment (e.g., CO₂, water vapor), which will be subtracted from the sample spectrum.[4]
-
Sample Application: Place a small amount of the solid, purified compound directly onto the ATR crystal surface.
-
Apply Pressure: Use the instrument's pressure arm to press the sample firmly against the crystal. This ensures good contact, which is critical for obtaining a high-quality spectrum.[5]
-
Data Acquisition: Initiate the scan. The instrument directs an IR beam through the crystal, where it reflects and interacts with the sample at the interface.[6] Typically, 16 to 32 scans are co-added to produce the final spectrum.
-
Cleaning: After the measurement, retract the pressure arm, remove the sample, and clean the crystal surface with a soft cloth dampened with a suitable solvent (e.g., isopropanol or acetone) to prepare for the next sample.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns.
Predicted Mass Spectrum
-
Molecular Formula: C₅HCl₂N₃O
-
Molecular Weight:
-
Using ³⁵Cl isotope: 512.011 + 1.008 + 234.969 + 3*14.007 + 15.999 = 188.95 g/mol
-
Using ³⁷Cl isotope: The presence of the heavier chlorine isotope will also be observed.
-
-
Isotopic Pattern (A Key Signature): The presence of two chlorine atoms will generate a highly characteristic isotopic cluster for the molecular ion. The natural abundances of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) lead to a predictable pattern for the M⁺, [M+2]⁺, and [M+4]⁺ peaks.
-
M⁺ Peak (containing two ³⁵Cl): Relative Intensity = (0.758)² ≈ 57.5%
-
[M+2]⁺ Peak (containing one ³⁵Cl and one ³⁷Cl): Relative Intensity = 2 * (0.758 * 0.242) ≈ 36.7%
-
[M+4]⁺ Peak (containing two ³⁷Cl): Relative Intensity = (0.242)² ≈ 5.8%
-
The expected intensity ratio for the M⁺ : [M+2]⁺ : [M+4]⁺ peaks will be approximately 9:6:1 .[7][8] Observing this pattern is strong evidence for the presence of two chlorine atoms.
-
Experimental Protocol: Electron Ionization (EI-MS)
Electron Ionization is a classic "hard" ionization technique that provides reproducible fragmentation patterns, ideal for structural elucidation.
-
Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS).[9]
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[10][11] This energy is sufficient to eject an electron from the molecule, forming a high-energy molecular ion (M⁺•).
-
Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic ions and neutral radicals.[12]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value, creating the mass spectrum.
Predicted Fragmentation Pathway
The fragmentation of heterocyclic systems is often initiated by the loss of small, stable molecules or radicals.
Caption: A plausible fragmentation pathway for this compound.
-
Initial Fragmentation: A common fragmentation pathway for pyrimidines involves the loss of HCN.[13] Loss of a chlorine radical (Cl•) is also a highly probable initial step.
-
Subsequent Losses: Further fragmentation could involve the loss of the second chlorine atom or cleavage of the rings to yield smaller, stable charged fragments.
Summary of Predicted Spectral Data
The table below consolidates the predicted spectral data for this compound, providing a comprehensive reference for experimental verification.
| Technique | Parameter | Predicted Value / Observation | Rationale |
| ¹H NMR | Chemical Shift (δ) | ~7.5 - 8.9 ppm | Single proton on an electron-deficient heteroaromatic ring. |
| Multiplicity | Singlet | No adjacent protons for coupling. | |
| ¹³C NMR | Chemical Shifts (δ) | C-Cl: ~150-165 ppmC-H: ~120-135 ppmBridgehead: ~145-170 ppm | Influence of electronegative N, O, and Cl atoms. |
| IR | Aromatic C-H Stretch | ~3050-3150 cm⁻¹ | Standard for aromatic C-H bonds. |
| Ring Stretches (C=N, C=C) | ~1400-1650 cm⁻¹ | Characteristic of heteroaromatic systems. | |
| N-O Stretch | ~1100-1200 cm⁻¹ | Characteristic of the isoxazole ring. | |
| C-Cl Stretch | ~600-800 cm⁻¹ | Typical range for carbon-chlorine bonds. | |
| MS (EI) | Molecular Ion (M⁺) | m/z 189 (³⁵Cl₂) | Corresponds to the molecular weight. |
| Isotopic Pattern | m/z 189, 191, 193 | Characteristic M⁺, [M+2]⁺, [M+4]⁺ peaks in a ~9:6:1 ratio due to two Cl atoms. | |
| Key Fragments | m/z 146/148/150 ([M-HCN]⁺)m/z 121 ([M-Cl]⁺) | Loss of stable neutral molecules (HCN) and radicals (Cl•). |
Conclusion
This technical guide outlines a predictive and methodological approach to the complete spectroscopic characterization of this compound. By combining theoretical predictions based on analogous structures with robust, self-validating experimental protocols, researchers can confidently confirm the identity and purity of this novel compound. The key identifiers to look for are the single proton in the downfield region of the ¹H NMR spectrum, the characteristic isotopic cluster in the mass spectrum confirming two chlorine atoms, and the specific vibrational bands in the IR spectrum corresponding to the fused heteroaromatic system. This comprehensive analysis forms the bedrock of quality control and regulatory submission for any new chemical entity.
References
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Sharma, V.K., Kumar, P., & Sharma, S.D. (1998). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry, 10(3), 527–531. [Available at: [Link]]
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Jaiswal, R.M.P., Katon, J.E., & Tripathi, G.N.R. (1983). Polarized infrared spectra and the crystal structure of 4,6-dichloropyrimidine. Journal of Molecular Structure, 102, 123-135. [Available at: [Link]]
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Lin, C.-W., et al. (2021). Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis. ResearchGate. [Available at: [Link]]
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An In-Depth Technical Guide to 4,6-Dichloroisoxazolo[5,4-d]pyrimidine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Isoxazolo[5,4-d]pyrimidine Scaffold
The isoxazolo[5,4-d]pyrimidine core is a privileged heterocyclic structure in medicinal chemistry, recognized for its role as a bioisostere of purine. This structural similarity allows compounds bearing this scaffold to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. The oxazolo[5,4-d]pyrimidine system is a versatile framework for the design of bioactive ligands for enzymes and receptors.[1] Derivatives of this scaffold have shown promise as anticancer agents, kinase inhibitors, and modulators of various signaling pathways.[2][3][4] The subject of this guide, 4,6-Dichloroisoxazolo[5,4-d]pyrimidine, is a key intermediate, offering two reactive chlorine atoms that serve as handles for the introduction of various functional groups, enabling the synthesis of diverse compound libraries for drug discovery and development.
Physicochemical Properties
Detailed experimental data for this compound is not extensively reported in publicly available literature. However, based on its chemical structure and data from chemical suppliers, the following properties can be summarized.
| Property | Value | Source |
| CAS Number | 1197193-09-1 | [5][6] |
| Molecular Formula | C₅HCl₂N₃O | [7] |
| Molecular Weight | 189.99 g/mol | [7] |
| Appearance | Solid (predicted) | General knowledge |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in water. | Inferred from related structures |
Spectroscopic Characterization
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple, showing a single singlet for the proton on the isoxazole ring. The exact chemical shift would be influenced by the electron-withdrawing nature of the fused pyrimidine ring and the chlorine atoms.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide key information about the carbon framework. Distinct signals would be expected for the carbons in the isoxazole and pyrimidine rings. The carbons attached to the chlorine atoms (C4 and C6) would likely appear in the downfield region of the spectrum.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by stretching vibrations of the C=N and C=C bonds within the heterocyclic rings. The absence of O-H or N-H stretching bands would confirm the anhydrous and aprotic nature of the molecule.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern (M, M+2, M+4) would be observed, which is a definitive feature for the identification of polychlorinated compounds.
Synthesis and Reactivity
Synthetic Pathways
The synthesis of the isoxazolo[5,4-d]pyrimidine scaffold can be achieved through various synthetic routes, generally involving the construction of one ring onto the other pre-functionalized ring.[4] A common strategy involves the cyclization of a substituted isoxazole precursor. For instance, a 5-amino-4-cyanoisoxazole derivative can serve as a key starting material.
A plausible, though not explicitly documented for this specific compound, synthetic approach could involve:
-
Formation of a 5-amino-4-cyanoisoxazole: This can be synthesized from appropriate starting materials.
-
Cyclization to form the pyrimidine ring: The 5-amino-4-cyanoisoxazole can be reacted with a suitable one-carbon synthon, such as formamide or orthoformates, to construct the pyrimidine ring.
-
Chlorination: The resulting isoxazolo[5,4-d]pyrimidin-4,6-diol would then be subjected to chlorination using a reagent like phosphorus oxychloride (POCl₃) to yield this compound. A similar two-step cyclization and chlorination process is used for the synthesis of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine.[8]
Caption: Nucleophilic substitution reactions of this compound.
Applications in Research and Drug Development
The isoxazolo[5,4-d]pyrimidine scaffold is of significant interest in drug discovery, particularly in the development of anticancer agents. [3][4]Derivatives have been investigated as inhibitors of various kinases, including VEGFR-2, which is a key target in angiogenesis. [4]The ability to readily modify the 4 and 6 positions of this compound allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity for a given biological target.
The core structure's resemblance to purines also suggests potential applications in the development of antimetabolites or modulators of purinergic signaling pathways.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the safety information for related chlorinated pyrimidine compounds, the following precautions should be taken:
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek immediate medical attention.
-
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of novel heterocyclic compounds with potential applications in drug discovery. Its key feature is the presence of two reactive chlorine atoms that can be readily displaced by various nucleophiles, allowing for the generation of diverse chemical libraries. While detailed experimental data for this specific compound is sparse in the public domain, its structural similarity to other well-studied dichloropyrimidines and isoxazolopyrimidines provides a strong basis for understanding its physicochemical properties, reactivity, and potential applications. Further research into the synthesis and characterization of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry.
References
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Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 30(3), 666. [Link]
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Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [Link]
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solubility of 4,6-Dichloroisoxazolo[5,4-D]pyrimidine in common organic solvents
An In-Depth Technical Guide to the Solubility of 4,6-Dichloroisoxazolo[5,4-D]pyrimidine in Common Organic Solvents
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a heterocyclic compound of interest in pharmaceutical and chemical research. Given the limited availability of public quantitative solubility data for this specific molecule, this document focuses on providing a robust experimental framework for researchers to determine its solubility in common organic solvents. The methodologies outlined herein are grounded in established principles of physical chemistry and are designed to yield reliable and reproducible results.
The isoxazolo[5,4-d]pyrimidine scaffold is a key structural motif in many biologically active compounds, showing a range of activities including anticancer properties.[1][2] Understanding the solubility of its derivatives, such as this compound, is a critical first step in drug development, influencing formulation, bioavailability, and synthetic route optimization.
Safety and Handling of this compound
Recommended Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated fume hood.[5]
-
Respiratory Protection: If there is a risk of generating dust, a respirator with a P2 filter is recommended.[3]
-
Handling: Avoid direct contact with the skin and eyes. Do not breathe in dust. After handling, wash hands and face thoroughly.[3][6] Contaminated work clothing should not be allowed out of the workplace.[3][4]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place. This compound may be moisture-sensitive.[3]
-
Spills: In case of a spill, avoid generating dust. Collect the spilled material and dispose of it as hazardous waste.[3]
Predicted Solubility Profile and Solvent Selection
The principle of "like dissolves like" is the cornerstone of predicting solubility.[7] this compound is a moderately polar molecule due to the presence of nitrogen and oxygen atoms in its heterocyclic rings, but the two chlorine atoms also contribute to its lipophilic character. Therefore, it is expected to have limited solubility in highly polar protic solvents like water and better solubility in a range of organic solvents.
Based on data for similar heterocyclic compounds, such as 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine, slight solubility in methanol and DMSO can be anticipated.[8][9] A systematic approach to solvent selection should involve testing a spectrum of solvents with varying polarities.
Table 1: Proposed Solvents for Solubility Screening
| Solvent Class | Example Solvents | Predicted Qualitative Solubility | Rationale |
| Protic Polar | Methanol, Ethanol | Slight to Moderate | Potential for hydrogen bonding with the nitrogen atoms. |
| Aprotic Polar | Acetone, Acetonitrile | Moderate to Good | Dipole-dipole interactions are likely to facilitate dissolution. |
| Dimethylformamide (DMF) | Good | Often a good solvent for a wide range of organic compounds.[10] | |
| Dimethyl Sulfoxide (DMSO) | Good | A powerful aprotic solvent, often used for compounds with poor solubility.[8] | |
| Moderately Polar | Dichloromethane (DCM) | Good | The chloro groups on the solute may interact favorably. |
| Tetrahydrofuran (THF) | Moderate to Good | A versatile ether-based solvent. | |
| Nonpolar | Toluene, Hexane | Poor to Slight | Lack of strong intermolecular forces to overcome the crystal lattice energy. |
Experimental Workflow for Solubility Determination
The following section details a robust workflow for determining the solubility of this compound. This process begins with a qualitative assessment, followed by a more rigorous quantitative analysis.
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Quantum Chemical Calculations for 4,6-Dichloroisoxazolo[5,4-D]pyrimidine: A Technical Guide for Drug Development Professionals
Abstract
This guide provides a comprehensive, technically-grounded protocol for performing quantum chemical calculations on 4,6-Dichloroisoxazolo[5,4-D]pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry. Recognizing the dual role of this molecule as both a key synthetic intermediate and a potential pharmacophore, we move beyond a simple recitation of steps. Instead, we present a self-validating computational workflow rooted in Density Functional Theory (DFT). This document details the rationale for selecting appropriate computational methods, step-by-step protocols for geometry optimization and property calculation, and a framework for interpreting the results in the context of drug design and development. By integrating theoretical rigor with practical application, this guide empowers researchers to leverage computational insights to accelerate the discovery of novel therapeutics based on the isoxazolo[5,4-d]pyrimidine core.
Introduction: The Strategic Value of a Halogenated Heterocycle
The isoxazolo[5,4-d]pyrimidine ring system, a purine isostere, is a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including the inhibition of critical cancer-related enzymes like VEGFR-2, Janus kinases (JAKs), and Aurora kinases.[1][2] The core structure serves as a versatile anchor for interacting with ATP-binding sites in many kinases.[3][4]
1.1 Focus on this compound: A Gateway Molecule
The subject of this guide, this compound, is a pivotal molecule.[][6][7] The two chlorine atoms are not merely passive substituents; they are reactive handles that allow for selective, site-specific chemical modification. This makes the molecule an ideal starting material for building libraries of diverse derivatives for structure-activity relationship (SAR) studies.[8] Understanding the electronic structure of this parent compound is therefore paramount for predicting its reactivity and guiding synthetic strategies.
1.2 The Role of Quantum Chemistry in Modern Drug Discovery
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools in the drug discovery pipeline.[9][10] They provide a microscopic view of a molecule's electronic properties, which govern its structure, stability, reactivity, and intermolecular interactions.[11][12] By calculating properties such as electron density, electrostatic potential, and molecular orbital energies, we can:
-
Predict Reactive Sites: Identify which positions are most susceptible to nucleophilic or electrophilic attack, thereby optimizing synthetic routes.[11]
-
Guide Lead Optimization: Understand how modifications to the scaffold will alter its electronic and steric properties, influencing binding affinity and selectivity.[9]
-
Inform Pharmacophore Modeling: Generate accurate charge distributions and molecular shapes for use in more advanced modeling techniques like molecular docking and 3D-QSAR.[13][14]
-
Elucidate Mechanisms of Action: Gain insights into how a drug molecule interacts with its biological target at a fundamental electronic level.[9]
Theoretical Foundations: Choosing the Right Tools
The accuracy of any quantum chemical calculation is critically dependent on the chosen theoretical method, which comprises a functional and a basis set.[11]
2.1 Density Functional Theory (DFT): A Pragmatic Choice
DFT is a quantum mechanical method that calculates the properties of a multi-electron system based on its electron density, which is a simpler quantity than the complex many-electron wavefunction.[12][15] This approach offers a powerful balance of computational efficiency and accuracy, making it the workhorse for calculations on drug-sized molecules.
2.2 Selecting the Optimal Functional and Basis Set
The choice of the functional, which approximates the exchange-correlation energy, is the most critical decision in a DFT calculation.[16]
-
Functional Selection: For organic molecules, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a well-established and often reliable starting point.[17] However, for systems involving non-covalent interactions, such as hydrogen bonding or dispersion forces (which are critical for drug-receptor binding), the Minnesota functionals, like M06-2X , often provide superior performance.[18][19] The M06-2X functional is particularly well-suited for main-group chemistry and provides a more accurate description of the dispersion interactions that can be influenced by the halogen atoms in our target molecule.[20] Halogen atoms can also participate in "halogen bonding," a specific type of non-covalent interaction whose accurate description benefits from functionals like M06-2X.[21][22][23]
-
Basis Set Selection: The basis set is a set of mathematical functions used to build the molecular orbitals. The Pople-style basis set, 6-311++G(d,p) , represents a robust choice for this application.
-
6-311: A triple-zeta basis set, providing a flexible description of the valence electrons.
-
++G: Includes diffuse functions on both heavy atoms and hydrogen, which are essential for accurately describing anions and non-covalent interactions.
-
(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron distribution, which is crucial for describing chemical bonds accurately.
-
Therefore, for the calculations outlined in this guide, the M06-2X/6-311++G(d,p) level of theory is recommended for its proven accuracy with halogenated organic systems and non-covalent interactions.
The Computational Protocol: A Self-Validating Workflow
This section details a step-by-step protocol for performing a comprehensive quantum chemical analysis. The workflow is designed to be self-validating, incorporating checks to ensure the reliability of the results.
4.1 Structural Parameters & Experimental Validation
The first step in validating the computational model is to compare the calculated geometric parameters (bond lengths, bond angles) with available experimental data. [24]While a crystal structure for this compound may not be publicly available, comparison with crystal structures of closely related isoxazolo[5,4-d]pyrimidine derivatives provides a strong benchmark for the accuracy of the chosen theoretical method. [25]
| Parameter | Calculated (M06-2X/6-311++G(d,p)) | Expected Range (from analogs) |
|---|---|---|
| C4-Cl Bond Length | [Calculated Value] Å | ~1.72 - 1.75 Å |
| C6-Cl Bond Length | [Calculated Value] Å | ~1.72 - 1.75 Å |
| N5-C6 Bond Length | [Calculated Value] Å | ~1.31 - 1.34 Å |
| O1-N2 Bond Angle | [Calculated Value] ° | ~108 - 111° |
| C4-N3-C3a Angle | [Calculated Value] ° | ~115 - 118° |
Note: Values are placeholders and would be filled with actual calculation results.
4.2 Molecular Electrostatic Potential (MEP) Analysis
The MEP is a color-coded map of the total electrostatic potential projected onto the molecule's electron density surface. It is an invaluable tool for predicting intermolecular interactions and reactivity.
-
Red Regions (Negative Potential): Indicate electron-rich areas, prime targets for electrophilic attack and favorable sites for hydrogen bond acceptance. These are expected around the nitrogen atoms and the oxygen atom of the isoxazole ring.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. These are expected around the hydrogen atom and, interestingly, on the chlorine atoms (the "sigma-hole"), which allows for halogen bonding.
-
Application: The MEP map will clearly show that the C4 and C6 positions are electron-deficient and activated by the adjacent nitrogen atoms, making them highly susceptible to nucleophilic aromatic substitution. This directly informs the synthetic chemist that amines, thiols, or alcohols can readily displace the chlorine atoms to build molecular diversity.
4.3 Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity.
-
HOMO: Represents the ability to donate an electron. The distribution of the HOMO indicates the sites most susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. The distribution of the LUMO indicates the sites most susceptible to nucleophilic attack. For this compound, the LUMO is expected to be localized significantly over the pyrimidine ring, particularly at the C4 and C6 positions, confirming their electrophilic nature.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a descriptor of chemical stability. A smaller gap suggests higher reactivity.
| Property | Calculated (M06-2X/6-311++G(d,p)) | Interpretation |
| HOMO Energy | [Calculated Value] eV | Electron-donating ability |
| LUMO Energy | [Calculated Value] eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | [Calculated Value] eV | Chemical reactivity/stability |
| Note: Values are placeholders and would be filled with actual calculation results. |
Conclusion
This guide has outlined a robust and scientifically rigorous workflow for the quantum chemical analysis of this compound using Density Functional Theory. By employing the M06-2X/6-311++G(d,p) level of theory and incorporating essential validation steps, researchers can generate reliable data on the molecule's structural and electronic properties. The true power of this approach lies in translating this data into actionable intelligence for medicinal chemistry programs—predicting sites of reactivity for library synthesis, understanding the electronic basis for potential drug-target interactions, and ultimately, accelerating the journey from a promising scaffold to a novel therapeutic agent.
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Akhtar, N., & Al-Masoudi, N. A. (2018). Role of DFT in Drug Design: A Mini Review. Longdom Publishing. Available at: [Link]
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Bryantsev, V. S., & Hay, B. P. (2013). Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters. PubMed. Available at: [Link]
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Kim, Y., et al. (2022). Assessment of Various Density Functional Theory Methods for Finding Accurate Structures of Actinide Complexes. National Institutes of Health (NIH). Available at: [Link]
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Walker, M. (2013). Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters. SciSpace. Available at: [Link]
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Al-Suwaidan, I. A., et al. (2023). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Publishing. Available at: [Link]
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Al-Abdullah, N. H., et al. (2022). Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. MDPI. Available at: [Link]
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An In-Depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 4,6-Dichloroisoxazolo[5,4-D]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazolo[5,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural similarity to purines and its broad range of biological activities.[1][2] The 4,6-dichloro-substituted derivative, in particular, serves as a versatile precursor for the synthesis of a diverse array of polysubstituted analogues through nucleophilic aromatic substitution. This guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of 4,6-Dichloroisoxazolo[5,4-D]pyrimidine, drawing on established principles of heterocyclic chemistry and reactivity trends observed in analogous fused pyrimidine systems. We will delve into the electronic architecture of the molecule, predict its reactivity patterns, and provide illustrative synthetic protocols.
Introduction: The Isoxazolo[5,4-d]pyrimidine Core
The fusion of an isoxazole ring with a pyrimidine ring creates the isoxazolo[5,4-d]pyrimidine system, a class of compounds that has garnered significant interest in drug discovery.[3] These molecules are considered purine analogues, where an oxygen atom replaces a nitrogen atom in the five-membered ring, leading to unique electronic and steric properties. This structural modification allows for novel interactions with biological targets, and derivatives have been explored as anticancer, antithrombotic, and immunomodulatory agents.[4][5]
This compound is a key intermediate in the elaboration of this scaffold. The two chlorine atoms act as reactive handles, allowing for the introduction of various functional groups at the C4 and C6 positions. Understanding the intrinsic electrophilic and nucleophilic character of this molecule is paramount for designing efficient and regioselective synthetic strategies.
Electronic Landscape: Unveiling the Reactive Sites
The reactivity of this compound is governed by the electron distribution within its bicyclic aromatic system. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further intensified by the inductive electron-withdrawing effects of the two chlorine atoms at the C4 and C6 positions.[6] Consequently, these carbon atoms are highly electrophilic and represent the primary sites for nucleophilic attack.
The fused isoxazole ring also modulates the electronic properties of the pyrimidine moiety. The precise influence would be best quantified by computational methods such as Density Functional Theory (DFT) to generate an electrostatic potential map. However, based on the fundamental principles of heterocyclic chemistry, we can make informed predictions. The oxygen and nitrogen atoms of the isoxazole ring will influence the electron density of the shared carbon atoms and the adjacent pyrimidine ring.
Nucleophilic Sites: The primary nucleophilic sites are the nitrogen atoms within the ring system. The lone pair of electrons on these nitrogens can participate in reactions with strong electrophiles, although protonation is a more common interaction in biological systems.
Electrophilic Sites: The most significant electrophilic sites are the C4 and C6 carbons, which are directly attached to the chlorine leaving groups. The electron-deficient nature of the pyrimidine ring makes these positions highly susceptible to nucleophilic aromatic substitution (SNAr).[6]
Below is a diagram illustrating the predicted reactive sites of this compound.
Caption: Predicted reactive sites of this compound.
Electrophilic Reactivity: The Gateway to Functionalization
The primary mode of reaction for this compound is nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[6]
Regioselectivity of Nucleophilic Attack
In symmetrically substituted 4,6-dichloropyrimidines, the initial nucleophilic attack can occur at either the C4 or C6 position without preference.[6] However, in the case of this compound, the fused isoxazole ring introduces asymmetry, which may lead to a preference for one position over the other. The relative reactivity of C4 versus C6 will depend on the subtle electronic influence of the isoxazole ring.
Generally, in fused pyrimidine systems, the position analogous to C4 is often more reactive. However, this can be influenced by the nature of the nucleophile and the reaction conditions. For sequential substitutions, the introduction of the first substituent will electronically modulate the reactivity of the remaining chlorine atom.
The following diagram illustrates the general mechanism for SNAr on this compound.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Common Nucleophiles and Reaction Conditions
A wide range of nucleophiles can be employed to displace the chlorine atoms, including:
-
Amines (R-NH₂): Primary and secondary amines readily react to form amino-substituted derivatives.
-
Alkoxides (R-O⁻): Alkoxides and phenoxides can be used to introduce ether linkages.
-
Thiols (R-SH): Thiolates are effective nucleophiles for forming thioether derivatives.
The choice of solvent and base is crucial for controlling the reaction outcome. Polar aprotic solvents like DMF or DMSO are often used to facilitate the formation of the charged Meisenheimer complex.
Nucleophilic Reactivity: The Role of the Ring Nitrogens
The nitrogen atoms in the isoxazolo[5,4-d]pyrimidine core possess lone pairs of electrons and are therefore nucleophilic. Their reactivity is generally lower than that of the electrophilic carbons, and they typically react with strong electrophiles.
-
Protonation: In acidic media, the ring nitrogens can be protonated. This is a fundamental property that influences the solubility and biological activity of these compounds.
-
Alkylation: Under forcing conditions with strong alkylating agents, N-alkylation may occur. The site of alkylation will depend on the relative basicity and steric accessibility of the nitrogen atoms.
Experimental Protocols
The following protocols are representative examples of nucleophilic substitution reactions on dichloropyrimidine systems and can be adapted for this compound.
Protocol for Mono-amination
This protocol is adapted from procedures for the amination of similar dichloropyrimidine derivatives.[7]
Objective: To synthesize a mono-amino substituted isoxazolo[5,4-d]pyrimidine derivative.
Materials:
-
This compound (1.0 mmol)
-
Amine nucleophile (e.g., benzylamine, 1.0 mmol)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 mmol)
-
Ethanol or N,N-Dimethylformamide (DMF) (10 mL)
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
Add the amine nucleophile to the solution.
-
Add the base (TEA or DIPEA) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired mono-aminated product.
Protocol for Di-substitution
Objective: To synthesize a di-substituted isoxazolo[5,4-d]pyrimidine derivative.
Materials:
-
This compound (1.0 mmol)
-
Nucleophile (e.g., sodium methoxide, 2.2 mmol)
-
Methanol (15 mL)
Procedure:
-
Dissolve this compound in methanol.
-
Add a solution of sodium methoxide in methanol to the reaction mixture.
-
Heat the mixture under reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Quantitative Data Summary
| Position | Relative Electrophilicity | Common Nucleophiles | Typical Reaction Conditions |
| C4/C6 | High | Amines, Alkoxides, Thiols | Room temperature to reflux, with base |
| N5/N7 | Low | Protons, Strong Alkylating Agents | Acidic media or forcing alkylation conditions |
Conclusion
This compound is a highly valuable building block for the synthesis of diverse chemical libraries for drug discovery. Its primary electrophilic sites are the C4 and C6 carbons, which readily undergo nucleophilic aromatic substitution with a variety of nucleophiles. The regioselectivity of these reactions can be influenced by the choice of nucleophile and reaction conditions. The ring nitrogens represent the main nucleophilic centers, although their reactivity is generally limited to reactions with strong electrophiles. A thorough understanding of the electronic properties and reactivity patterns of this scaffold is essential for its effective utilization in the development of novel therapeutic agents.
References
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- BenchChem. (2025). Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution.
- Ryng, S. et al. (2020).
- BOC Sciences. (n.d.). CAS 1253654-79-3 4,6-Dichloro-3-methyl-isoxazolo[5,4-d]pyrimidine.
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- Clausius Scientific Press. (2021). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine.
- MDPI. (2021). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
- Strašek Benedik, N. et al. (2024). Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists. ACS Omega.
- ResearchGate. (n.d.). SAR study of isoxazole-substituted oxazolo[5,4-d]pyrimidines as anticancer agents.
- Wang, Y. et al. (2015). Design, synthesis and evaluation of isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives as antithrombotic agents. Bioorganic & Medicinal Chemistry Letters.
- Wagner, E., & Becan, L. (2018). Synthesis of New Isoxazolo[4,5‐d]pyrimidines as Antitumor Agents. Journal of Heterocyclic Chemistry.
- Ryng, S. et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives.
- ResearchGate. (2013). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)
- Wagner, E., & Becan, L. (2018). Synthesis of New Isoxazolo[4,5‐d]pyrimidines as Antitumor Agents. Sci-Hub.
- ResearchGate. (n.d.). Nucleophilic substitution reactions.
- ChemRxiv. (2022). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over.
- Sidorenko, E. et al. (2012). Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. Medicinal Chemistry Research.
- IntechOpen. (2023).
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A Technical Guide to the Thermal Stability and Decomposition of 4,6-Dichloroisoxazolo[5,4-D]pyrimidine
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 4,6-Dichloroisoxazolo[5,4-D]pyrimidine, a heterocyclic compound of interest in pharmaceutical and materials science research. In the absence of direct, published experimental data for this specific molecule, this document synthesizes information from foundational principles of organic chemistry, known decomposition pathways of related heterocyclic systems, and standard analytical methodologies. It serves as a predictive framework and a methodological resource for researchers, scientists, and drug development professionals engaged in the handling, process development, and safety assessment of this and structurally related compounds. We will explore the anticipated thermal behavior, propose potential decomposition mechanisms, and provide detailed protocols for empirical validation using thermo-analytical techniques.
Introduction: The Significance of this compound
The isoxazolo[5,4-d]pyrimidine scaffold is a fused heterocyclic system that mimics endogenous purine bases, making it a valuable core structure in medicinal chemistry.[1] Derivatives of this scaffold have shown potential in oncology research, notably as inhibitors of key enzymes in carcinogenesis.[1] The subject of this guide, this compound, is a key intermediate in the synthesis of more complex derivatives. The two chlorine atoms at the 4 and 6 positions of the pyrimidine ring are reactive sites amenable to nucleophilic substitution, allowing for the introduction of a variety of functional groups to explore structure-activity relationships.
Given its role as a building block in drug discovery and development, a thorough understanding of the thermal stability of this compound is paramount. This knowledge is critical for ensuring safe handling and storage, defining stable process parameters for subsequent synthetic transformations, and for regulatory compliance. This guide aims to provide a foundational understanding of its thermal properties, thereby enabling safer and more efficient research and development.
Predicted Thermal Behavior and Key Concerns
Based on the constituent heterocyclic rings—isoxazole and dichloropyrimidine—we can anticipate a complex thermal decomposition profile. The isoxazole ring is known to be susceptible to thermal ring-opening due to the relatively weak N-O bond.[2] Theoretical and experimental studies on isoxazole itself indicate that it decomposes at high temperatures (850–1100 K) to form acetonitrile and carbon monoxide.[3][4]
The dichloropyrimidine moiety introduces additional considerations. Halogenated heterocycles can exhibit significant thermal liability, and the presence of two chlorine atoms on the pyrimidine ring is expected to influence its decomposition pathway. Pyrolysis of pyrimidine has been proposed to proceed via a free radical chain reaction initiated by C-H fission.[5] For this compound, the C-Cl bonds are likely to be the most labile sites on the pyrimidine ring under thermal stress.
Therefore, the primary thermal concerns for this molecule are:
-
Early onset of decomposition: The fused ring system and the presence of halogen substituents may lower the decomposition temperature compared to the parent heterocycles.
-
Exothermic decomposition: The breakdown of the heterocyclic core can be highly energetic, posing a potential safety hazard.
-
Generation of hazardous byproducts: Decomposition is likely to produce corrosive (e.g., HCl) and toxic gases.
Proposed Decomposition Mechanisms
While empirical validation is essential, we can propose plausible decomposition pathways for this compound based on established chemical principles.
Isoxazole Ring Opening
The initial and most probable decomposition step is the thermally induced cleavage of the N-O bond in the isoxazole ring. This is a well-documented pathway for isoxazoles.[2][3][4] This ring opening would likely lead to a highly reactive intermediate.
Caption: Proposed initial thermal decomposition step.
Fragmentation of the Pyrimidine Ring
Following the initial isoxazole ring opening, the pyrimidine ring is expected to fragment. The presence of the chloro substituents will likely direct the fragmentation pathway. Homolytic cleavage of the C-Cl bonds could initiate a radical cascade, leading to the formation of various smaller molecules.
Caption: A simplified proposed overall decomposition pathway.
Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability and decomposition characteristics of this compound, a combination of thermo-analytical techniques is recommended. The following protocols are designed to provide a comprehensive thermal profile.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6][7] This technique is essential for determining the onset of decomposition and the temperature ranges of mass loss events.
Protocol:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 50 mL/min. Running the analysis in both atmospheres can provide insights into the decomposition mechanism (e.g., oxidative vs. thermal decomposition).
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.
-
Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG).
-
Quantify the percentage of mass loss at each decomposition step.
-
Determine the final residual mass at the end of the experiment.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.
Protocol:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or high-pressure gold-plated crucible. The use of a high-pressure crucible is recommended to contain any evolved gases during decomposition.[10]
-
Atmosphere: Nitrogen, at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to a temperature just beyond the final decomposition event observed in TGA (e.g., 450 °C) at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Determine the melting point (Tm) from the peak of the endothermic event.
-
Determine the onset temperature of decomposition (Tonset) from the start of the exothermic or endothermic decomposition peak.
-
Calculate the enthalpy of decomposition (ΔHd) by integrating the area under the decomposition peak.
-
Caption: Experimental workflow for thermal analysis.
Data Interpretation and Safety Considerations
The data obtained from TGA and DSC analyses should be interpreted in conjunction to build a complete picture of the thermal behavior of this compound.
Data Summary Table:
| Parameter | Symbol | Method | Expected Observation | Significance |
| Melting Point | Tm | DSC | Endothermic peak | Purity and physical transition |
| Onset of Decomposition | Tonset | TGA/DSC | Start of mass loss / thermal event | Upper limit for thermal stability |
| Temperature of Max. Decomposition Rate | Tmax | TGA (DTG) | Peak(s) in the derivative curve | Indicates regions of highest reactivity |
| Enthalpy of Decomposition | ΔHd | DSC | Area under the decomposition peak | Quantifies the energy released |
Safety Implications:
-
A low Tonset indicates poor thermal stability and necessitates careful temperature control during handling and reactions.
-
A large, sharp exothermic ΔHd suggests a potential for a thermal runaway reaction, requiring strict safety protocols and process controls.
-
The evolution of corrosive and toxic gases, as predicted by the decomposition mechanism, requires that all thermal analyses and high-temperature reactions be conducted in a well-ventilated fume hood or with appropriate off-gas scrubbing.
Conclusion
The experimental protocols detailed in this guide for TGA and DSC analysis offer a robust methodology for the empirical determination of its thermal profile. The resulting data will be invaluable for researchers and drug development professionals in establishing safe operating procedures, optimizing synthetic processes, and ensuring the overall integrity and safety of their research and development activities involving this important heterocyclic intermediate.
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Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole. American Chemical Society.
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Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole. ACS Publications.
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Measurement of enthalpies of vaporization of volatile heterocyclic compounds by DSC. ResearchGate.
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Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters - ACS Publications.
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Differential Scanning Calorimetry Evaluation and Orthogonal Projection to Latent Structure Prediction of Thermal Hazards Associated with Five-Membered Aromatic Heterocycles with at Least Two Heteroatoms. Organic Process Research & Development - ACS Publications.
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Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole. The Journal of Physical Chemistry A - ACS Publications.
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Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. R Discovery.
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Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters - ACS Publications.
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Ring-Opening Fluorination of Isoxazoles. Organic Chemistry Portal.
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Isoxazolo[5,4-d]pyrimidine|CAS 272-04-8. Benchchem.
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Preventing decomposition of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine during reactions. Benchchem.
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2,4-Dichloropyrimidine 98 3934-20-1. Sigma-Aldrich.
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Isoxazole. Wikipedia.
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Process for the preparation of chloropyrimidines. Google Patents.
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Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ResearchGate.
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2,4-Dichloropyrimidine. PubChem - NIH.
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Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine. Google Patents.
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Thermogravimetric analysis (TGA). Chemistry LibreTexts.
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Halogenated Heterocycles. Sigma-Aldrich.
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Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. PMC.
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Pyrolysis as a method of refining plant biomass residues from poppy (Papaver somniferum L.) and buckwheat (Fagopyrum esculentum) crops. International Agrophysics.
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Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4,6-Dichloroisoxazolo[5,4-d]pyrimidine
Introduction
The isoxazolo[5,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural similarity to purines.[1][2] This structural analogy allows derivatives of this scaffold to act as antagonists or inhibitors in various biological pathways, making them valuable for drug discovery.[1][3] Specifically, the 4,6-dichloroisoxazolo[5,4-d]pyrimidine core is a versatile precursor for the synthesis of a diverse range of biologically active molecules. Its fused ring system is a key component in the development of novel therapeutics, including anticancer agents.[1][2] The electron-deficient nature of the pyrimidine ring, enhanced by the two chlorine atoms, makes it highly susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of various functional groups. This document provides a detailed guide to understanding and performing SNAr reactions on this substrate, targeted at researchers and professionals in drug development.
Mechanistic Insights: The SNAr Reaction on this compound
The SNAr reaction on this compound proceeds through a classical addition-elimination mechanism. The electron-withdrawing character of the fused isoxazole ring and the pyrimidine nitrogens significantly activates the chlorine-bearing carbons towards nucleophilic attack.
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms at the C4 or C6 position of the pyrimidine ring. This leads to the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.[4]
-
Leaving Group Departure: In the subsequent, faster step, the chloride ion is expelled, restoring the aromaticity of the heterocyclic system.[4]
Regioselectivity
A critical consideration in the SNAr reactions of this compound is regioselectivity—that is, whether the incoming nucleophile will replace the chlorine at the C4 or C6 position. This selectivity is influenced by a combination of electronic and steric factors.
-
Electronic Effects: The relative electrophilicity of the C4 and C6 positions plays a crucial role. The distribution of the Lowest Unoccupied Molecular Orbital (LUMO) can often predict the more reactive site.[5] For many dichlorinated heterocyclic systems, substitution at C4 is often favored.[5][6]
-
Steric Hindrance: The steric bulk of the incoming nucleophile and any existing substituents on the isoxazolopyrimidine core can influence the site of attack. Less hindered positions are generally more accessible to bulky nucleophiles.[5]
-
Reaction Conditions: Factors such as the solvent, temperature, and the nature of the base can also modulate the regioselectivity of the substitution.[7]
Caption: Generalized mechanism of the SNAr reaction.
Experimental Protocols
The following protocols provide a general framework for conducting SNAr reactions on this compound with various nucleophiles. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
General Protocol for Amination Reactions
This protocol describes a typical procedure for the reaction of this compound with an amine nucleophile.
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine, benzylamine)
-
Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), potassium carbonate)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN))[4]
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous polar aprotic solvent.
-
Add the amine (1.0-1.2 eq) to the solution.
-
Add the base (1.5-2.0 eq) to the reaction mixture.
-
Heat the reaction to the desired temperature (typically ranging from room temperature to 120 °C) and stir.[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica gel.
Representative Reaction Conditions
The optimal conditions for SNAr reactions can vary depending on the nucleophile. The following table summarizes typical conditions for different classes of nucleophiles.
| Nucleophile Class | Typical Base | Typical Solvent | Temperature Range (°C) |
| Primary/Secondary Aliphatic Amines | TEA, DIPEA | ACN, DMF | 25 - 80 |
| Anilines | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 80 - 120 |
| Alcohols (as alkoxides) | NaH, K₂CO₃ | THF, DMF | 0 - 60 |
| Thiols (as thiolates) | NaH, K₂CO₃ | DMF, THF | 0 - 60 |
Note: These are general guidelines, and optimization may be required for specific substrates and nucleophiles.
Workflow for Reaction Optimization
Achieving high yield and selectivity often requires a systematic optimization of reaction parameters. The following workflow can guide this process.
Caption: A systematic workflow for optimizing SNAr reactions.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Insufficient temperature- Weak nucleophile or base- Inactive catalyst (if applicable) | - Increase reaction temperature- Use a stronger base or a more nucleophilic reagent- Check catalyst quality and loading |
| Formation of Multiple Products | - Lack of regioselectivity- Side reactions (e.g., decomposition) | - Screen different solvents and bases to improve selectivity- Lower the reaction temperature- Use a more selective nucleophile |
| Product Decomposition | - High reaction temperature- Prolonged reaction time | - Reduce the reaction temperature- Monitor the reaction closely and stop it once the starting material is consumed |
| Difficulty in Purification | - Close polarity of product and byproducts/starting material | - Optimize the mobile phase for column chromatography- Consider recrystallization or preparative HPLC |
Conclusion
The this compound scaffold is a highly valuable building block for the synthesis of diverse and biologically active compounds. The nucleophilic aromatic substitution reactions on this core are a powerful tool for introducing molecular diversity. By understanding the underlying mechanistic principles and systematically optimizing reaction conditions, researchers can efficiently synthesize novel derivatives for drug discovery and development programs.
References
- BenchChem. Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 3-Chloro-6-methoxypyridazine.
- Lu, Y., et al. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class | Chapter 48.
- Krasavin, M. Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. PubMed. Published July 7, 2021.
- Wai, J. S. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29.
- Campos, J. F., et al. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC - NIH. Published March 18, 2018.
- Baran, P. S. SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem. Nature Portfolio. Published May 27, 2025.
- Sochacka-Ćwikła, A., et al. Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI.
- Sochacka-Ćwikła, A., et al. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PMC - NIH.
- Unknown Author. Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides | Request PDF. ResearchGate.
- Hughes, D. L. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. Published August 7, 2015.
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Application Notes and Protocols for Suzuki-Miyaura Coupling of 4,6-Dichloroisoxazolo[5,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the Suzuki-Miyaura cross-coupling of 4,6-dichloroisoxazolo[5,4-d]pyrimidine, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. As a purine isostere, the isoxazolo[5,4-d]pyrimidine core is of considerable interest for the development of novel kinase inhibitors and other targeted therapeutics.[1][2] This guide offers a comprehensive overview of the reaction, including a plausible synthetic route to the starting material, a discussion of the anticipated regioselectivity, and detailed protocols for both mono- and diarylation reactions. The protocols are designed to be robust and adaptable, providing a strong foundation for researchers to successfully functionalize this important heterocyclic system.
Introduction: The Isoxazolo[5,4-d]pyrimidine Scaffold
The isoxazolo[5,4-d]pyrimidine ring system is a purine analogue that has garnered significant attention in drug discovery. Its structural similarity to endogenous purines allows for potential interactions with a variety of biological targets.[1] Derivatives of this scaffold have been investigated as potential anticancer agents, antithrombotic agents, and inhibitors of various kinases.[2][3][4] The 4,6-dichloro-substituted variant serves as a versatile building block, enabling the introduction of diverse functionalities at these positions through cross-coupling reactions, thereby facilitating the exploration of structure-activity relationships (SAR).
The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly between sp2-hybridized centers.[5] Its tolerance of a wide range of functional groups and generally mild reaction conditions make it an ideal choice for the late-stage functionalization of complex heterocyclic cores. This guide will focus on the practical application of the Suzuki-Miyaura reaction to this compound.
Synthesis of this compound
While this compound is not readily commercially available, a plausible synthetic route can be adapted from the synthesis of analogous heterocyclic systems, such as 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine.[6] The proposed two-step synthesis starts from 5-aminoisoxazole-4-carboxamide.
Step 1: Cyclization to form Isoxazolo[5,4-d]pyrimidine-4,6-diol
The initial step involves the cyclization of 5-aminoisoxazole-4-carboxamide with urea via a condensation reaction to form the di-hydroxy pyrimidine ring.
Step 2: Chlorination to yield this compound
The resulting isoxazolo[5,4-d]pyrimidine-4,6-diol is then subjected to chlorination, typically using a strong chlorinating agent like phosphorus oxychloride (POCl₃), to yield the desired this compound.
Regioselectivity in the Suzuki-Miyaura Coupling
A key consideration when working with dihalogenated heterocycles is the regioselectivity of the cross-coupling reaction. In the case of this compound, the two chlorine atoms are in chemically distinct environments. Based on studies of analogous systems like 2,4-dichloropyrimidines, the C4 position is generally more reactive towards Suzuki-Miyaura coupling.[7][8][9] This preferential reactivity is attributed to the electronic effects of the pyrimidine nitrogen atoms, which render the C4 position more electrophilic and thus more susceptible to oxidative addition by the palladium catalyst.
Therefore, it is anticipated that a mono-Suzuki-Miyaura coupling will predominantly yield the 4-substituted-6-chloroisoxazolo[5,4-d]pyrimidine. This regioselectivity allows for a stepwise functionalization of the scaffold, enabling the synthesis of unsymmetrical 4,6-disubstituted derivatives.
Experimental Protocols
The following protocols are provided as a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.
Protocol 1: Mono-Arylation of this compound
This protocol is designed to selectively introduce an aryl group at the C4 position.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent mixture to the vessel.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Expected Outcome:
The major product should be the 4-aryl-6-chloroisoxazolo[5,4-d]pyrimidine.
Protocol 2: Di-Arylation of this compound
This protocol aims to substitute both chlorine atoms with aryl groups.
Materials:
-
This compound
-
Arylboronic acid (2.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)
-
Base (e.g., Cs₂CO₃, 3.0 equivalents)
-
Solvent (e.g., Anhydrous 1,4-Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Follow the same initial setup as in Protocol 1, using the increased equivalents of arylboronic acid and base.
-
Use a more robust catalyst system if necessary, such as Pd(dppf)Cl₂, which is often more effective for less reactive chlorides.
-
Higher reaction temperatures (e.g., 100-120 °C) may be required to drive the reaction to completion.
-
Monitor the reaction for the disappearance of both the starting material and the mono-arylated intermediate.
-
Workup and purification are performed as described in Protocol 1.
Expected Outcome:
The primary product will be the 4,6-diaryl-isoxazolo[5,4-d]pyrimidine.
Data Presentation
| Parameter | Mono-Arylation (Protocol 1) | Di-Arylation (Protocol 2) |
| Arylboronic Acid (eq.) | 1.1 | 2.5 |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ |
| Base | K₂CO₃ | Cs₂CO₃ |
| Solvent | 1,4-Dioxane/H₂O | Anhydrous 1,4-Dioxane |
| Temperature | 80-100 °C | 100-120 °C |
Experimental Workflow Diagram
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Mechanistic Insights
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.
Sources
- 1. Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives as antithrombotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. clausiuspress.com [clausiuspress.com]
- 7. Regioselective Suzuki coupling of dihaloheteroaromatic compounds as a rapid strategy to synthesize potent rigid combretastatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Synthesis of Potent Kinase Inhibitors Utilizing a 4,6-Dichloroisoxazolo[5,4-d]pyrimidine Scaffold: Application Notes and Protocols
Introduction: The Isoxazolo[5,4-d]pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition
The isoxazolo[5,4-d]pyrimidine core is a bioisostere of purine, a fundamental component of essential biomolecules like adenosine triphosphate (ATP).[1] This structural mimicry allows molecules based on this scaffold to effectively compete with ATP for the binding pocket of various protein kinases.[2] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the isoxazolo[5,4-d]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry for the development of targeted kinase inhibitors.
Derivatives of this scaffold have shown significant inhibitory activity against a range of oncologically relevant kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis.[1][3][4] The 4,6-dichloro-substituted isoxazolo[5,4-d]pyrimidine is a particularly versatile intermediate, as the two chlorine atoms can be sequentially and regioselectively displaced by various nucleophiles, enabling the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of kinase inhibitors using the 4,6-dichloroisoxazolo[5,4-d]pyrimidine scaffold. We will detail the synthetic route from readily available starting materials to the final, functionalized kinase inhibitors, with a focus on explaining the rationale behind the experimental choices and providing robust, step-by-step protocols.
General Synthetic Strategy
The overall synthetic approach to kinase inhibitors based on the this compound scaffold can be conceptually broken down into three main stages:
-
Construction of the Isoxazole Core: Synthesis of a 3-substituted-5-aminoisoxazole-4-carboxamide. The substituent at the 3-position is a key determinant of the final compound's biological activity and can be varied to optimize target engagement.
-
Formation of the Fused Pyrimidine Ring and Chlorination: Cyclization of the isoxazole precursor to form the isoxazolo[5,4-d]pyrimidine-4,6-diol, followed by chlorination to yield the highly reactive 4,6-dichloro intermediate.
-
Functionalization via Nucleophilic Aromatic Substitution (SNAr): Sequential displacement of the chlorine atoms at the C4 and C6 positions with desired amine nucleophiles to generate the final kinase inhibitors.
Figure 1: General workflow for the synthesis of kinase inhibitors.
Detailed Experimental Protocols
Part 1: Synthesis of the 3-Aryl-5-aminoisoxazole-4-carboxamide Precursor
This protocol details the synthesis of a 3-aryl-5-aminoisoxazole-4-carboxamide, a key building block for the isoxazolo[5,4-d]pyrimidine core. The aryl group can be varied to explore different interactions within the kinase binding pocket.
Protocol 1.1: Synthesis of 3-(4-chlorophenyl)-5-aminoisoxazole-4-carboxamide
-
Step 1: Synthesis of 4-chlorobenzaldehyde oxime
-
To a solution of 4-chlorobenzaldehyde (14.0 g, 0.1 mol) in ethanol (100 mL) and water (20 mL), add hydroxylamine hydrochloride (8.3 g, 0.12 mol).
-
Stir the mixture at room temperature for 2 hours.
-
Slowly add a solution of sodium hydroxide (4.8 g, 0.12 mol) in water (20 mL) while maintaining the temperature below 30°C.
-
Stir for an additional 1 hour.
-
Pour the reaction mixture into ice-water (500 mL) and acidify with dilute HCl to pH 6.
-
Collect the precipitated solid by filtration, wash with water, and dry to afford the oxime.
-
-
Step 2: Synthesis of 4-chloro-N-hydroxybenzimidoyl chloride
-
Dissolve the 4-chlorobenzaldehyde oxime (15.5 g, 0.1 mol) in N,N-dimethylformamide (DMF, 100 mL).
-
Cool the solution to 0°C and add N-chlorosuccinimide (NCS) (14.0 g, 0.105 mol) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the mixture into ice-water (500 mL) and extract with ethyl acetate (3 x 150 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude hydroximoyl chloride, which is used in the next step without further purification.
-
-
Step 3: Synthesis of 3-(4-chlorophenyl)-5-aminoisoxazole-4-carboxamide
-
In a separate flask, prepare a solution of sodium ethoxide by dissolving sodium (2.3 g, 0.1 mol) in absolute ethanol (100 mL).
-
Add 2-cyanoacetamide (8.4 g, 0.1 mol) to the sodium ethoxide solution and stir for 30 minutes at 50°C.
-
Cool the mixture to 0°C and add a solution of the crude 4-chloro-N-hydroxybenzimidoyl chloride from the previous step in ethanol (50 mL) dropwise.
-
After the addition is complete, stir the reaction at room temperature for 30 minutes, then reflux for 18 hours.
-
Cool the reaction mixture and pour it into ice-water (500 mL).
-
Collect the resulting precipitate by filtration, wash with water and then with cold ethanol, and dry to obtain the desired 3-(4-chlorophenyl)-5-aminoisoxazole-4-carboxamide.
-
Part 2: Construction of the this compound Scaffold
This section outlines the cyclization of the isoxazole precursor to form the fused pyrimidine ring and the subsequent chlorination to generate the key dichloro-intermediate.
Protocol 2.1: Synthesis of 3-(4-chlorophenyl)isoxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione
-
Combine 3-(4-chlorophenyl)-5-aminoisoxazole-4-carboxamide (2.37 g, 10 mmol) and urea (6.0 g, 100 mmol) in a round-bottom flask.
-
Heat the mixture in an oil bath at 190°C for 2 hours.
-
Cool the reaction mixture to room temperature, at which point it will solidify.
-
Add 10% aqueous potassium hydroxide solution to the solid until it dissolves.
-
Carefully acidify the solution with dilute hydrochloric acid to pH 4-5.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry to yield the isoxazolo[5,4-d]pyrimidine-4,6-dione.
Protocol 2.2: Synthesis of 4,6-dichloro-3-(4-chlorophenyl)isoxazolo[5,4-d]pyrimidine
-
To a round-bottom flask, add the 3-(4-chlorophenyl)isoxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione (2.63 g, 10 mmol).
-
Carefully add phosphorus oxychloride (POCl₃, 15 mL) and N,N-dimethylaniline (1.2 mL).
-
Reflux the mixture at 110°C for 4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and then dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel to afford the pure 4,6-dichloro-3-(4-chlorophenyl)isoxazolo[5,4-d]pyrimidine.[5][6]
Part 3: Synthesis of a VEGFR-2 Inhibitor
This final stage demonstrates the utility of the 4,6-dichloro scaffold in synthesizing a potent kinase inhibitor through sequential nucleophilic aromatic substitution.
Protocol 3.1: Synthesis of 4-((2,4-dichloro-5-methoxyphenyl)amino)-3-(4-chlorophenyl)-6-(methylamino)isoxazolo[5,4-d]pyrimidine
-
Step 1: Monosubstitution at the C4 position
-
To a solution of 4,6-dichloro-3-(4-chlorophenyl)isoxazolo[5,4-d]pyrimidine (3.0 g, 10 mmol) in isopropanol (50 mL), add 2,4-dichloro-5-methoxyaniline (2.1 g, 11 mmol) and a catalytic amount of concentrated HCl (2-3 drops).
-
Reflux the mixture for 6 hours.
-
Cool the reaction to room temperature and collect the precipitated solid by filtration.
-
Wash the solid with isopropanol and dry to obtain the mono-substituted intermediate.
-
-
Step 2: Disubstitution at the C6 position
-
Suspend the mono-substituted intermediate (from the previous step) in ethanol (50 mL).
-
Add a solution of methylamine (40% in water, 5 mL) and heat the mixture in a sealed tube at 80°C for 12 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the final product.
-
Characterization Data
| Compound | Molecular Formula | MW | 1H NMR (DMSO-d6, δ ppm) | MS (ESI) m/z |
| 3-(4-chlorophenyl)-5-aminoisoxazole-4-carboxamide | C10H8ClN3O2 | 237.64 | 8.01 (d, 2H), 7.62 (d, 2H), 7.45 (s, 2H, NH2), 7.21 (s, 2H, CONH2) | 238.0 [M+H]+ |
| 4,6-dichloro-3-(4-chlorophenyl)isoxazolo[5,4-d]pyrimidine | C11H4Cl3N3O | 299.53 | 8.25 (d, 2H), 7.78 (d, 2H) | 299.9 [M+H]+ |
| Final VEGFR-2 Inhibitor | C20H14Cl4N6O2 | 524.18 | 9.85 (s, 1H, NH), 8.41 (s, 1H), 8.15 (d, 2H), 7.70 (d, 2H), 7.55 (s, 1H), 7.20 (s, 1H), 3.90 (s, 3H, OCH3), 3.05 (d, 3H, NHCH3) | 525.0 [M+H]+ |
Mechanism of Action: Inhibition of VEGFR-2 Signaling
VEGFR-2 is a receptor tyrosine kinase that, upon binding its ligand VEGF, dimerizes and autophosphorylates key tyrosine residues in its intracellular domain. This initiates a downstream signaling cascade, primarily the MAPK/ERK and PI3K/Akt pathways, leading to endothelial cell proliferation, migration, and survival, which are essential for angiogenesis.
The synthesized isoxazolo[5,4-d]pyrimidine-based inhibitors act as ATP-competitive inhibitors.[7] They bind to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the phosphorylation of the receptor and thereby blocking the downstream signaling pathways that promote angiogenesis.
Figure 2: Simplified VEGFR-2 signaling pathway and its inhibition.
Conclusion
The this compound scaffold is a highly valuable and versatile platform for the synthesis of potent kinase inhibitors. The synthetic route presented herein is robust and amenable to the generation of diverse libraries of compounds for drug discovery programs. The detailed protocols provide a solid foundation for researchers to explore the chemical space around this privileged scaffold and to develop novel therapeutics targeting a range of kinases implicated in human diseases.
References
-
Synthesis and biological evaluation of novel oxazolo[5,4-d]pyrimidines as potent VEGFR-2 inhibitors. PubMed. Available at: [Link]
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Synthesis and structural proof of novel oxazolo[5,4-d]pyrimidine derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity. PubMed. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. PubMed Central. Available at: [Link]
-
Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies. PubMed. Available at: [Link]
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Springer. Available at: [Link]
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Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. Available at: [Link]
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Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PubMed Central. Available at: [Link]
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Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PubMed Central. Available at: [Link]
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5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health. Available at: [Link]
-
Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. ResearchGate. Available at: [Link]
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Synthesis and evaluation of 3-phenylpyrazolo[3,4-d]pyrimidine-peptide conjugates as Src kinase inhibitors. PubMed. Available at: [Link]
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What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate. Available at: [Link]
-
One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. PubMed Central. Available at: [Link]
-
The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate. Available at: [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PubMed Central. Available at: [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][4][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PubMed Central. Available at: [Link]
-
POCl -PCl mixture: A robust chlorinating agent†. Indian Chemical Society. Available at: [Link]
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Synthesis and Pharmacological Screening of Derivatives of isoxazolo[4,5-d]pyrimidine. ScienceDirect. Available at: [Link]
-
Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. PubMed Central. Available at: [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. Royal Society of Chemistry. Available at: [Link]
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- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel oxazolo[5,4-d]pyrimidines as potent VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structural proof of novel oxazolo[5,4-d]pyrimidine derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 4,6-Dichloroisoxazolo[5,4-d]pyrimidine for Biological Screening
Introduction: The Isoxazolo[5,4-d]pyrimidine Scaffold as a Privileged Structure in Drug Discovery
The isoxazolo[5,4-d]pyrimidine core is a noteworthy heterocyclic scaffold in medicinal chemistry, embodying a fusion of isoxazole and pyrimidine rings. This arrangement confers a unique electronic and structural profile, making it a "privileged structure" for interacting with a variety of biological targets. Structurally analogous to purines, where the imidazole ring is replaced by isoxazole, these compounds have demonstrated a broad spectrum of pharmacological activities.[1][2] Notably, derivatives of this scaffold have shown promise as potent anticancer agents and kinase inhibitors, underscoring their potential in the development of novel therapeutics.[3][4]
The starting material, 4,6-dichloroisoxazolo[5,4-d]pyrimidine, serves as a versatile platform for generating a diverse library of compounds for biological screening. The two chlorine atoms at the C4 and C6 positions are amenable to nucleophilic aromatic substitution (SNAr), enabling the introduction of a wide array of functional groups and molecular scaffolds. This application note provides a comprehensive guide to the strategic derivatization of this compound and subsequent biological evaluation of the synthesized analogs.
Chemical Reactivity and Strategic Derivatization
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which activates the chlorine atoms at the C4 and C6 positions towards nucleophilic attack.[5] In the case of this compound, the two chlorine atoms are in electronically distinct environments, which can be exploited for selective functionalization.
Generally, in related fused pyrimidine systems, the C4 position is more susceptible to nucleophilic attack than the C6 position.[6] This regioselectivity can be attributed to the higher LUMO coefficient at the C4 carbon, making it more electrophilic.[6] By carefully controlling reaction conditions such as temperature, stoichiometry of the nucleophile, and the nature of the solvent and base, either mono- or di-substitution can be achieved.
This differential reactivity allows for a systematic and combinatorial approach to library synthesis. The first nucleophile can be introduced at the more reactive C4 position under milder conditions. Subsequently, a second, different nucleophile can be introduced at the C6 position, potentially requiring more forcing conditions. This stepwise approach is crucial for generating a diverse set of molecules with distinct substitution patterns for comprehensive structure-activity relationship (SAR) studies.
Figure 1: A generalized workflow for the derivatization of this compound.
Experimental Protocols: Synthesis of a Derivatized Library
The following protocols provide a framework for the synthesis of a library of 4,6-disubstituted isoxazolo[5,4-d]pyrimidine derivatives. It is imperative to monitor all reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Protocol 1: Mono-amination at the C4 Position
This protocol describes the selective introduction of an amino group at the more reactive C4 position.
Materials:
-
This compound
-
Primary or secondary amine (1.1 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 equivalents)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 mmol) in anhydrous DMF (10 mL).
-
Add the desired amine (1.1 mmol) to the solution, followed by the dropwise addition of DIPEA (2.0 mmol).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 4-amino-6-chloroisoxazolo[5,4-d]pyrimidine derivative.
Expert Insight: The use of a non-nucleophilic base like DIPEA is crucial to prevent competition with the amine nucleophile. The reaction is typically carried out at room temperature to favor mono-substitution at the more reactive C4 position.
Protocol 2: Di-amination (Symmetrical and Unsymmetrical)
This protocol outlines the synthesis of both symmetrically and unsymmetrically di-aminated derivatives.
For Symmetrical Di-amination:
-
Follow Protocol 1, but use at least 2.5 equivalents of the amine and increase the reaction temperature to 80-100 °C. The reaction time will likely be longer (12-24 hours).
For Unsymmetrical Di-amination:
-
Synthesize the 4-amino-6-chloroisoxazolo[5,4-d]pyrimidine intermediate as described in Protocol 1.
-
In a sealed tube, dissolve the mono-substituted intermediate (1.0 mmol) in a suitable solvent such as DMF or 1,4-dioxane (10 mL).
-
Add the second amine (1.5-2.0 equivalents) and a base such as potassium carbonate (2.0 equivalents) or a stronger base like sodium tert-butoxide for less reactive amines.
-
Heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Work-up and purify the product as described in Protocol 1.
Expert Insight: The introduction of the second amino group at the less reactive C6 position often requires more forcing conditions, including higher temperatures and a stronger base.[5] For particularly challenging couplings, palladium-catalyzed Buchwald-Hartwig amination can be employed.
| Reaction Stage | Nucleophile | Key Conditions | Expected Outcome |
| Mono-substitution | Primary/Secondary Amine | 1.1 eq. amine, DIPEA, DMF, RT, 4-6h | Selective amination at C4 |
| Symmetrical Di-substitution | Primary/Secondary Amine | >2.5 eq. amine, DIPEA, DMF, 80-100°C, 12-24h | Di-amination at C4 and C6 with the same amine |
| Unsymmetrical Di-substitution | Second Primary/Secondary Amine | 1.5-2.0 eq. amine, K₂CO₃ or NaOtBu, DMF/Dioxane, 100-120°C, 12-24h | Amination at C6 with a different amine |
Table 1: Summary of reaction conditions for the amination of this compound.
Biological Screening: A Tiered Approach
A tiered approach to biological screening is recommended to efficiently identify promising compounds and elucidate their mechanism of action.
Figure 2: A tiered workflow for the biological screening of isoxazolo[5,4-d]pyrimidine derivatives.
Tier 1: Primary Screening - In Vitro Kinase Inhibition Assay
Given that many isoxazolo[5,4-d]pyrimidine derivatives have shown activity as kinase inhibitors, a primary screen against a panel of relevant kinases is a logical starting point. The ADP-Glo™ Kinase Assay is a robust, luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[7][8]
Protocol 3: ADP-Glo™ Kinase Inhibition Assay
Materials:
-
Kinase of interest
-
Kinase-specific substrate and ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Synthesized compounds dissolved in DMSO
-
Multi-well plates (e.g., 384-well)
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the compound solution or DMSO (vehicle control).[7]
-
Add 2 µL of the kinase solution and incubate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.[7]
-
Incubate at room temperature for 60 minutes.[7]
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.[7]
-
Incubate at room temperature for 40 minutes.[7]
-
Convert the generated ADP to ATP and measure the light output by adding 10 µL of Kinase Detection Reagent.[7]
-
Incubate at room temperature for 30 minutes.[7]
-
Record the luminescence using a plate reader.[7]
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values for active compounds.
Trustworthiness of the Protocol: This assay includes positive controls (known inhibitors) and negative controls (DMSO vehicle) to ensure the validity of the results. The counter-screening of luciferase inhibitors is recommended to avoid false positives.[1]
Tier 2: Secondary Screening - Cellular Cytotoxicity Assay
Compounds that exhibit significant kinase inhibition should be evaluated for their effects on cancer cell viability. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[9][10]
Protocol 4: MTT Cytotoxicity Assay
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Cell culture medium and fetal bovine serum (FBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[10]
-
Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.[10]
-
After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.[9]
-
Incubate for 3-4 hours at 37 °C until a purple formazan precipitate is visible.
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ values.
| Assay | Principle | Endpoint | Throughput |
| ADP-Glo™ Kinase Assay | Luminescence-based detection of ADP | Kinase Inhibition (IC₅₀) | High |
| MTT Cytotoxicity Assay | Colorimetric measurement of metabolic activity | Cell Viability (IC₅₀) | Medium to High |
Table 2: Comparison of primary and secondary screening assays.
Conclusion and Future Directions
The this compound scaffold is a highly valuable starting point for the generation of diverse chemical libraries for biological screening. The strategic, stepwise derivatization at the C4 and C6 positions allows for a thorough exploration of the chemical space around this privileged core. The combination of targeted kinase inhibition assays and broader cellular cytotoxicity assays provides a robust workflow for identifying novel and potent anticancer agents. Future work should focus on elucidating the structure-activity relationships of the synthesized compounds to guide the design of next-generation inhibitors with improved potency and selectivity.
References
-
Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 30(3), 666. [Link]
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Drynda, A., Mączyński, M., Ryng, S., & Obmińska-Mrukowicz, B. (2014). In vitro immunomodulatory effects of 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide on the cellular immune response. Immunopharmacology and Immunotoxicology, 36(2), 150–157. [Link]
-
Sochacka-Ćwikła, A., Mączyński, M., Czyżnikowska, Ż., Wiatrak, B., Jęśkowiak, I., Czerski, A., & Regiec, A. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [Link]
-
Synthesis and structural proof of novel oxazolo[5,4-d]pyrimidine derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity. (2024). PubMed. [Link]
-
Synthesis and Evaluation of Biological and Antitumor Activities of 5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione Derivatives as Novel Inhibitors of FGFR1. (n.d.). PubMed. [Link]
-
Mączyński, M., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 25(15), 3558. [Link]
-
Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (2019). ACS Omega, 4(2), 2719–2727. [Link]
-
Assay Development for Protein Kinase Enzymes. (2012). Methods in Molecular Biology, 807, 1-17. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). Current Protocols in Toxicology, 80(1), e81. [Link]
-
ECSOC 11 - Regioselective and Sequential Mono- and Diamination of 5,7-Dichloro-pyrido[2,3-d]pyrimidine-2,4-diones. (n.d.). Sciforum. [Link]
-
Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. (2023). Organic & Biomolecular Chemistry, 21(34), 6934-6942. [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
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Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. (2019). Molecules, 24(12), 2291. [Link]
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Cytotoxicity Assay Protocol v1. (2017). ResearchGate. [Link]
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In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. (2015). Journal of Applied Pharmaceutical Science, 5(3), 067-071. [Link]
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Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules, 29(6), 1221. [Link]
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Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (2025). Journal of the Brazilian Chemical Society. [Link]
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Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. (2016). Chemistry Central Journal, 10, 20. [Link]
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MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]
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Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. (2020). Molecules, 25(15), 3558. [Link]
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Application Notes & Protocols: 4,6-Dichloroisoxazolo[5,4-d]pyrimidine as a Privileged Scaffold for Medicinal Chemistry
Introduction: The Strategic Value of the Isoxazolo[5,4-d]pyrimidine Core
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can effectively mimic endogenous structures while offering synthetic versatility is paramount. The isoxazolo[5,4-d]pyrimidine system has emerged as a "privileged scaffold" of significant interest. Its structural resemblance to natural purines, where an isoxazole ring replaces the imidazole moiety, makes it an ideal candidate for designing antimetabolites and competitive inhibitors for enzymes that process purine-based substrates, such as kinases.[1][2] This purine analogy is a cornerstone of its broad biological activity, which spans anticancer, antiviral, and immunosuppressive applications.[1][3]
The true synthetic power of this scaffold is unlocked with the 4,6-dichloro substitution pattern. These two chlorine atoms are not merely passive components; they are highly reactive handles that allow for precise, regioselective, and diverse functionalization. This dichlorinated building block serves as a versatile starting point for constructing libraries of complex molecules, enabling systematic exploration of structure-activity relationships (SAR). This guide provides an in-depth analysis of the reactivity of 4,6-dichloroisoxazolo[5,4-d]pyrimidine and detailed protocols for its strategic deployment in drug discovery programs, particularly in the development of kinase inhibitors.
Physicochemical Properties and Reactivity Profile
Understanding the inherent electronic nature of the this compound core is critical to predicting its reactivity and designing successful synthetic strategies.
| Property | Value | Source |
| CAS Number | 1197193-09-1 | [][5] |
| Molecular Formula | C₅HCl₂N₃O | [][5] |
| Molecular Weight | 189.99 g/mol | [5] |
| Appearance | Off-white to light yellow solid | --- |
Causality of Reactivity: The pyrimidine ring is an electron-deficient aromatic system.[6][7] This electron deficiency is further amplified by the electron-withdrawing effects of the fused isoxazole ring and the two nitrogen atoms within the pyrimidine core. Consequently, the scaffold is highly activated towards Nucleophilic Aromatic Substitution (SₙAr) reactions.
The two chlorine atoms at the C4 and C6 positions serve as excellent leaving groups. Crucially, they exhibit differential reactivity. The C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C6 position. This regioselectivity can be rationalized by examining the stability of the Meisenheimer complex, the negatively charged intermediate formed during the SₙAr reaction.[8][9] The intermediate resulting from attack at C4 enjoys superior resonance stabilization, making this pathway kinetically favored. This predictable regioselectivity is the key to controlled, sequential derivatization.
Caption: Reactivity profile of the dichlorinated scaffold.
Foundational Synthetic Transformations and Protocols
The differential reactivity of the C4 and C6 positions enables a modular approach to synthesis, allowing for the creation of monosubstituted, symmetric disubstituted, or asymmetric disubstituted analogues.
Protocol: Selective Monosubstitution via SₙAr at C4
This protocol leverages kinetic control to achieve selective functionalization at the more reactive C4 position. The key is using a limited amount of the nucleophile at a controlled temperature to prevent the less favorable C6 substitution.
Objective: To synthesize a 4-amino-6-chloroisoxazolo[5,4-d]pyrimidine derivative.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (e.g., 4-methylaniline) (1.0 - 1.1 eq)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or 1,4-Dioxane
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq)
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous THF (approx. 0.1 M concentration).
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath. This is a critical step to ensure regioselectivity by minimizing the activation energy available for the less favorable C6 substitution.
-
Reagent Addition: In a separate flask, dissolve the amine (1.05 eq) and DIPEA (1.5 eq) in a small amount of anhydrous THF. Add this solution dropwise to the cooled solution of the starting material over 15-20 minutes. The slow addition helps maintain a low temperature and prevents localized concentration spikes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:7 Ethyl Acetate:Hexane mobile phase). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, quench the reaction with the addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 4-substituted-6-chloro product.
Caption: Experimental workflow for selective C4 monosubstitution.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
To install carbon-based substituents, such as aryl or heteroaryl groups, palladium-catalyzed cross-coupling is the method of choice. The Suzuki-Miyaura reaction is particularly robust and tolerant of various functional groups.
Objective: To synthesize a 4-aryl-6-chloroisoxazolo[5,4-d]pyrimidine derivative.
Materials:
-
4-Amino-6-chloroisoxazolo[5,4-d]pyrimidine (or the parent dichloro compound) (1.0 eq)
-
Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 eq)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol %)[10]
-
Base: Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)[10]
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Methodology:
-
Setup: To a Schlenk flask, add the 6-chloro starting material (1.0 eq), the boronic acid (1.2 eq), the base (K₃PO₄, 2.0 eq), and the palladium catalyst (0.05 eq).
-
Degassing: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times. This step is crucial to remove oxygen, which can deactivate the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent mixture (1,4-Dioxane:Water) via syringe.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. The elevated temperature is necessary to drive the catalytic cycle (oxidative addition, transmetalation, reductive elimination).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 6-16 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Dilute the filtrate with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude residue by column chromatography to obtain the desired cross-coupled product.
Application Case Study: Development of VEGFR-2 Kinase Inhibitors
The isoxazolo[5,4-d]pyrimidine scaffold is a validated core for potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key receptor tyrosine kinase involved in tumor angiogenesis.[1][2] Overexpression of VEGFR-2 is a hallmark of several cancers, making it a high-value therapeutic target.[1]
Synthetic Strategy: The construction of these inhibitors perfectly illustrates the sequential functionalization of the 4,6-dichloro building block. A typical route involves an initial SₙAr reaction at C4 with a substituted aniline, followed by a second SₙAr or a Suzuki coupling at C6 to introduce a solubilizing or potency-modulating group.
Caption: Modular synthesis of kinase inhibitors.
Structure-Activity Relationship (SAR) Insights: Studies have shown that the nature of the substituents at both the C4 and C6 positions dramatically influences VEGFR-2 inhibitory activity.
| Compound | C4-Substituent | C6-Substituent | VEGFR-2 IC₅₀ (µM) | HUVEC Proliferation IC₅₀ (µM) |
| 5a | 4-Methylanilino | -Cl | > 10 | > 10 |
| 5b | 4-Methoxyanilino | -Cl | 5.21 | 3.14 |
| 6a | 4-Methylanilino | -N(CH₃)₂ | 0.33 | 0.29 |
| 6b | 4-Methoxyanilino | -N(CH₃)₂ | 0.29 | 0.25 |
Data adapted from representative literature to illustrate SAR trends.[2]
Analysis of SAR:
-
C4 Position: The anilino moiety at C4 is crucial for activity, likely forming key hydrogen bond interactions within the ATP binding pocket of VEGFR-2, specifically with the hinge region residues like Lys-868 and Asp-1046.[2]
-
C6 Position: Replacing the residual C6-chloro group with small, polar amine fragments (like dimethylamine in compounds 6a and 6b ) leads to a significant increase in potency. This suggests the C6 vector points towards a solvent-exposed region where such groups can improve physicochemical properties and/or form additional favorable interactions.
Conclusion and Future Outlook
This compound is a powerful and versatile building block for medicinal chemistry. Its predictable, regioselective reactivity allows for the controlled and systematic synthesis of diverse compound libraries. The demonstrated success in generating potent kinase inhibitors, such as those targeting VEGFR-2, underscores its value as a privileged scaffold.[1][2] Future applications could expand into inhibitors for other kinase families (e.g., JAK, Aurora kinases) or other ATP-dependent enzymes by strategically tailoring the substituents at the C4 and C6 positions.[1] The robust protocols outlined here provide a solid foundation for any research program aiming to leverage this exceptional scaffold for the discovery of novel therapeutic agents.
References
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New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. National Center for Biotechnology Information. Available at: [Link]
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Oxazolo[5,4-d]pyrimidines reported as anticancer agents with identified... ResearchGate. Available at: [Link]
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
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Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available at: [Link]
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One-pot Double Suzuki Couplings of Dichloropyrimidines. National Center for Biotechnology Information. Available at: [Link]
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nucleophilic aromatic substitutions. YouTube. Available at: [Link]
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Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. Available at: [Link]
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New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed. Available at: [Link]
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(PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. Available at: [Link]
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Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. PubMed. Available at: [Link]
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Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. Available at: [Link]
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Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction | Request PDF. ResearchGate. Available at: [Link]
-
16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
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Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. National Center for Biotechnology Information. Available at: [Link]
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Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. National Center for Biotechnology Information. Available at: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. Available at: [Link]
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Synthesis of New Isoxazolo[4,5‐d]pyrimidines as Antitumor Agents. Sci-Hub. Available at: [Link]
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Oxazolo[5,4- d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. PubMed. Available at: [Link]
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This compound CAS#: 1197193-09-1; ChemWhat Code: 7783. ChemWhat. Available at: [Link]
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protocols for mono-substitution of 4,6-Dichloroisoxazolo[5,4-D]pyrimidine
An Application Note and Protocol Guide for the Selective Mono-substitution of 4,6-Dichloroisoxazolo[5,4-D]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazolo[5,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, bearing a structural resemblance to endogenous purines. This similarity allows molecules incorporating this scaffold to act as antagonists or modulators of various biological targets. The 4,6-dichloro-substituted variant is a versatile precursor for the synthesis of diverse compound libraries. This guide provides a comprehensive overview of the principles and detailed protocols for achieving selective mono-substitution on this compound. The protocols are grounded in the established principles of nucleophilic aromatic substitution (SNAr) on related dichloropyrimidine systems and are intended to serve as a robust starting point for synthetic applications.
Introduction: The Isoxazolo[5,4-d]pyrimidine Scaffold in Drug Discovery
The isoxazolo[5,4-d]pyrimidine core is of significant interest in the development of novel therapeutics. Its structural analogy to purine bases enables it to interact with a wide range of biological targets, and derivatives have been investigated for their potential as anticancer, anti-inflammatory, and immunosuppressive agents.[1][2][3] The this compound is a key intermediate, offering two reactive sites for nucleophilic substitution, allowing for the systematic exploration of chemical space and the generation of focused compound libraries for structure-activity relationship (SAR) studies.[4]
Principles of Regioselective Mono-substitution
The selective functionalization of this compound is governed by the principles of nucleophilic aromatic substitution (SNAr). The reactivity of the chlorine atoms at the C4 and C6 positions is influenced by the electron-withdrawing nature of the pyrimidine ring and the fused isoxazole moiety. Generally, in dichloropyrimidine systems, one position is more susceptible to nucleophilic attack than the other.[5] The introduction of the first substituent can then electronically modulate the reactivity of the remaining chlorine atom.[6]
The key to achieving mono-substitution lies in controlling the reaction conditions, such as temperature, reaction time, and the stoichiometry of the nucleophile.
Figure 1: General scheme for the mono-substitution of this compound.
Application Notes and Protocols for Mono-substitution
The following protocols are exemplary and based on established methodologies for analogous dichloropyrimidine systems. Optimization may be required for specific substrates.
Mono-amination with Primary and Secondary Amines
Nucleophilic substitution with amines is a common strategy for functionalizing chloropyrimidines.[7] The regioselectivity can be influenced by the nature of the amine and the reaction conditions.[8]
Principle: In many dichloropyrimidine systems, the C4 position is more reactive towards nucleophilic attack by amines.[8] By using one equivalent of the amine and a suitable base, selective mono-substitution can be achieved.
Materials and Reagents:
-
This compound
-
Amine of choice (e.g., aniline, benzylamine, morpholine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates and developing system
-
Silica gel for column chromatography
Detailed Protocol:
-
To a solution of this compound (1.0 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere, add the amine (1.0 mmol) and TEA (1.2 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon consumption of the starting material, dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired mono-aminated product.
| Nucleophile | Predicted Major Product | Typical Conditions | Analogous System Reference |
| Aniline | 4-Anilino-6-chloroisoxazolo[5,4-d]pyrimidine | DCM, TEA, rt | [9] |
| Benzylamine | 4-(Benzylamino)-6-chloroisoxazolo[5,4-d]pyrimidine | THF, DIPEA, rt to 50°C | [10] |
| Morpholine | 4-(Morpholin-4-yl)-6-chloroisoxazolo[5,4-d]pyrimidine | DMF, K₂CO₃, 80°C | [7] |
Mono-thiolation with Thiols
The introduction of sulfur-based nucleophiles can be achieved under similar conditions to amination.
Principle: Thiols are generally good nucleophiles and can displace the chlorine atoms on the pyrimidine ring. The use of a base is necessary to deprotonate the thiol to the more nucleophilic thiolate.
Materials and Reagents:
-
This compound
-
Thiol of choice (e.g., thiophenol, benzyl mercaptan)
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
-
Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃))
-
Standard laboratory glassware and magnetic stirrer
Detailed Protocol:
-
To a suspension of NaH (1.1 mmol, 60% dispersion in mineral oil) in anhydrous DMF (5 mL) at 0°C, add a solution of the thiol (1.0 mmol) in DMF (2 mL) dropwise.
-
Stir the mixture for 30 minutes at 0°C.
-
Add a solution of this compound (1.0 mmol) in DMF (3 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Mono-alkoxylation with Alcohols
The substitution with alcohols to form ethers often requires stronger basic conditions to generate the alkoxide nucleophile.
Principle: Alcohols are weaker nucleophiles than amines or thiols. Therefore, a strong base is typically required to generate the corresponding alkoxide for the SNAr reaction to proceed efficiently.
Materials and Reagents:
-
This compound
-
Alcohol of choice (e.g., methanol, ethanol, phenol)
-
Anhydrous solvent (e.g., THF, DMF)
-
Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide)
-
Standard laboratory glassware and magnetic stirrer
Detailed Protocol:
-
To a solution of the alcohol (1.0 mmol) in anhydrous THF (10 mL) at 0°C, add NaH (1.1 mmol, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 mmol) in THF (5 mL).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
Characterization of Mono-substituted Products
The successful synthesis and purification of the mono-substituted products should be confirmed by standard analytical techniques.
Figure 2: Analytical workflow for product characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. The chemical shifts and coupling constants of the aromatic protons on the pyrimidine ring will be indicative of the substitution pattern.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the synthesized compound.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Formation of di-substituted product | Reaction time is too long, temperature is too high, or excess nucleophile was used. | Reduce reaction time, lower the temperature, and use a strict 1:1 stoichiometry of the nucleophile to the substrate. |
| Low yield | Incomplete reaction or decomposition of starting material/product. | Increase reaction time or temperature cautiously. Ensure anhydrous conditions, especially when using strong bases like NaH. |
| No reaction | Nucleophile is not reactive enough, or the base is not strong enough. | For weaker nucleophiles, consider using a stronger base or a higher boiling point solvent to increase the reaction temperature. |
Conclusion
The protocols outlined in this application note provide a solid foundation for the selective mono-substitution of this compound. By carefully controlling the reaction conditions and the choice of nucleophile and base, researchers can efficiently synthesize a wide array of mono-functionalized derivatives. These compounds can serve as valuable building blocks in the design and development of new therapeutic agents.
References
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-
Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,[5][8][11]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[5][8][11]triazine Derivatives - PMC - NIH. (URL: )
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- Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC - NIH. (URL: )
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Application Note & Protocol: High-Throughput Screening Assays for 4,6-Dichloroisoxazolo[5,4-D]pyrimidine Derivatives
Abstract
The 4,6-dichloroisoxazolo[5,4-d]pyrimidine scaffold is a key pharmacophore in modern medicinal chemistry, serving as a versatile precursor for derivatives with significant therapeutic potential, particularly as kinase inhibitors for oncology.[1][2] High-Throughput Screening (HTS) is the cornerstone of efforts to rapidly interrogate large libraries of these compounds to identify promising lead candidates. This guide offers a detailed framework for researchers and drug discovery professionals on the strategic design, validation, and execution of HTS campaigns for this compound derivatives. We will explore the rationale for a tiered screening approach, present detailed protocols for robust biochemical and cell-based assays, and discuss the critical parameters for ensuring data integrity and actionable outcomes.
Introduction: The Isoxazolopyrimidine Scaffold as a Privileged Structure
The isoxazolopyrimidine core is structurally analogous to purine, enabling derivatives to function as ATP mimetics. This characteristic makes them particularly well-suited for targeting the ATP-binding sites of protein kinases.[3] Dysregulation of kinase signaling is a hallmark of cancer, making kinases a major class of drug targets.[4] Derivatives of the related oxazolo[5,4-d]pyrimidine scaffold have demonstrated potent anticancer activities, notably as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[1][5] The 4,6-dichloro precursor is an ideal starting point for library synthesis, allowing for differential substitution at these positions to explore the structure-activity relationship (SAR) and optimize for potency and selectivity.
This application note will, therefore, focus on HTS methodologies designed to identify and characterize kinase inhibitors derived from the this compound scaffold.
The HTS Funnel: A Strategy for Efficient Hit Identification
A successful HTS campaign is not a single experiment but a multi-stage process designed to progressively filter a large compound library down to a small number of well-characterized, high-quality hits. This "funnel" approach maximizes efficiency and minimizes the risk of pursuing false positives.
Our recommended HTS cascade is as follows:
-
Primary Screen: A highly sensitive and robust biochemical assay to identify all potential inhibitors of the target kinase from the full compound library.
-
Hit Confirmation & Orthogonal Assay: Re-testing of primary hits and screening in a secondary, mechanistically different biochemical assay to eliminate assay-specific artifacts.
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Cell-Based Assays: Assessing the activity of confirmed hits in a more physiologically relevant cellular context to confirm membrane permeability and on-target effects, while simultaneously evaluating cytotoxicity.
-
Potency Determination: Generating dose-response curves to determine the IC50 values of the most promising compounds.
This strategic workflow is depicted below.
Sources
- 1. Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis | MDPI [mdpi.com]
- 2. Oxazolo[5,4- d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,6-Dichloroisoxazolo[5,4-D]pyrimidine Derivatives
Welcome to the technical support center for the synthesis of 4,6-Dichloroisoxazolo[5,4-d]pyrimidine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this crucial heterocyclic scaffold. As a versatile building block in the development of novel therapeutics, particularly kinase inhibitors, mastering its synthesis and minimizing impurity profiles is paramount.[1][2]
This document moves beyond standard protocols to provide in-depth troubleshooting for common side products encountered during synthesis. We will explore the causality behind their formation and offer field-proven solutions to optimize your reaction outcomes.
Troubleshooting Guide: Common Side Products and Their Mitigation
The synthesis of the this compound core, while established, is sensitive to reaction conditions. The presence of multiple reactive sites and the inherent chemistry of the fused heterocyclic system can lead to several undesired side products.
Issue 1: Formation of Monohydrolyzed Species (e.g., 4-Chloro-6-hydroxyisoxazolo[5,4-d]pyrimidine)
Problem Identification: You observe a significant peak in your LC-MS analysis with a mass corresponding to (M-Cl+OH). The ¹H NMR may show a downfield shift or disappearance of a proton signal depending on the solvent and pH, and a notable change in polarity is observed during chromatographic purification.
Causality and Mechanism: The two chlorine atoms on the pyrimidine ring are highly electrophilic and susceptible to nucleophilic substitution. The C6 position is particularly activated and can be readily displaced by nucleophiles, including trace amounts of water present in solvents, reagents, or atmospheric moisture. This nucleophilic aromatic substitution (SNAr) reaction is often the primary pathway for this side product's formation.
Solutions and Preventative Measures:
-
Rigorous Anhydrous Conditions: The most critical control parameter is the exclusion of water.
-
Use freshly distilled, high-purity anhydrous solvents.
-
Dry all glassware in an oven ( >120°C) for several hours and cool under a stream of inert gas or in a desiccator.
-
Use reagents known to be anhydrous. If uncertain, dry them using appropriate methods.
-
-
Inert Atmosphere: Conduct the entire reaction, including reagent addition and workup, under a positive pressure of an inert gas such as Argon or Nitrogen.
-
Controlled Temperature: While higher temperatures can accelerate the desired reaction, they also increase the rate of hydrolysis. Run the reaction at the lowest effective temperature.
-
Reagent Stoichiometry: Using a large excess of the chlorinating agent (e.g., POCl₃) can sometimes help drive the reaction to completion before significant hydrolysis occurs, but this must be balanced against purification challenges.
Workflow for Minimizing Hydrolysis
Caption: Workflow for setting up a reaction under strict anhydrous conditions.
Issue 2: Isoxazole Ring-Opening and Decomposition
Problem Identification: The reaction mixture turns dark, and TLC/LC-MS analysis shows a complex mixture of unidentifiable products or products lacking the isoxazole ring signature. You may isolate β-amino enones or other linear compounds resulting from N-O bond cleavage.[3]
Causality and Mechanism: The N-O bond in the isoxazole ring is its Achilles' heel. This bond is susceptible to cleavage under several conditions:
-
Reductive Cleavage: Catalytic hydrogenation (e.g., H₂/Pd-C) or dissolving metal reductions will readily cleave the N-O bond to yield a β-amino enone.[3][4]
-
Base-Mediated Cleavage: Strong or nucleophilic bases can deprotonate the C3-proton (if unsubstituted), initiating a cascade that leads to ring opening.[5] Even under non-deprotonating conditions, strong bases can attack the ring.
-
Electrophilic Attack: Certain electrophiles can coordinate to the nitrogen or oxygen atoms, weakening the N-O bond and facilitating ring opening.[6]
Solutions and Preventative Measures:
-
Avoid Harsh Reductive Reagents: If downstream steps require reduction of other functional groups, choose chemoselective reagents that do not affect the isoxazole ring (e.g., specific borohydride derivatives under controlled conditions). If nitro group reduction is required on a different part of the molecule, consider milder conditions like Fe/NH₄Cl instead of catalytic hydrogenation.[7]
-
Judicious Choice of Base: When a base is required, opt for non-nucleophilic, sterically hindered bases (e.g., DBU, DIPEA) over strong nucleophilic bases (e.g., NaOH, NaOMe).
-
Temperature Control: Exothermic reactions or excessive heating can promote thermal decomposition pathways involving ring cleavage. Maintain strict temperature control throughout the reaction.
Diagram of Isoxazole Ring Instability
Caption: Major pathways leading to the undesired cleavage of the isoxazole ring.
Issue 3: Formation of Incompletely Cyclized Intermediates
Problem Identification: You isolate a significant amount of a precursor material, such as a substituted 5-amino-isoxazole-4-carboxamide or a related amidine, instead of the desired fused pyrimidine ring.
Causality and Mechanism: The final ring-closing step to form the pyrimidine ring is a cyclocondensation reaction that can be reversible or kinetically slow.
-
Insufficient Energy: The reaction may not have been heated sufficiently or for long enough to overcome the activation energy for cyclization.
-
Suboptimal pH: The cyclization can be sensitive to pH. Conditions that are too acidic or too basic may inhibit the key intramolecular nucleophilic attack.
-
Stable Intermediates: In some syntheses, intermediates like N'-cyanooxazolylacetamidines can form, which are conformationally or electronically less prone to cyclize.[8][9]
Solutions and Preventative Measures:
-
Optimize Reaction Conditions: Systematically screen reaction time and temperature. A modest increase in temperature or prolonged reaction time may be all that is needed.
-
Choice of Cyclization Reagent: If using reagents like formamide or urea, ensure they are in sufficient excess. In some cases, switching to a more reactive cyclization precursor (e.g., using an orthoester or dimethylformamide dimethyl acetal (DMF-DMA)) can be beneficial.
-
Catalysis: The use of a catalytic amount of a protic or Lewis acid can sometimes promote the final cyclization step. This must be done cautiously to avoid promoting side reactions like hydrolysis.
Troubleshooting Summary Table
| Side Product | Typical Observation (TLC/MS) | Probable Cause(s) | Primary Solution(s) |
| Monohydrolysis Product | New, more polar spot on TLC. Mass peak at (M-Cl+OH). | Presence of water in reagents/solvents. | Implement strict anhydrous and inert atmosphere techniques. |
| Ring-Opened Products | Dark reaction color. Complex product mixture in MS. | Harsh reductive or basic conditions; overheating. | Avoid H₂/Pd-C; use mild, non-nucleophilic bases; control temperature. |
| Uncyclized Intermediate | Major peak corresponds to starting material or pre-cyclization intermediate. | Insufficient time/temperature; suboptimal pH. | Increase reaction time/temperature; screen different cyclization agents. |
Frequently Asked Questions (FAQs)
Q1: My chlorination step with POCl₃ is consistently giving low yields and significant hydrolysis. What can I do? A1: Besides ensuring absolute anhydrous conditions, consider adding a high-boiling tertiary amine like N,N-diethylaniline. It acts as an HCl scavenger, which can reduce side reactions and drive the chlorination to completion. However, be aware this will complicate the workup. Alternatively, using milder chlorinating agents like Vilsmeier reagent (POCl₃/DMF) at lower temperatures can sometimes provide better selectivity and reduce decomposition.
Q2: How can I reliably distinguish between the 4-chloro-6-hydroxy and 6-chloro-4-hydroxy isomers? A2: This can be challenging. While chromatographic separation may be possible, definitive characterization requires advanced spectroscopic analysis. 2D NMR techniques, particularly HMBC (Heteronuclear Multiple Bond Correlation), can be invaluable. Look for correlations between the remaining pyrimidine proton and the adjacent carbon atoms. An unambiguous proof often requires X-ray crystallography of a suitable derivative.
Q3: Is the this compound stable for long-term storage? A3: It is a reactive compound. For long-term storage, it should be kept in a tightly sealed container, preferably under an inert atmosphere (Argon), in a freezer (-20°C), and protected from light. Before use, allow the container to warm to room temperature completely before opening to prevent condensation of atmospheric moisture onto the compound.
Q4: What is the best chromatographic method for purifying the final product? A4: Standard silica gel column chromatography is typically effective. Given the compound's reactivity, it's advisable to run the column relatively quickly. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is usually effective. To prevent hydrolysis on the acidic silica gel, the solvent system can be neutralized by adding a very small amount (e.g., 0.1-0.5%) of triethylamine.
Key Experimental Protocols
Protocol 1: General Procedure for Minimizing Hydrolysis in Chlorination Reactions
-
Preparation: Place a multi-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a gas inlet, and a stoppered addition funnel in a heating oven (130°C) overnight.
-
Assembly: Quickly assemble the hot glassware while flushing with a steady stream of dry Argon or Nitrogen. Allow the system to cool to room temperature under a positive pressure of inert gas (use an oil bubbler to monitor).
-
Reagent Addition: Add the dihydroxy-isoxazolo[5,4-d]pyrimidine precursor to the flask. Using a cannula or a dry syringe, transfer the anhydrous solvent (e.g., toluene) and any base (e.g., N,N-diethylaniline) to the flask.
-
Reaction: Add the chlorinating agent (e.g., POCl₃) dropwise via the addition funnel at a controlled temperature (e.g., 0°C or room temperature, depending on the protocol).
-
Heating: Heat the reaction mixture to the target temperature using an oil bath with a temperature controller.
-
Workup: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to 0°C and very cautiously quench by slowly adding it to a stirred mixture of ice and a weak base like sodium bicarbonate solution. Extreme caution is required as the quenching of excess POCl₃ is highly exothermic.
-
Extraction & Purification: Proceed with standard extractive workup using an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate in vacuo. Purify immediately via column chromatography.
Diagram of an Inert Atmosphere Reaction Setup
Caption: A standard setup for performing reactions under a positive pressure of inert gas.
References
- N/A. (1979). synthetic reactions using isoxazole compounds. HETEROCYCLES, 12(10).
- Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
- ResearchGate. (n.d.). Fe‐catalyzed ring opening isoxazoles.
- N/A. (n.d.). Reductive ring opening of isoxazoles with Mo(CO)6 and water. RSC Publishing.
- Okamoto, H., et al. (n.d.). Ring-Opening Fluorination of Isoxazoles. ResearchGate.
- Wagner, E., et al. (2008). Synthesis and Pharmacological Screening of Derivatives of isoxazolo[4,5-d]pyrimidine. European Journal of Medicinal Chemistry, 43(11), 2498-504.
- Sochacka-Ćwikła, A., et al. (n.d.). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. National Institutes of Health (NIH).
- N/A. (2025). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives.
- Sochacka-Ćwikła, A., et al. (n.d.). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI.
- Sochacka-Ćwikła, A., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4- d]Pyrimidine Derivatives. Molecules, 25(15), 3558.
- ResearchGate. (n.d.). Oxazolo[5,4-d]pyrimidines reported as anticancer agents with identified...
- Sochacka-Ćwikła, A., et al. (n.d.). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI.
- Kola, S. (2013). How to do a reduction of 4,6 dichloro-5-nitro pyrimidine to 4,6 dichloro-5-amino pyrimidine? ResearchGate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Reductive ring opening of isoxazoles with Mo(CO)6 and water - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 4,6-Dichloroisoxazolo[5,4-D]pyrimidine Reaction Mixtures
Welcome to the dedicated technical support resource for the purification of 4,6-Dichloroisoxazolo[5,4-D]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of your crude this compound reaction mixture.
Question 1: My crude product is a dark, oily residue and is difficult to handle. How can I effectively isolate the solid product?
Answer:
This is a common issue, often arising from the presence of residual high-boiling solvents (like DMF or DMSO), colored impurities, and reaction byproducts. The key is a systematic work-up procedure to remove these contaminants before attempting final purification.
Causality:
-
Residual Solvents: High-boiling aprotic polar solvents, often used in synthesis, can be challenging to remove completely under reduced pressure.
-
Colored Impurities: These are often polymeric or degradation products formed under harsh reaction conditions.
-
Reaction Byproducts: In syntheses involving chlorinating agents like phosphorus oxychloride, various phosphorus-containing byproducts can form, contributing to the oily nature of the crude product.[1]
Step-by-Step Protocol: Quenching and Extraction
-
Initial Quenching: Carefully and slowly pour the cooled reaction mixture onto crushed ice or ice-water with vigorous stirring. This will precipitate the crude product and hydrolyze reactive reagents.
-
Solvent Extraction: Extract the aqueous slurry with a suitable organic solvent. Dichloromethane (DCM) or ethyl acetate are common choices. Perform multiple extractions to ensure complete recovery of the product.
-
Aqueous Washes:
-
Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any acidic components.
-
Follow with a water wash to remove any remaining salts.
-
A final wash with brine will aid in the removal of water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude solid.
Question 2: After extraction and concentration, my product is still discolored. What is the best method to remove these colored impurities?
Answer:
Colored impurities are typically polar and can often be removed by treatment with activated carbon followed by recrystallization or by column chromatography.
Expertise & Experience: Activated carbon has a high surface area and can adsorb colored impurities. However, it can also adsorb some of your product, so the amount used should be minimized. Recrystallization is often the most effective method for removing both colored and other soluble impurities.
Protocol: Decolorization and Recrystallization
-
Activated Carbon Treatment:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent.
-
Add a small amount of activated carbon (typically 1-2% by weight of the crude product).
-
Heat the mixture at reflux for 10-15 minutes.
-
Filter the hot solution through a pad of celite to remove the carbon.
-
-
Recrystallization:
-
Allow the hot, decolorized filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Question 3: I'm struggling with selecting an appropriate solvent system for recrystallization. What are your recommendations?
Answer:
Solvent selection is critical for successful recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.
Trustworthiness: A systematic approach to solvent screening is a self-validating system for identifying the optimal recrystallization conditions.
Solvent Screening Protocol:
-
Place a small amount of your crude product in several test tubes.
-
Add a small volume of different solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, hexanes, ethyl acetate) to each tube.
-
Observe the solubility at room temperature. An ideal solvent will show low solubility.
-
Heat the tubes and observe the solubility. The compound should be fully soluble at the boiling point of the solvent.
-
Allow the soluble samples to cool to room temperature and then in an ice bath. The solvent that provides a good yield of crystalline solid is a suitable choice.
-
For compounds with challenging solubility, a mixed solvent system (e.g., DCM/hexanes, ethyl acetate/hexanes) can be effective.[2] Dissolve the compound in the "good" solvent and add the "anti-solvent" until turbidity is observed, then heat until clear and allow to cool.
| Solvent System | Advantages | Disadvantages |
| Single Solvent (e.g., Ethanol, Isopropanol) | Simple, straightforward. | May not be suitable for all compounds. |
| Mixed Solvent (e.g., DCM/Hexanes) | Highly tunable for optimal solubility. | More complex to optimize. |
Question 4: My final product purity is low, and I suspect the presence of isomeric or structurally similar impurities. What purification technique should I use?
Answer:
When dealing with closely related impurities, flash column chromatography is often the most effective purification method.
Authoritative Grounding & Comprehensive References: The principles of chromatography allow for the separation of compounds based on their differential partitioning between a stationary phase and a mobile phase.[3]
Protocol: Flash Column Chromatography
-
Stationary Phase Selection: Silica gel is the most common stationary phase for compounds of this polarity.
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable mobile phase. A good solvent system will give a retention factor (Rf) of 0.2-0.4 for the desired product and good separation from impurities. A mixture of hexanes and ethyl acetate is a common starting point.
-
Column Packing and Loading: Pack the column with silica gel in the chosen mobile phase. Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel ("dry loading"). Apply the dried silica to the top of the column.
-
Elution and Fraction Collection: Elute the column with the mobile phase, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and concentrate under reduced pressure to obtain the purified product.
Frequently Asked Questions (FAQs)
Q1: What are the likely sources of impurities in a this compound synthesis?
A1: Impurities can arise from several sources:
-
Unreacted Starting Materials: Incomplete reaction can leave starting materials in the crude mixture.
-
Reaction Byproducts: The use of chlorinating agents like POCl₃ can lead to phosphorus-containing byproducts.[1] Side reactions, such as hydrolysis of the chloro groups or formation of isomers, can also occur.[4]
-
Reagents and Catalysts: Residual catalysts or excess reagents may be present.
-
Degradation Products: The product may be unstable under the reaction or work-up conditions, leading to degradation.
Q2: How can I confirm the purity and identity of my final product?
A2: A combination of analytical techniques should be used:
-
Thin-Layer Chromatography (TLC): To quickly assess purity and the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound and identify any impurities with distinct signals.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point Analysis: A sharp melting point is indicative of a pure compound.
Q3: What are the safety precautions I should take when working with this compound and the reagents used in its synthesis and purification?
A3: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Chlorinating agents like phosphorus oxychloride are highly corrosive and react violently with water. Handle all chemicals with care and consult the Safety Data Sheet (SDS) for each substance before use.
Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the purification of crude this compound.
Caption: A typical purification workflow for this compound.
References
- CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents.
-
Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine - Clausius Scientific Press. Available at: [Link]
-
Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Available at: [Link]
-
New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PubMed. Available at: [Link]
-
Synthesis of New Isoxazolo[4,5‐d]pyrimidines as Antitumor Agents - Sci-Hub. Available at: [Link]
-
Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis - MDPI. Available at: [Link]
-
Synthesis and Pharmacological Screening of Derivatives of isoxazolo[4,5-d]pyrimidine. Available at: [Link]
-
ChemInform Abstract: Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity. - ResearchGate. Available at: [Link]
- US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents.
-
What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? | ResearchGate. Available at: [Link]
-
(PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. - ResearchGate. Available at: [Link]
-
Pyrazolo[3,4-d]pyrimidine nucleic acids: adjustment of dA-dT to dG-dC base pair stability. Available at: [Link]
- Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents.
-
New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC - NIH. Available at: [Link]
-
Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide - MDPI. Available at: [Link]
-
This compound CAS#: 1197193-09-1; ChemWhat Code: 7783. Available at: [Link]
-
Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Available at: [Link]
-
Synthesis and structural proof of novel oxazolo[5,4-d]pyrimidine derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity - PubMed. Available at: [Link]
-
Synthesis of derivatives of thiazolo[4,5-d]pyrimidine. Part I - RSC Publishing. Available at: [Link]
Sources
Technical Support Center: Scale-Up Synthesis of 4,6-Dichloroisoxazolo[5,4-D]pyrimidine
Abstract: This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4,6-Dichloroisoxazolo[5,4-D]pyrimidine. This key intermediate is crucial in the development of various therapeutic agents. This document offers in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address common challenges encountered during large-scale production. Our focus is on ensuring scientific integrity, providing actionable solutions, and fostering a deeper understanding of the underlying chemical principles to achieve robust and reproducible synthetic outcomes.
Introduction to this compound
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structural resemblance to purine bases makes it a valuable scaffold for designing novel therapeutics, including kinase inhibitors and anti-cancer agents[1][2][3]. The dichloro substitutions at the 4 and 6 positions provide reactive sites for further functionalization, enabling the synthesis of diverse compound libraries for drug discovery.
While the laboratory-scale synthesis of this compound is well-documented, its transition to a larger scale presents a unique set of challenges. This guide is designed to navigate these complexities, ensuring a smooth and efficient scale-up process.
Overview of the Synthetic Pathway
The synthesis of this compound typically involves a multi-step process. A common approach begins with the cyclization of a functionalized isoxazole or pyrimidine derivative[4]. A crucial step in many reported syntheses is the chlorination of a dihydroxy-isoxazolo[5,4-D]pyrimidine precursor, often utilizing reagents like phosphorus oxychloride (POCl₃)[5][6].
Below is a generalized workflow illustrating the key stages of the synthesis.
Caption: Generalized workflow for the synthesis of this compound.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses common issues encountered during the scale-up synthesis of this compound.
Question 1: My yield has significantly dropped during scale-up, although the reaction worked well on a smaller scale. What are the likely causes?
Answer: A decrease in yield upon scaling up is a frequent challenge and can be attributed to several factors that are less impactful on a smaller scale[7]. A systematic investigation is key to pinpointing the root cause.
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration. This can promote the formation of side products and impurities. The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation more challenging.
-
Solution:
-
Stirring Rate: Ensure the stirring is vigorous enough to maintain a homogeneous reaction mixture. The stirrer design (e.g., anchor, turbine) should be appropriate for the reactor geometry and viscosity of the reaction mass.
-
Controlled Addition: Implement slow, controlled addition of reagents, especially during exothermic steps, to manage the reaction temperature effectively.
-
Solvent Volume: Increasing the solvent volume can sometimes improve mixing and heat transfer, though this may impact reaction kinetics and downstream processing.
-
-
-
Quality of Starting Materials: Impurities in starting materials that were negligible at a smaller scale can have a more pronounced negative effect in a larger batch, potentially acting as catalysts for side reactions or inhibitors[7].
-
Solution:
-
Supplier Qualification: Qualify your raw material suppliers and conduct rigorous quality control checks on incoming batches.
-
Purity Analysis: Use analytical techniques like NMR, HPLC, and GC-MS to confirm the purity of starting materials before use.
-
-
-
Changes in Reaction Kinetics: The altered surface-area-to-volume ratio can affect reaction kinetics.
-
Solution:
-
Re-optimization: It may be necessary to re-optimize reaction parameters such as temperature, concentration, and catalyst loading at the intended scale.
-
-
Question 2: I am observing a significant amount of dark, tar-like impurities in my crude product. How can I identify and minimize them?
Answer: The formation of dark, insoluble impurities often points to decomposition or polymerization side reactions. These can be particularly problematic during the chlorination step with phosphorus oxychloride.
-
Potential Causes:
-
Excessive Temperature: Overheating during the chlorination step can lead to the decomposition of the starting material or product.
-
Prolonged Reaction Time: Keeping the reaction at high temperatures for an extended period can promote side reactions.
-
Presence of Moisture: Water can react with phosphorus oxychloride to generate phosphoric acid and HCl, which can catalyze decomposition pathways.
-
-
Mitigation Strategies:
-
Strict Temperature Control: Maintain the reaction temperature within the optimized range. Use a reliable temperature probe and a well-calibrated heating/cooling system.
-
Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC or HPLC. Quench the reaction as soon as it reaches completion to avoid over-reaction.
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. Use anhydrous solvents and reagents.
-
Question 3: The purification of the final product is proving difficult, with co-eluting impurities during chromatography. What are my options?
Answer: Purification challenges often arise from the presence of structurally similar impurities.
-
Impurity Identification: The first step is to identify the structure of the major impurities. Techniques like LC-MS and NMR can be invaluable here. Common impurities may include mono-chlorinated species or isomers.
-
Alternative Purification Strategies:
-
Recrystallization: This is often the most effective and scalable purification method for crystalline solids. A systematic solvent screening is crucial to identify a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.
-
Slurry Wash: Washing the crude product with a suitable solvent in which the product is sparingly soluble can effectively remove more soluble impurities.
-
pH Adjustment and Extraction: If the impurities have different acidic or basic properties compared to the product, a liquid-liquid extraction with pH adjustment of the aqueous phase can be a powerful purification tool. A common method involves dissolving the crude product in an organic solvent and washing with a dilute base (like sodium bicarbonate solution) to remove acidic impurities, followed by a water wash.[8]
-
Question 4: What are the key safety considerations when working with phosphorus oxychloride (POCl₃) on a large scale?
Answer: Phosphorus oxychloride is a highly corrosive and reactive chemical that requires careful handling, especially at scale.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, a lab coat, and splash goggles. A face shield is also recommended.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Quenching: The quenching of POCl₃ is highly exothermic. It should be done slowly and carefully by adding the reaction mixture to ice-water or a cold, stirred aqueous solution. Never add water directly to a large volume of POCl₃.
-
Spill Management: Have a spill kit readily available that is appropriate for reactive phosphorus compounds.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available this compound?
-
A1: Commercially available this compound typically has a purity of 95% or higher[]. However, it is always advisable to verify the purity of each batch before use.
Q2: Are there alternative chlorinating agents to phosphorus oxychloride?
-
A2: While POCl₃ is common, other chlorinating agents like phosgene have been reported for the synthesis of similar dichloropyrimidines[5]. However, the choice of reagent depends on the specific substrate and safety considerations.
Q3: What analytical techniques are most suitable for monitoring the reaction progress and product purity?
-
A3: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and product purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the final product and identification of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify byproducts.
-
Q4: How should this compound be stored?
-
A4: It should be stored in a cool, dry, and well-ventilated area, away from moisture and incompatible materials. The container should be tightly sealed.
Detailed Experimental Protocols
Protocol 1: Chlorination of Dihydroxy-isoxazolo[5,4-D]pyrimidine
Disclaimer: This is a generalized protocol and may require optimization for your specific starting material and scale.
-
Preparation: In a clean, dry, multi-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, a temperature probe, and a nitrogen inlet, add the dihydroxy-isoxazolo[5,4-D]pyrimidine (1.0 equivalent).
-
Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (5-10 equivalents) to the flask.
-
Heating: Slowly heat the reaction mixture to reflux (approximately 105-110 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-6 hours.
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
-
Quenching: Slowly and carefully pour the reaction mixture into a separate vessel containing crushed ice with vigorous stirring. The temperature should be maintained below 10 °C during the quench.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Identify a suitable solvent or solvent system for recrystallization.
-
Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Data Summary
Table 1: Troubleshooting Guide for Common Scale-Up Issues
| Issue | Potential Cause | Recommended Action |
| Low Yield | Inefficient mixing, poor heat transfer, impure starting materials | Optimize stirring, control reagent addition, qualify raw materials |
| Impurity Formation | High temperature, prolonged reaction time, moisture | Strict temperature control, reaction monitoring, use anhydrous conditions |
| Purification Difficulties | Structurally similar impurities | Identify impurities, explore recrystallization, slurry wash, or pH-adjusted extraction |
| Safety Concerns (POCl₃) | Corrosive and reactive nature | Use appropriate PPE and ventilation, careful quenching, have a spill kit |
Visualizations
Caption: Decision tree for troubleshooting common scale-up synthesis issues.
References
- CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents.
-
Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine - Clausius Scientific Press. Available at: [Link]
-
New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PubMed. Available at: [Link]
-
Synthesis of New Isoxazolo[4,5‐d]pyrimidines as Antitumor Agents - Sci-Hub. Available at: [Link]
-
Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis - MDPI. Available at: [Link]
-
New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - MDPI. Available at: [Link]
- US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents.
-
Development of novel oxazolo[5,4-d]pyrimidines as competitive CB2 neutral antagonists based on scaffold hopping - PubMed. Available at: [Link]
-
Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. Available at: [Link]
-
Synthesis and Pharmacological Screening of Derivatives of isoxazolo[4,5-d]pyrimidine. Available at: [Link]
- Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents.
-
IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[7][8][10]triazolo[1,5-c]pyrimidine derivatives - Beilstein Journals. Available at: [Link]
-
Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Available at: [Link]
-
Recent advances in the synthesis and applications of oxazolo[5,4-d]pyrimidines (microreview) | Semantic Scholar. Available at: [Link]
-
This compound CAS#: 1197193-09-1; ChemWhat Code: 7783. Available at: [Link]
-
Oxazolo[5,4- d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis - PubMed. Available at: [Link]
Sources
- 1. New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Oxazolo[5,4- d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
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avoiding di-substitution in reactions with 4,6-Dichloroisoxazolo[5,4-D]pyrimidine
A Guide for Researchers, Scientists, and Drug Development Professionals on Controlling Selectivity in Reactions with 4,6-Dichloroisoxazolo[5,4-d]pyrimidine
Welcome to the Technical Support Center for advanced heterocyclic chemistry. As Senior Application Scientists, we understand the nuances and challenges of working with highly reactive scaffolds like this compound. This guide is designed to provide you with in-depth, field-proven insights to address one of the most common hurdles in its synthetic application: achieving selective mono-substitution while avoiding the formation of di-substituted byproducts.
Frequently Asked Questions (FAQs)
Q1: What makes this compound so reactive towards nucleophiles?
The high reactivity of this scaffold stems from the potent electron-withdrawing nature of the fused isoxazolo[5,4-d]pyrimidine ring system. The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This deficiency is further amplified by the fused isoxazole ring and the two chloro-substituents. This electronic arrangement significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the carbon atoms at the C4 and C6 positions highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr).[1][2]
Q2: Which position, C4 or C6, is generally more reactive?
In analogous 4,6-dichloropyrimidine systems, the C4 position is typically the more reactive site for nucleophilic attack.[1] This regioselectivity is governed by frontier molecular orbital theory, which predicts a larger LUMO coefficient at the C4 carbon compared to the C6 position.[2] This makes the initial attack at C4 a kinetically favored process. While specific computational studies on this compound are not widely published, it is reasonable to hypothesize a similar preference for C4 substitution. However, experimental verification is always crucial.
Q3: What is the primary challenge when working with this compound?
The principal challenge is controlling the reaction to achieve selective mono-substitution. Due to the high reactivity of both chloro-positions, once the first nucleophile has been introduced, the remaining chloro-position is often still reactive enough to undergo a second substitution, leading to a mixture of mono- and di-substituted products. This complicates purification and reduces the yield of the desired mono-substituted product.
Troubleshooting Guide: Avoiding Di-substitution
This section provides direct, actionable advice for overcoming the challenge of di-substitution. The core principle is to carefully control the reaction kinetics to favor the first substitution while disfavoring the second.
Problem: My reaction is producing a significant amount of the di-substituted product. How can I improve selectivity for mono-substitution?
This is a classic issue of managing reactivity. The formation of the di-substituted product indicates that the reaction conditions are too harsh or the stoichiometry is not optimized. Here is a systematic approach to troubleshooting this issue.
Causality-Driven Experimental Choices
The key to preventing di-substitution lies in understanding that the first SNAr reaction is generally faster than the second. The introduction of an electron-donating amino group in the first step slightly deactivates the ring towards further nucleophilic attack. Our goal is to exploit this subtle difference in reaction rates.
Control the Stoichiometry of the Nucleophile
The "Why": This is the most critical parameter. Using a large excess of the nucleophile will inevitably drive the reaction towards di-substitution by ensuring high concentrations of the reactant are available for the second, slower reaction step.
The "How":
-
Protocol: Start by using a slight excess of the nucleophile, typically 1.0 to 1.1 equivalents .
-
Rationale: This ensures there is just enough nucleophile to react with the starting material, minimizing the amount available for the second substitution. A patent for the synthesis of related 4-amino-6-chloropyrimidines highlights the importance of controlled stoichiometry.[3]
Lower the Reaction Temperature
The "Why": SNAr reactions are often highly sensitive to temperature. By lowering the temperature, you decrease the reaction rate. Since the second substitution is kinetically slower than the first, reducing the thermal energy of the system will have a more pronounced inhibitory effect on the formation of the di-substituted product.
The "How":
-
Protocol: If reactions at room temperature or elevated temperatures yield di-substituted products, perform the reaction at 0°C or even -20°C . Add the nucleophile slowly at this reduced temperature.
-
Example: In many dichloropyrimidine reactions, initial trials are often conducted at 0°C and then slowly warmed to room temperature while monitoring the reaction progress.[4]
Optimize the Base and Solvent System
The "Why": The choice of base and solvent can significantly influence the nucleophilicity of your amine and the overall reaction rate.
-
Base: A very strong base (e.g., NaH, K₂CO₃) can deprotonate the amine, creating a highly reactive amide anion that may be less selective. A milder, non-nucleophilic organic base (e.g., DIPEA, Et₃N) is often sufficient to act as an acid scavenger without dramatically increasing the reaction rate.
-
Solvent: Highly polar aprotic solvents like DMF or DMSO can accelerate SNAr reactions, potentially pushing the reaction towards di-substitution. Less polar solvents like THF, Dioxane, or CH₂Cl₂ can temper the reactivity.
The "How":
-
Protocol: If using a strong inorganic base, switch to an organic base like diisopropylethylamine (DIPEA) . If using a highly polar solvent, try a solvent of lower polarity such as tetrahydrofuran (THF) .
Recommended Starting Conditions for Mono-amination
The following table provides a set of recommended starting conditions based on protocols for analogous 4,6-dichloropyrimidines. These should be considered a starting point for optimization.
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | 1.05 eq. of amine | Minimizes excess nucleophile available for second substitution. |
| Temperature | 0 °C to Room Temp | Slows the rate of the second substitution more significantly than the first. |
| Solvent | THF or Dioxane | Moderates reactivity compared to highly polar solvents like DMF. |
| Base | 1.5 eq. of DIPEA | Acts as an effective HCl scavenger without overly enhancing nucleophilicity. |
| Monitoring | TLC or LC-MS | Crucial for stopping the reaction once the starting material is consumed to prevent further reaction. |
Experimental Protocol: A Validated Starting Point
This protocol is adapted from established procedures for the selective mono-amination of dichloropyrimidines and serves as a robust starting point for your experiments with this compound.[3]
Objective: To synthesize a 4-amino-6-chloro-isoxazolo[5,4-d]pyrimidine derivative.
Materials:
-
This compound (1.0 eq.)
-
Primary or Secondary Amine (1.05 eq.)
-
Diisopropylethylamine (DIPEA) (1.5 eq.)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound.
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to 0°C using an ice-water bath.
-
In a separate flask, prepare a solution of the amine (1.05 eq.) and DIPEA (1.5 eq.) in anhydrous THF.
-
Add the amine/DIPEA solution dropwise to the cooled solution of the dichloropyrimidine over 15-20 minutes.
-
Stir the reaction at 0°C and monitor its progress by TLC or LC-MS every 30 minutes.
-
Once the starting material is consumed (typically 1-3 hours), allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours, continuing to monitor for the formation of the di-substituted product.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
By implementing these logically structured, causality-driven strategies, you will be well-equipped to control the reactivity of this compound and selectively synthesize the desired mono-substituted products, advancing your research and development goals.
References
- CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds. Google Patents.
- US20040054181A1 - Synthesis of chlorinated pyrimidines. Google Patents.
- Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine. Google Patents.
- US6525060B1 - Triazolo(4,5-d)pyrimidine compounds. Google Patents.
-
New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Int J Mol Sci. 2022 Oct 2;23(19):11694. Available at: [Link]
-
EP1925619A1 - Preparation of 4-substituted 2-amino-benzo[5][6]furo[3,2-d]pyrimidine derivatives. Google Patents. Available at:
- Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine. Google Patents.
-
Sochacka-Ćwikła, A., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 25(15), 3558. Available at: [Link]
-
(PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate. Available at: [Link]
-
New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PMC. Available at: [Link]
-
4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. MDPI. Available at: [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available at: [Link]
Sources
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- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 4. researchgate.net [researchgate.net]
- 5. CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents [patents.google.com]
- 6. US6525060B1 - Triazolo(4,5-d)pyrimidine compounds - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Yields in Nucleophilic Substitution of 4,6-Dichloroisoxazolo[5,4-d]pyrimidine
Introduction: The 4,6-dichloroisoxazolo[5,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry and drug development, valued for its role as a versatile synthetic intermediate.[1] The two reactive chlorine atoms at the C4 and C6 positions are prime targets for nucleophilic aromatic substitution (SNAr), allowing for the systematic elaboration of the molecule to build structure-activity relationships (SAR). However, achieving high yields and selectivity in these reactions can be challenging, often plagued by issues such as low conversion, the formation of multiple products, or decomposition.
This guide provides a structured, in-depth approach to troubleshooting and optimizing these critical reactions. It is designed for researchers and drug development professionals to diagnose experimental issues based on observable outcomes and implement logical, evidence-based solutions.
Section 1: Foundational Concepts
Before troubleshooting, it is crucial to understand the underlying principles of the reaction. The challenges you face are often direct consequences of the reaction mechanism and the electronic nature of the substrate.
Q1: What is the reaction mechanism, and how does it influence my experiment?
The reaction proceeds via a well-established two-step Nucleophilic Aromatic Substitution (SNAr) mechanism .[2][3] Understanding this pathway is key to rational optimization.
-
Step 1: Nucleophilic Attack. The nucleophile (e.g., an amine, thiol, or alkoxide) attacks one of the electron-deficient carbon atoms (C4 or C6), breaking the aromaticity of the pyrimidine ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[2][4] The stability of this intermediate is critical for the reaction to proceed. The fused isoxazole ring and the remaining chlorine atom act as powerful electron-withdrawing groups that stabilize the negative charge.[4][5]
-
Step 2: Chloride Elimination. The aromaticity of the ring is restored by the expulsion of a chloride ion, a good leaving group, to yield the final substituted product.[2][4] The rate-determining step is typically the initial nucleophilic attack.[6]
Key Experimental Implications:
-
Solvent Choice: Polar aprotic solvents (e.g., DMSO, DMF, NMP) are generally preferred because they can solvate the charged Meisenheimer complex without interfering with the nucleophile, thereby accelerating the reaction.[7][8]
-
Nucleophile Strength: A more potent nucleophile will lead to a faster reaction rate.[6] If your nucleophile is weak, you may need more forcing conditions (e.g., higher temperature).
-
Activation: The isoxazolo[5,4-d]pyrimidine ring is inherently electron-deficient, making it highly activated for SNAr.[2] This high reactivity is a double-edged sword, as it can also lead to undesired secondary reactions like disubstitution.
Caption: General SNAr mechanism on the isoxazolopyrimidine core.
Q2: Which position, C4 or C6, is more reactive, and can I control it?
For the symmetrical this compound, the C4 and C6 positions are electronically equivalent. However, in related dichloropyrimidine systems, substitution often favors the C4 position.[9][10][11][12] This preference is typically governed by subtle electronic factors, where the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 carbon, making it the preferred site of initial nucleophilic attack.[13][14]
While you may observe a slight intrinsic preference, achieving high regioselectivity for one position over the other on this specific scaffold without other directing groups can be difficult. The primary challenge is often not C4 vs. C6 selectivity, but rather controlling mono- vs. di-substitution . If your goal is a mono-substituted product, the formation of a regioisomeric mixture may contribute to a lower isolated yield of the desired isomer, but the formation of the di-substituted byproduct is often the main yield-reducing pathway.
Section 2: Troubleshooting Guide: A Symptom-Based Approach
Low yield is a symptom, not a diagnosis. To solve the problem, you must first identify the root cause by analyzing the reaction outcome.
Caption: A workflow for diagnosing the cause of low reaction yields.
Scenario 1: Low Conversion (High Amount of Unreacted Starting Material)
Issue: Your TLC or LC-MS analysis shows a significant amount of the this compound starting material remaining, even after prolonged reaction times.
Diagnosis: The reaction conditions are not sufficiently activating to drive the reaction to completion. The activation energy for the rate-determining nucleophilic attack is not being overcome.
Solutions:
| Parameter to Adjust | Rationale & Causality | Suggested Actions |
| Temperature | The SNAr reaction rate is highly temperature-dependent. Insufficient thermal energy will result in a slow or stalled reaction. | Incrementally increase the reaction temperature by 10-20 °C and monitor progress. Be cautious, as excessive heat can lead to decomposition (Scenario 3). |
| Nucleophile Reactivity | Weakly nucleophilic species (e.g., hindered amines, electron-poor anilines) react slowly. If using a salt (e.g., an amine HCl salt), it must be fully neutralized to the free, nucleophilic form.[15] | If using a salt, ensure at least one equivalent of a suitable base is present. For inherently weak nucleophiles, consider deprotonation with a stronger base (e.g., NaH, KHMDS) to form the more potent anionic nucleophile prior to adding the electrophile. |
| Solvent | The solvent must facilitate the formation of the charged Meisenheimer complex. Non-polar solvents will disfavor this and slow the reaction. | Switch from less polar solvents (e.g., THF, Dioxane) to more polar aprotic solvents like DMF , DMSO , or NMP .[8] |
| Base | If your nucleophile is neutral (e.g., R-NH₂), HCl is produced, which can protonate and deactivate the remaining nucleophile. An inadequate or inappropriate base will fail to scavenge this acid effectively. | Use a non-nucleophilic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA). For slower reactions, a stronger inorganic base like K₂CO₃ or Cs₂CO₃ may be beneficial. |
Scenario 2: Poor Selectivity (Complex Mixture of Products)
Issue: Your reaction consumes the starting material, but TLC/LC-MS reveals multiple new spots/peaks, resulting in a low yield of the desired mono-substituted product after purification.
Diagnosis: The high reactivity of the scaffold is leading to undesired side reactions running in parallel with or faster than the desired transformation.
Common Byproducts & Mitigation Strategies:
| Byproduct Type | Identification & Cause | Mitigation Strategy |
| 4,6-Disubstituted Product | A less polar spot on TLC or a product with a higher mass in LC-MS. Cause: The initial mono-substituted product is still electron-deficient and can react with a second equivalent of the nucleophile, especially at high temperatures or concentrations. | 1. Stoichiometry Control: Use the nucleophile as the limiting reagent (0.95-1.0 equivalents). 2. Slow Addition: Add the nucleophile solution dropwise at a lower temperature (e.g., 0 °C or room temp) before heating. This keeps its instantaneous concentration low. 3. Lower Temperature: Run the reaction at the lowest temperature that gives a reasonable conversion rate. |
| Regioisomeric Mixture | Two products with the identical mass but different retention times. Cause: Nucleophilic attack is occurring at both the C4 and C6 positions at similar rates. | This is difficult to control on an unsubstituted scaffold. The most practical approach is to optimize for total mono-substituted yield and separate the isomers via chromatography. In some cases, bulky nucleophiles may show a slight preference for one site. |
| Solvolysis Product (Hydroxy/Alkoxy) | A product mass corresponding to the displacement of Cl with -OH, -OMe, -OEt, etc. Cause: The solvent (water, methanol, ethanol) is acting as a nucleophile.[16] This is particularly common at high temperatures or under acidic/basic conditions that activate the solvent. | 1. Use Anhydrous Solvents: Ensure your reaction solvent is dry. 2. Switch to Aprotic Solvents: Change from protic solvents (alcohols) to aprotic ones (DMF, DMSO, Acetonitrile).[16] 3. Avoid Excess Base/Acid: Strong bases can generate alkoxides from alcohol solvents, which are potent nucleophiles. |
Scenario 3: Product Decomposition
Issue: The reaction mixture turns dark brown or black, and TLC analysis shows a dark baseline or streaking with few distinct product spots. Workup yields a low mass of intractable material.
Diagnosis: The starting material, intermediate, or product is not stable under the reaction conditions, leading to degradation.
Solutions:
| Parameter to Adjust | Rationale & Causality | Suggested Actions |
| Temperature | The isoxazole ring can be sensitive to high temperatures, especially in the presence of strong bases or acids, potentially leading to ring-opening or polymerization pathways. | Run the reaction at a lower temperature for a longer time. If the reaction requires heat, find the minimum temperature necessary for an acceptable rate. |
| Base Strength | Strong bases (e.g., hydroxides, alkoxides) can be aggressive and may promote side reactions or degradation of the heterocyclic core. | Switch to a milder base. For scavenging acid, organic amines (DIPEA) are often gentler than inorganic bases. If an inorganic base is needed, consider K₂CO₃ before moving to the more reactive Cs₂CO₃. |
| Reaction Time | Prolonged exposure to even moderately high temperatures can cause slow degradation of the product over time. | Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, or when the product concentration appears to plateau, work up the reaction immediately. Do not leave it stirring unnecessarily. |
| Atmosphere | Some sensitive heterocyclic compounds can be susceptible to oxidation, especially at elevated temperatures. | Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude oxygen. |
Section 3: Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent for my reaction? Choose a solvent that is polar enough to support the charged intermediate but is not nucleophilic itself.
-
Top Tier (Aprotic Polar): DMF and DMSO are excellent choices for solubilizing reagents and accelerating the reaction.[8]
-
Good Alternatives (Aprotic): Acetonitrile (ACN) or N-Methyl-2-pyrrolidone (NMP) can also be effective.
-
Use with Caution (Protic): Alcohols like isopropanol or n-butanol can be used, but be aware of the risk of solvolysis.[16][17] They are sometimes chosen for their ability to facilitate product crystallization upon cooling. Water is a potential green solvent but significantly increases the risk of hydrolysis.[17]
Q2: What is the best base to use? The choice depends on the nucleophile.
-
For neutral amine/thiol nucleophiles: A tertiary amine like DIPEA or Et₃N is standard for scavenging the generated HCl. They are soluble and generally non-nucleophilic.
-
For alcohol/phenol/thiol nucleophiles requiring deprotonation: An inorganic base like K₂CO₃ or Cs₂CO₃ is effective. Cesium carbonate is more soluble and often enhances reactivity. For very weak nucleophiles, a strong, non-nucleophilic base like sodium hydride (NaH) may be required to pre-form the nucleophile, but this should be done with care at low temperatures.
Q3: How can I definitively favor mono-substitution over di-substitution? This is the most common optimization challenge. The key is to keep the concentration of the nucleophile low relative to the electrophile at all times.
-
Use 1.0 equivalent or slightly less (0.95 eq) of the nucleophile.
-
Dissolve the nucleophile and base in your solvent and add this solution slowly (dropwise) via a syringe pump to a solution of the this compound at room temperature or below.
-
After the addition is complete, slowly warm the reaction to the desired temperature. This protocol prevents any localized excess of the nucleophile that could rapidly lead to the di-substituted product.
Section 4: Experimental Protocols
General Protocol for Mono-amination of this compound
This protocol is a starting point and should be optimized based on the principles described above.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vessel (round-bottom flask), stir bar, condenser, nitrogen/argon line
Procedure:
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Inert Atmosphere: Seal the flask and purge with nitrogen or argon for 5-10 minutes.
-
Dissolution: Add anhydrous DMF via syringe to create a ~0.1 M solution of the substrate. Stir until fully dissolved.
-
Reagent Addition: In a separate vial, dissolve the amine nucleophile (1.0 eq) and DIPEA (1.5 eq) in a small amount of anhydrous DMF.
-
Controlled Addition: Add the nucleophile/base solution dropwise to the stirring solution of the substrate at room temperature over 10-15 minutes.
-
Heating & Monitoring: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C). Monitor the reaction progress every 1-2 hours using TLC or LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, then with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired mono-substituted product.
Protocol: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate: Use a silica gel F₂₅₄ plate.
-
Spotting: Draw a baseline in pencil. Spot a dilute solution of your starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).
-
Elution: Develop the plate in an appropriate mobile phase (e.g., 30% Ethyl Acetate in Hexanes).
-
Visualization: Visualize under UV light (254 nm). The starting material will be one spot. A successful reaction will show a new spot (product) and the disappearance of the SM spot. Multiple new spots indicate side reactions.
References
- MacCoss, M., & Robins, M. J. (2014). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Journal of Organic Chemistry.
-
Pudlo, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry, 80(15), 7757-7763. Available at: [Link]
-
ResearchGate. (n.d.). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. Request PDF. Available at: [Link]
-
Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Spartan Tutorial. Available at: [Link]
-
Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Available at: [Link]
-
Studylib. (n.d.). 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry. Available at: [Link]
-
Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. Available at: [Link]
-
ACS Green Chemistry Institute. (n.d.). SNAr Solvents and Reagents. Chemical Manufacturing Roundtable. Available at: [Link]
-
Wagner, E., et al. (2008). Synthesis and Pharmacological Screening of Derivatives of isoxazolo[4,5-d]pyrimidine. European Journal of Medicinal Chemistry, 43(11), 2498-2504. Available at: [Link]
-
LibreTexts Chemistry. (2021). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). Available at: [Link]
-
ResearchGate. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Request PDF. Available at: [Link]
-
U.S. National Institutes of Health's National Library of Medicine. (2013). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Sustainable Chemistry & Engineering, 1(9), 1187-1192. Available at: [Link]
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- 7. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 8. Aromatic Nucleophilic Substitution [fishersci.se]
- 9. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Managing Regioselectivity in Reactions of 4,6-Dichloroisoxazolo[5,4-d]pyrimidine
Welcome to the technical support center for 4,6-Dichloroisoxazolo[5,4-d]pyrimidine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of achieving regioselective functionalization of this important heterocyclic scaffold. Here, we provide in-depth, experience-driven answers to common questions and troubleshooting strategies for nucleophilic aromatic substitution (SNAr) reactions.
Understanding the Core Reactivity: The "Why" Behind Selectivity
The this compound core is an electron-deficient system, primed for Nucleophilic Aromatic Substitution (SNAr). The two chlorine atoms at the C4 and C6 positions are activated by the cumulative electron-withdrawing effects of the pyrimidine nitrogens and the fused isoxazole ring.
However, the C4 and C6 positions are not electronically equivalent. The reactivity of each position is governed by a combination of electronic and steric factors. In analogous systems like 2,4-dichloropyrimidines and 2,4-dichloroquinazolines, the C4 position is generally more susceptible to nucleophilic attack.[1][2][3][4] This preference is often attributed to the C4 carbon having a larger Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it a more electrophilic center.[3][4] While direct computational studies on this compound are not widely published, we can extrapolate these principles. The C4 position is para to N5 and ortho to N7, while the C6 position is flanked by both N5 and N7. This distinct electronic environment is the primary driver of regioselectivity.
Diagram: General SNAr Mechanism
Caption: Generalized mechanism for SNAr at the C4 position.
Frequently Asked Questions (FAQs)
Q1: Which position, C4 or C6, is generally more reactive towards nucleophiles?
A1: Based on established principles from related heterocyclic systems, the C4 position is predicted to be the more reactive site for nucleophilic attack.[1][2] The rationale is twofold:
-
Electronic Activation: The C4 carbon's electrophilicity is enhanced by its position relative to the ring nitrogens, which effectively stabilize the negative charge in the Meisenheimer intermediate.[5][6]
-
Steric Hindrance: The C6 position is sterically more hindered, being situated directly between the N5 and N7 atoms of the fused ring system.
Therefore, under kinetically controlled conditions (e.g., lower temperatures), nucleophilic attack will preferentially occur at C4.
Q2: How can I experimentally confirm the structure of my mono-substituted product?
A2: Distinguishing between the C4 and C6 isomers is critical. A combination of spectroscopic techniques is recommended:
-
2D NMR Spectroscopy (NOESY/ROESY): This is the most definitive method. For a C4-substituted product, a Nuclear Overhauser Effect (NOE) correlation should be observed between the protons of the newly introduced substituent (e.g., an N-H or N-CH₃) and the proton at C2 (if present on the nucleophile) or other nearby protons. For a C6-substituted product, the correlations will be different.[3]
-
¹³C NMR Spectroscopy: The chemical shifts of the C4 and C6 carbons are distinct. Upon substitution, the signal for the carbon bearing the new substituent will shift significantly, while the carbon still bonded to chlorine will remain in a characteristic region.
-
X-Ray Crystallography: If a crystalline product can be obtained, single-crystal X-ray analysis provides unambiguous structural proof.[7]
Q3: What reaction conditions favor selective substitution at the C4 position?
A3: To maximize selectivity for the more reactive C4 position, use conditions that favor kinetic control:
-
Low Temperature: Start reactions at 0 °C or even lower (-78 °C) and allow them to slowly warm to room temperature. This minimizes the energy available to overcome the higher activation barrier for attack at C6.
-
Stoichiometric Control: Use 1.0 to 1.1 equivalents of the nucleophile to minimize the risk of di-substitution.
-
Choice of Base: A non-nucleophilic base like Diisopropylethylamine (DIPEA) is often preferred to simply neutralize the HCl generated without competing in the reaction.[1]
-
Solvent: Aprotic polar solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (ACN) are standard choices.
Q4: Is it possible to achieve selective substitution at the C6 position?
A4: While challenging, influencing selectivity towards C6 may be possible by:
-
Bulky Nucleophiles: A very bulky nucleophile might favor the sterically less-encumbered C4 position even more, but in some specific systems, steric interactions can sometimes lead to unexpected selectivity.
-
Thermodynamic Control: Running the reaction at higher temperatures for an extended period could potentially favor the thermodynamically more stable product, which may or may not be the C6 isomer. This requires experimental validation.
-
Protecting/Directing Groups: While not inherent to the starting material, a strategy could involve a selective reaction at C4, followed by the introduction of a bulky protecting group that sterically blocks the C4 region, directing a second nucleophile to C6.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solutions |
| No Reaction or Low Conversion | 1. Insufficiently activated nucleophile: The nucleophile's pKa is too low (e.g., weakly basic anilines). 2. Low reaction temperature: The activation energy is not being overcome. 3. Poor solubility: Reactants are not sufficiently dissolved in the chosen solvent. | 1. Add a stronger base: Use a base like NaH or K₂CO₃ to deprotonate the nucleophile before addition. For some systems, Cs₂CO₃ can uniquely promote regioselectivity.[8][9] 2. Increase temperature: Gradually warm the reaction, monitoring by TLC or LC-MS for product formation and the appearance of side products. 3. Change solvent: Switch to a solvent with better solubilizing properties, such as DMF or NMP, but be aware these can also accelerate di-substitution. |
| Poor Regioselectivity (Mixture of C4/C6 Isomers) | 1. High reaction temperature: The reaction is under thermodynamic control, allowing for the formation of the less-favored isomer. 2. Strongly basic conditions: A very strong base might alter the electronic properties of the substrate or lead to equilibration. | 1. Lower the reaction temperature: Perform the reaction at 0 °C or below.[1] 2. Use a milder base: Switch from a strong base like NaH to a weaker, non-nucleophilic amine base like DIPEA or triethylamine (TEA).[10] 3. Change the order of addition: Add the substrate solution slowly to a solution of the nucleophile and base to maintain a low concentration of the electrophile. |
| Di-substitution Observed | 1. Excess nucleophile: More than one equivalent of the nucleophile is present. 2. High temperature/long reaction time: The mono-substituted product is reactive enough to undergo a second substitution. 3. Activating nucleophile: The first nucleophile introduced is an electron-donating group, which can activate the remaining chlorine for a second substitution. | 1. Use stoichiometric amounts: Carefully control the stoichiometry to 1.0 equivalent of the nucleophile. 2. Reduce temperature and time: As soon as TLC/LC-MS shows consumption of the starting material, quench the reaction. Avoid prolonged heating. 3. Precipitate the product: If the mono-substituted product is less soluble, it may precipitate out of the reaction mixture, preventing a second reaction. Choose a solvent system where this is possible. |
| Product Decomposition or Side Reactions | 1. Hydrolysis: Presence of water is causing hydrolysis of the chloro positions to hydroxyl groups. 2. Solvolysis: Nucleophilic solvents (e.g., alcohols) are reacting with the substrate, especially under basic conditions.[10] | 1. Use anhydrous conditions: Ensure all solvents and reagents are dry and run the reaction under an inert atmosphere (N₂ or Ar). 2. Use aprotic solvents: Switch from protic solvents like ethanol or methanol to aprotic solvents like THF, DCM, or DMF. |
Experimental Protocols & Workflows
Protocol 1: Kinetically Controlled Mono-amination at C4
This protocol is designed to achieve selective substitution at the more reactive C4 position with a primary or secondary amine.
-
Step 1: Reagent Preparation
-
Dissolve this compound (1.0 eq) in anhydrous THF (0.1 M solution) in a flame-dried, three-neck flask under an argon atmosphere.
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Step 2: Nucleophile Addition
-
In a separate flask, dissolve the amine nucleophile (1.05 eq) and DIPEA (1.5 eq) in anhydrous THF.
-
Add the amine/DIPEA solution dropwise to the cooled substrate solution over 20-30 minutes.
-
-
Step 3: Reaction Monitoring
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm slowly to room temperature.
-
Monitor the reaction progress by TLC or LC-MS every hour. The goal is full consumption of the starting material without significant formation of the di-substituted product.
-
-
Step 4: Work-up and Purification
-
Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Diagram: Workflow for Optimizing Regioselectivity
Caption: Decision workflow for troubleshooting regioselective reactions.
References
- Vertex AI Search. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
- FAQ. What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds?.
- Guidechem. What factors affect the selectivity of 2,4-Dichloropyrimidine compounds in substitution reactions?.
- PubMed. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- ScienceOpen. Supporting Information.
- Supporting Information.
- PubMed. Synthesis and Pharmacological Screening of Derivatives of isoxazolo[4,5-d]pyrimidine.
- Synthesis and pharmacological assessment of derivatives of isoxazolo[4,5-d]pyrimidine.
- The Journal of Organic Chemistry. The Synthesis of 4-Aminoisoxazolo[5,4-d]pyrimidines1.
- Guidechem. This compound 1197193-09-1.
- NIH. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives.
- Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition.
- Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis.
- MDPI. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations.
- MDPI. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research.
- PMC - NIH. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research.
- Anax Laboratories. 1197193-09-1 | this compound.
- MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- ResearchGate. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- RSC Publishing. Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight.
- PMC - NIH. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles.
- PMC - PubMed Central - NIH. Concerted Nucleophilic Aromatic Substitution Reactions.
- PMC - PubMed Central. Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight.
- NIH. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review.
-
PMC - NIH. Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,[2][10][11]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[2][10][11]triazine Derivatives. Available from:
- PMC - NIH. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions.
- PMC. Triazolo[4,5-d]pyrimidine Derivatives as Inhibitors of GCN2.
- BOC Sciences. CAS 1197193-09-1 this compound.
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stability of 4,6-Dichloroisoxazolo[5,4-D]pyrimidine under acidic and basic conditions
Technical Support Center: 4,6-Dichloroisoxazolo[5,4-D]pyrimidine
Introduction and Scope
Welcome to the technical support guide for this compound (CAS 1197193-09-1). This molecule is a valuable heterocyclic building block in medicinal chemistry and drug development, prized for its fused ring system that acts as a purine analog[1][2]. However, its reactivity, particularly the lability of the two chlorine atoms, makes it susceptible to degradation under common experimental conditions.
This guide provides an in-depth analysis of the compound's stability in acidic and basic media. It is designed for researchers, synthetic chemists, and drug development professionals to help anticipate potential challenges, troubleshoot failed experiments, and design robust reaction protocols. We will explore the underlying chemical principles, provide answers to frequently asked questions, and offer validated experimental workflows for stability assessment.
Core Chemical Principles of Stability
The stability of this compound is governed by the interplay of its two fused heterocyclic rings:
-
The Isoxazole Ring: This five-membered ring is generally stable but can be susceptible to cleavage under harsh reductive or strong acidic conditions, which could compromise the entire scaffold.
-
The Dichloropyrimidine Ring: This is the primary site of reactivity. The pyrimidine ring is inherently electron-deficient. This effect is amplified by the fused, electron-withdrawing isoxazole moiety. Consequently, the chlorine atoms at the C4 and C6 positions are excellent leaving groups, making the molecule highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .
Any nucleophile present in the reaction medium, including bases, solvents (like methanol), or reagents, can potentially displace one or both chlorine atoms.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
This compound should be considered a highly reactive intermediate. It is sensitive to moisture, strong nucleophiles, and elevated temperatures. Some studies on related oxazolo[5,4-d]pyrimidines note the chemical instability of similar intermediates, which can slowly decompose even in solution at room temperature[3]. It is best handled under anhydrous conditions and stored in an inert atmosphere at low temperatures.
Q2: How does the compound behave under basic conditions (e.g., NaOH, K₂CO₃, or amines)?
Basic conditions are the primary cause of degradation. The compound is highly susceptible to nucleophilic attack by bases.
-
Mechanism: The reaction proceeds via a classic SNAr mechanism. A nucleophile (e.g., OH⁻, RO⁻, R₂N⁻) attacks the electron-deficient C4 or C6 positions, leading to the displacement of a chloride ion.
-
Expected Products: You will form mono- or di-substituted products. For example, using NaOH will yield hydroxylated derivatives. Using a primary or secondary amine will result in the corresponding 4-amino or 6-amino-isoxazolo[5,4-d]pyrimidines. Under harsh alkaline conditions (e.g., hot 1N NaOH), destruction of the pyrimidine ring itself can occur[4].
-
Practical Implication: When performing reactions with nucleophiles (e.g., amines), use non-nucleophilic bases (e.g., DIPEA) if possible, run reactions at the lowest effective temperature, and monitor carefully by TLC or LC-MS to avoid side reactions.
Q3: What is the stability of the compound under acidic conditions (e.g., HCl, TFA)?
The compound is generally more stable under acidic conditions than basic ones, especially at low temperatures.
-
Primary Concern: The main risk under strong acidic conditions is the potential cleavage of the isoxazole ring. While the dichloropyrimidine moiety is relatively stable to acid, the N-O bond in the isoxazole can be labile.
-
Practical Implication: For reactions requiring an acidic environment (e.g., removal of a Boc protecting group with TFA), it is crucial to use anhydrous conditions and maintain a low temperature (e.g., 0 °C). The reaction should be monitored closely and quenched as soon as it is complete to minimize potential degradation. Amide hydrolysis is a known degradation pathway for some heterocyclic compounds in acidic media[5].
Q4: How can I monitor the stability and degradation of this compound during an experiment?
The most effective way to monitor stability is through forced degradation studies, which are designed to intentionally degrade a sample to understand its stability profile[6][7]. For real-time reaction monitoring:
-
Thin-Layer Chromatography (TLC): A quick method to visualize the disappearance of the starting material and the appearance of new, often more polar, spots corresponding to degradation products (e.g., hydroxylated species).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method. It provides quantitative data on the consumption of the starting material and allows for the identification of degradants by their mass-to-charge ratio.
Troubleshooting Guide
| Problem Encountered | Probable Cause | Recommended Solution |
| Low or zero yield in a substitution reaction. | Degradation of the starting material before or during the reaction. | 1. Check Reagents: Ensure all solvents and reagents are anhydrous. Use freshly opened or distilled amines/nucleophiles. 2. Control Temperature: Run the reaction at a lower temperature (start at 0 °C or even -20 °C and warm slowly). 3. Monitor Closely: Use LC-MS to track the reaction progress and identify the point at which degradation overtakes product formation. |
| Multiple unexpected spots on TLC or peaks in LC-MS. | Competing substitution reactions or ring cleavage. | 1. Identify Byproducts: Use LC-MS to determine the masses of the byproducts. A mass increase of +1 (after losing HCl) suggests hydroxylation from water. A mass corresponding to substitution by your solvent (e.g., methoxy group) is also common. 2. Simplify the System: Use a non-nucleophilic solvent (e.g., Dioxane, Toluene, DMF). If using a base, choose a sterically hindered, non-nucleophilic one like DIPEA or Proton-Sponge®. |
| Reaction works but is not reproducible. | Inconsistent quality or handling of the starting material. | 1. Proper Storage: Store this compound under an inert atmosphere (Argon or Nitrogen) in a freezer. 2. Handle Quickly: Weigh the material quickly and in a dry environment to minimize exposure to atmospheric moisture. 3. Purity Check: Run an NMR or LC-MS on the starting material before use to confirm its purity and ensure it has not degraded during storage. |
Visualized Degradation Pathways & Workflows
Potential Degradation Pathways
The following diagram illustrates the primary points of vulnerability for this compound under typical stress conditions.
Caption: Primary degradation routes for the title compound.
Forced Degradation Study Workflow
This workflow outlines the steps to systematically test the stability of your compound.
Caption: Experimental workflow for a forced degradation study.
Experimental Protocol: Forced Degradation Study
This protocol is a starting point for assessing stability. Conditions may need to be adjusted based on the observed reactivity. The goal is to achieve 5-20% degradation to allow for the reliable detection of degradation products[6].
Objective: To determine the stability of this compound in acidic and basic media.
Materials:
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
HPLC or UPLC system with UV/PDA and/or MS detector
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh and dissolve the compound in ACN to prepare a 1.0 mg/mL stock solution.
-
-
Sample Preparation (in triplicate for each condition):
-
Control (T=0): Take 100 µL of the stock solution and immediately dilute with 900 µL of ACN:Water (50:50). This is your undegraded reference.
-
Acid Stress: In a clean vial, mix 100 µL of the stock solution with 900 µL of 0.1 M HCl.
-
Base Stress: In a clean vial, mix 100 µL of the stock solution with 900 µL of 0.1 M NaOH.
-
-
Incubation:
-
Loosely cap the "Acid Stress" and "Base Stress" vials and place them in a heating block or water bath at 60 °C for 4 hours.
-
Keep the "Control" sample at room temperature or refrigerated.
-
-
Quenching and Final Preparation:
-
After incubation, cool the vials to room temperature.
-
Acid Stress Sample: Add 900 µL of 0.1 M NaOH to neutralize the acid.
-
Base Stress Sample: Add 900 µL of 0.1 M HCl to neutralize the base.
-
Vortex all samples (including the control) thoroughly. If necessary, dilute further with ACN:Water (50:50) to be within the linear range of your analytical method.
-
-
Analysis:
-
Analyze all samples by a suitable reverse-phase HPLC method (e.g., C18 column).
-
Monitor the elution using a UV detector at the λmax of the parent compound.
-
Calculate the percentage of the remaining parent compound in the stressed samples relative to the control. Identify the peaks of any major degradation products.
-
Summary of Handling and Reaction Conditions
| Condition Category | Guideline / Recommendation | Rationale |
| pH Control | Avoid pH > 8 unless substitution is the goal. Mildly acidic to neutral (pH 4-7) is safest. | Prevents rapid nucleophilic attack by hydroxide ions or other bases. |
| Temperature | Conduct reactions at the lowest possible temperature. Start at 0 °C or below. | Reduces the rate of degradation and improves selectivity for the desired reaction over side reactions. |
| Solvents | Use anhydrous, aprotic, non-nucleophilic solvents (e.g., Dioxane, THF, Toluene, DMF). | Avoids unintended substitution reactions with protic solvents like methanol or ethanol. |
| Bases | Use non-nucleophilic, sterically hindered bases (e.g., DIPEA, DBU) for pH control. | Minimizes competition between the intended nucleophile and the base itself attacking the substrate. |
| Atmosphere | Handle and store under an inert atmosphere (Nitrogen or Argon). | Protects against degradation from atmospheric moisture, which can act as a nucleophile (hydroxide source). |
References
-
Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology, 36(9), 919-925. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
Campbell, L. L. Jr. (1957). REDUCTIVE DEGRADATION OF PYRIMIDINES II. Clostridium uracilicum: Mechanism of Uracil Degradation by. Journal of Bacteriology, 73(2), 225-229. [Link]
-
Sochacka-Ćwikła, E., et al. (2023). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 28(24), 8031. [Link]
-
Sochacka-Ćwikła, E., et al. (2023). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. National Center for Biotechnology Information. [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
-
Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296. [Link]
-
ChemWhat. (2025). This compound CAS#: 1197193-09-1. ChemWhat. [Link]
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Gajdowska, M., et al. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 30(3), 666. [Link]
-
Hill, J., & Curran, P. J. (2015). Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity. Organic Letters, 17(1), 111-114. [Link]
-
Sochacka-Ćwikła, E., et al. (2024). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. National Center for Biotechnology Information. [Link]
-
Zevnik, L., et al. (2021). Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. Molecules, 26(6), 1639. [Link]
-
Seela, F., & Peng, X. (2001). Pyrazolo[3,4-d]pyrimidine nucleic acids: adjustment of dA-dT to dG-dC base pair stability. Nucleic Acids Research, 29(10), 2069–2076. [Link]
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characterization of unexpected byproducts in 4,6-Dichloroisoxazolo[5,4-D]pyrimidine chemistry
Welcome to the dedicated technical support center for 4,6-dichloroisoxazolo[5,4-d]pyrimidine chemistry. As a highly versatile and reactive scaffold, this purine bioisostere is pivotal in modern drug discovery, particularly in the development of kinase inhibitors.[1][2] However, its inherent reactivity, while advantageous, can also lead to a complex array of unexpected byproducts. This guide is designed to provide you, our fellow researchers, with practical, field-proven insights to navigate these challenges, troubleshoot common experimental issues, and confidently characterize your reaction outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common queries and issues encountered during the synthesis and functionalization of the this compound core.
Part 1: Core Reactivity and Selectivity
Q1: My nucleophilic aromatic substitution (SNAr) reactions are not regioselective. Why does my nucleophile attack both C4 and C6, and how can I favor substitution at the C4 position?
A1: This is a classic challenge rooted in the electronic nature of the pyrimidine ring. The ring is electron-deficient, and this effect is amplified by the two chloro substituents, making both the C4 and C6 positions highly electrophilic.[3] However, the C4 position is generally more reactive.
-
Electronic Rationale: Frontier Molecular Orbital (FMO) theory suggests that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C4 and C6 carbons compared to C2. The position para to a ring nitrogen (C4) is often more activated than a position ortho to two nitrogens (C2).[4]
-
Causality & Troubleshooting: While C4 is electronically favored, practical regioselectivity is a function of kinetics, sterics, and reaction conditions.
-
Nucleophile Choice: Bulky nucleophiles will preferentially attack the more sterically accessible C4 position.
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can enhance the inherent electronic preference for C4 attack. Higher temperatures provide enough energy to overcome the activation barrier for C6 substitution, leading to mixtures.
-
Base & Solvent: The choice of a non-nucleophilic, sterically hindered base (e.g., DIPEA) can prevent side reactions. The solvent polarity can also influence selectivity. It is recommended to screen a few aprotic solvents like THF, Dioxane, and DMF.
-
Q2: I'm attempting a di-substitution reaction, but the second substitution is extremely sluggish after the first one. Why is this happening?
A2: The successful mono-substitution at the C4 position significantly alters the electronic properties of the heterocyclic core. The introduction of an electron-donating group (like an amine) reduces the overall electrophilicity of the pyrimidine ring, thereby deactivating the remaining C6-Cl bond towards further nucleophilic attack.[3] You will typically require more forcing conditions (higher temperature, stronger base, longer reaction times) to achieve the second substitution. Be aware that these harsher conditions increase the risk of generating other byproducts.
Part 2: Identifying Common Byproducts
Q3: My mass spectrometry results show a peak corresponding to [M-Cl+OH] or [M-2Cl+2OH]. What is this byproduct and how is it formed?
A3: You are observing hydrolysis products, where one or both chlorine atoms are replaced by a hydroxyl group, leading to the formation of isoxazolo[5,4-d]pyrimidin-4-one or the corresponding dione.
-
Mechanism: this compound is highly sensitive to moisture, especially in the presence of a base. Trace amounts of water in your solvent or reagents can act as a nucleophile.
-
Prevention: The key is rigorous exclusion of water.
-
Use freshly distilled, anhydrous solvents.
-
Dry your glassware in an oven and cool it under an inert atmosphere (N₂ or Ar).
-
Ensure your amine nucleophile and base are anhydrous.
-
Run the reaction under a positive pressure of an inert gas.
-
Q4: My reaction mixture turned dark brown, and the TLC shows a streak of baseline material. What could be causing this decomposition?
A4: This is indicative of decomposition, which can be triggered by several factors:
-
Isoxazole Ring Opening: The N-O bond in the isoxazole ring is labile under certain conditions, particularly strong bases, high temperatures, or reductive environments.[5][6] Ring-opening can lead to a cascade of reactions, forming complex, often polymeric, colored materials.
-
Excessive Heat: Prolonged heating can cause thermal decomposition.
-
Strongly Basic Conditions: While a base is necessary to scavenge the HCl byproduct, a very strong base (e.g., NaH, LDA) or high concentrations of a milder base can promote unwanted side reactions.
Troubleshooting Steps:
-
Use the minimum necessary amount of base (typically 1.1-1.5 equivalents).
-
Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.
-
Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
Q5: I isolated a product with the correct mass, but the NMR is inconsistent with the expected C4-substituted structure. Could it be an isomer?
A5: Yes, it is highly probable you have an isomer. Besides the C4/C6 positional isomers, rearrangement is also possible under certain conditions. For example, the Dimroth rearrangement has been observed in related heterocyclic systems, which could lead to an N-substituted isomer rather than a C-substituted one.[7]
-
Characterization is Key: Unambiguous characterization requires 2D NMR spectroscopy.[8][9]
-
NOESY/ROESY: A Nuclear Overhauser Effect between the protons of your substituent and a proton on the heterocyclic core can definitively establish spatial proximity and confirm the site of substitution.[7]
-
HMBC: Heteronuclear Multiple Bond Correlation can show 2- and 3-bond correlations between protons on your substituent and carbons in the core, confirming the attachment point.
-
Byproduct Characterization Guide
Use this table as a quick reference for identifying potential byproducts based on mass spectrometry data.
| Byproduct Type | Formation Pathway | Mass Change from Starting Material (SM) | Key Analytical Signature |
| C4/C6 Mono-Substituted Isomer | Nucleophilic Substitution | + (Mass of Nucleophile - 35.45) | Same m/z, different NMR/retention time |
| C4-Hydrolysis Product | Reaction with H₂O | -17.46 (-Cl +OH) | [M-18] peak in MS, broad -OH in ¹H NMR |
| Di-Substituted Product | Second Nucleophilic Substitution | + 2*(Mass of Nucleophile - 35.45) | Expected mass for double substitution |
| Ring-Opened Product (e.g., cyano-ketone) | N-O bond cleavage | +18.01 (+H₂O) or other, depending on mechanism | Loss of aromaticity, appearance of nitrile (≈2200 cm⁻¹ in IR) and ketone (≈1700 cm⁻¹) signals.[6] |
Visualizing Reaction Pathways & Troubleshooting
Diagram 1: Reactivity and Byproduct Pathways This diagram illustrates the primary reaction pathway for this compound and the major competing side reactions.
Caption: Major reaction and byproduct pathways.
Diagram 2: Troubleshooting Workflow for Low Yield Follow this decision tree when you encounter low yields or complex reaction mixtures.
Caption: A decision tree for troubleshooting low-yield reactions.
Experimental Protocols
Protocol 1: General Procedure for Regioselective C4-Amination
This protocol is optimized to favor mono-substitution at the C4 position and minimize byproduct formation.
-
System Preparation:
-
Place a two-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser under a positive pressure of nitrogen.
-
Dry the entire apparatus with a heat gun under vacuum and backfill with nitrogen three times.
-
-
Reagent Preparation:
-
To the reaction flask, add this compound (1.0 eq).
-
Add anhydrous solvent (e.g., THF, 10 mL per mmol of substrate).
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Reaction Execution:
-
In a separate flask, dissolve the amine nucleophile (1.05 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq) in a minimal amount of anhydrous THF.
-
Add the amine/base solution to the stirred substrate solution dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.
-
-
Monitoring:
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Look for the consumption of the starting material and the appearance of a new, major product spot. The reaction is typically complete within 4-12 hours.
-
-
Work-up & Purification:
-
Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
References
-
Glowacka, I. E., et al. (2018). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]pyrimidine Derivatives. Molecules, 23(11), 2997.
-
Benchchem. (n.d.). Isoxazolo[5,4-d]pyrimidine | CAS 272-04-8.
-
Treadwell, M., et al. (2022). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2022(2), M1373.
-
Glowacka, I. E., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 27(19), 6591.
-
Benchchem. (n.d.). Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution.
-
Mima, K., et al. (2021). Ring-Opening Fluorination of Isoxazoles. Organic Letters, 23(15), 5938-5942.
-
Pirc, S., et al. (2021). Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. Molecules, 26(6), 1633.
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
-
Anusewicz, I., et al. (2017). Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ChemInform, 48(32).
-
Parks, E. L., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 22.
-
Parks, E. L., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 22.
-
Glowacka, I. E., et al. (2018). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]pyrimidine Derivatives. Molecules, 23(11), 2997.
-
Gornowicz, A., et al. (2024). Synthesis and structural proof of novel oxazolo[5,4-d]pyrimidine derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity. European Journal of Medicinal Chemistry, 262, 115865.
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Validation & Comparative
A Comparative Analysis of 4,6-Dichloroisoxazolo[5,4-d]pyrimidine Derivatives and Known Kinase Inhibitors
A Technical Guide for Researchers in Drug Discovery
In the landscape of modern drug discovery, the quest for novel small molecules with high efficacy and selectivity against therapeutic targets is paramount. Among the myriad of heterocyclic scaffolds explored, the isoxazolo[5,4-d]pyrimidine core has emerged as a promising framework for the development of potent inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer and other diseases. This guide provides a comparative overview of the biological activity of 4,6-dichloroisoxazolo[5,4-d]pyrimidine derivatives against established kinase inhibitors, offering insights into their potential as next-generation therapeutic agents.
The Isoxazolo[5,4-d]pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition
The isoxazolo[5,4-d]pyrimidine system is structurally analogous to the purine bases found in nucleic acids, allowing it to interact with the ATP-binding sites of various kinases.[1][2][3] This inherent characteristic has spurred the synthesis and evaluation of a diverse library of derivatives, with substitutions at the 4- and 6-positions of the pyrimidine ring playing a crucial role in modulating their potency and selectivity.[4][5] Research has demonstrated that these compounds can exhibit a wide range of biological activities, including anticancer, antiviral, and immunomodulatory effects.[6][7][8]
This guide will focus on the comparative activity of these derivatives against two key oncogenic kinases: Pim-1 and Cell Division Cycle 7 (CDC7).
Pim-1 Kinase: A Target in Oncology
Pim-1 kinase is a serine/threonine kinase that plays a critical role in cell survival, proliferation, and apoptosis.[9] Its overexpression is associated with various cancers, making it an attractive target for therapeutic intervention. Several this compound derivatives have been investigated for their Pim-1 inhibitory activity.
Comparative Inhibitory Activity against Pim-1 Kinase
The following table summarizes the inhibitory activity of selected isoxazolo[5,4-d]pyrimidine derivatives in comparison to well-established Pim-1 inhibitors. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in assay conditions.
| Compound Class | Specific Compound | Pim-1 IC50/Ki | Reference |
| Isoxazolo[5,4-d]pyrimidine Derivatives | Data not publicly available in compiled format | Requires further specific experimental data | |
| Known Pim-1 Inhibitors | AZD1208 | IC50: 0.4 nM | [10] |
| PIM447 (LGH447) | Ki: 6 pM | [10][11] | |
| SGI-1776 | IC50: 7 nM | [10] | |
| SMI-4a | IC50: 17 nM | [10] | |
| CX-6258 HCl | IC50: 5 nM | [10] | |
| TP-3654 | Ki: 5 nM | [10][12] | |
| Hispidulin | IC50: 2.71 µM | [10] |
CDC7 Kinase: A Key Regulator of DNA Replication
CDC7 is a serine/threonine kinase essential for the initiation of DNA replication.[13][14] Its inhibition can lead to cell cycle arrest and apoptosis, particularly in cancer cells that are often under replicative stress.[15][16] This makes CDC7 a compelling target for the development of novel anticancer agents.
Comparative Inhibitory Activity against CDC7 Kinase
The table below presents the inhibitory potency of known CDC7 inhibitors, which can serve as a benchmark for the evaluation of novel isoxazolo[5,4-d]pyrimidine derivatives.
| Compound Class | Specific Compound | CDC7 IC50/Ki | Reference |
| Isoxazolo[5,4-d]pyrimidine Derivatives | Data not publicly available in compiled format | Requires further specific experimental data | |
| Known CDC7 Inhibitors | PHA-767491 | IC50: 10 nM | [13] |
| 3-aminopyrimidine analog | IC50: 7 nM | [13] | |
| (S)-2-(2-aminopyrimidiny-4-yl)-7-(2-fluoroethyl)-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridinone | IC50: 2 nM | [13] | |
| Pyrrolopyridinone analog | IC50: 3 nM | [13] | |
| Compound #5 (pyridothienopyrimidine) | Ki: 2 nM | [13] | |
| Compound #6 (4-indazolylpyrimidin-2(1H)-one) | IC50: 5 nM | [13] | |
| AS-0141 | IC50: 2.4 nM | [15] | |
| TQB-3824 | IC50: 2.9 nM | [15] | |
| CRT'2199 | IC50: 4 nM | [16] |
Similar to the case with Pim-1, direct comparative data for this compound derivatives against these established CDC7 inhibitors is not available in the provided search results. The development and publication of such data would be a significant contribution to the field.
Experimental Protocols for Kinase Inhibition Assays
The determination of a compound's inhibitory activity against a specific kinase is a critical step in the drug discovery process.[17] A standardized and robust assay protocol is essential for generating reliable and reproducible data.[18]
General In Vitro Kinase Inhibition Assay Protocol (Luminescence-Based)
This protocol outlines a common method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.[19]
Materials:
-
Kinase of interest (e.g., Pim-1, CDC7)
-
Kinase substrate peptide
-
ATP
-
Test compounds (e.g., isoxazolo[5,4-d]pyrimidine derivatives, known inhibitors)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
Workflow:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Signaling Pathways
Simplified Pim-1 Signaling Pathway
Pim-1 is involved in various cellular processes that promote cell survival and proliferation.
Caption: Simplified Pim-1 signaling pathway.
Simplified CDC7 Signaling Pathway in DNA Replication
CDC7 is a crucial kinase for initiating DNA replication during the S phase of the cell cycle.
Caption: Role of CDC7 in initiating DNA replication.
Conclusion and Future Directions
Derivatives of this compound represent a versatile and promising scaffold for the development of novel kinase inhibitors. Their structural similarity to purines provides a strong basis for their interaction with the ATP-binding sites of kinases like Pim-1 and CDC7. While the existing literature highlights their potential, there is a clear need for direct, head-to-head comparative studies against well-characterized, potent inhibitors to fully elucidate their therapeutic potential. Future research should focus on synthesizing focused libraries of these derivatives and evaluating them in standardized kinase and cell-based assays alongside known inhibitors. Such studies will be instrumental in identifying lead compounds with superior potency, selectivity, and drug-like properties for further preclinical and clinical development.
References
-
Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [Link]
-
Kocieba, M., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]pyrimidine Derivatives. Molecules, 25(15), 3558. [Link]
-
Kocieba, M., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]pyrimidine Derivatives. Molecules, 25(15), 3558. [Link]
-
Li, Y., et al. (2019). Pim-1 kinase as cancer drug target: An update. Oncology Letters, 17(3), 2571-2579. [Link]
-
Kocieba, M., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]pyrimidine Derivatives. Molecules, 25(15), 3558. [Link]
-
Klink, T. A., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Montagnoli, A., et al. (2008). A new class of Cdc7 kinase inhibitors. Cell Division, 3, 1. [Link]
-
Ye, Y., et al. (2015). Synthesis and Evaluation of Biological and Antitumor Activities of 5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione Derivatives as Novel Inhibitors of FGFR1. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 961-966. [Link]
-
Oki, H., et al. (2023). CDC7 kinase inhibitors: a survey of recent patent literature (2017–2022). Expert Opinion on Therapeutic Patents, 33(1), 25-36. [Link]
-
Xia, Z., et al. (2009). Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases. Journal of Medicinal Chemistry, 52(1), 74-86. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
-
Cancer Research Horizons. (n.d.). Small molecule CDC7 Inhibitors. Retrieved from [Link]
-
Seton Hall University. (2016). Cdc7 inhibitor for the treatment of cancer. Retrieved from [Link]
-
Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [Link]
-
ResearchGate. (n.d.). Selected oxazolo[5,4-d]pyrimidines showing biological activity. Retrieved from [Link]
-
Sochacka-Ćwikła, A., et al. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 28(14), 5393. [Link]
-
ResearchGate. (n.d.). Oxazolo[5,4-d]pyrimidines reported as anticancer agents with identified.... Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]
-
SciSpace. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]
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Navigating the Structure-Activity Landscape of Isoxazolo[5,4-d]pyrimidine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The isoxazolo[5,4-d]pyrimidine scaffold, a purine isostere, has emerged as a privileged structure in medicinal chemistry, demonstrating potential across a range of therapeutic targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on this core, with a particular focus on recent advancements in the development of selective inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in cancer immunotherapy. We will also draw comparisons with the closely related and more extensively studied oxazolo[5,4-d]pyrimidine scaffold to provide a broader context and deeper understanding of the SAR landscape.
The Isoxazolo[5,4-d]pyrimidine Core: A Scaffold of Therapeutic Promise
The fusion of an isoxazole ring to a pyrimidine core gives rise to the isoxazolo[5,4-d]pyrimidine system. This heterocyclic scaffold has attracted considerable attention due to its structural similarity to endogenous purines, allowing its derivatives to interact with a variety of biological targets, including kinases and metabolic enzymes.[1] While the 4,6-dichloroisoxazolo[5,4-d]pyrimidine represents a synthetically attractive starting point for the generation of diverse analogs via nucleophilic substitution, much of the recent and detailed SAR literature has focused on a synthetic strategy that involves the construction of the pyrimidine ring onto a pre-functionalized isoxazole.
Structure-Activity Relationship of Isoxazolo[5,4-d]pyrimidin-4(5H)-one Analogs as IDO1 Inhibitors
A significant breakthrough in the exploration of the isoxazolo[5,4-d]pyrimidine scaffold has been the discovery of potent and selective inhibitors of IDO1.[2] This enzyme plays a crucial role in tumor immune evasion by depleting tryptophan and producing immunosuppressive kynurenine metabolites. The following sections dissect the SAR of a series of isoxazolo[5,4-d]pyrimidin-4(5H)-one analogs, providing key insights into the structural requirements for potent IDO1 inhibition.
Synthetic Strategy: A Convergent Approach
The primary synthetic route to the isoxazolo[5,4-d]pyrimidin-4(5H)-one core involves a multi-step sequence commencing with the formation of an isoxazole ring, followed by the cyclization of the pyrimidine ring.[2] This approach allows for the introduction of diversity at specific positions of the scaffold.
Caption: Synthetic workflow for isoxazolo[5,4-d]pyrimidin-4(5H)-one analogs.
SAR at the 3-Position: The Impact of Aryl Substituents
The 3-position of the isoxazolo[5,4-d]pyrimidin-4(5H)-one core, decorated with an aryl ring, plays a critical role in modulating IDO1 inhibitory activity. The electronic and steric properties of the substituents on this phenyl ring have a profound impact on potency.
| Compound | R (Substitution on 3-phenyl) | hIDO1 IC₅₀ (µM)[2] |
| 1 | H | >50 |
| 2 | 4-F | 16.7 |
| 3 | 4-Cl | 8.9 |
| 4 | 4-Br | 6.8 |
| 5 | 4-CF₃ | 2.3 |
| 6 | 4-Me | 21.4 |
| 7 | 4-OMe | >50 |
| 8 | 3-Cl | 15.5 |
| 9 | 2-Cl | >50 |
| 10 | 3,4-diCl | 5.6 |
Key Insights:
-
Halogen Substitution is Favorable: Introduction of halogens at the para-position of the 3-phenyl ring significantly enhances IDO1 inhibitory activity compared to the unsubstituted analog. A clear trend is observed with increasing halogen size (F < Cl < Br), suggesting a potential hydrophobic or steric interaction in the enzyme's active site.
-
Electron-Withdrawing Groups are Preferred: The potent activity of the 4-trifluoromethyl (CF₃) substituted analog further underscores the importance of electron-withdrawing groups at this position.
-
Positional Isomers Matter: Substitution at the meta-position is tolerated, albeit with reduced potency compared to the para-position. Ortho-substitution is detrimental to activity, likely due to steric hindrance.
-
Electron-Donating Groups are Detrimental: The presence of an electron-donating methoxy group at the para-position leads to a significant loss of activity.
Caption: SAR summary for the 3-phenyl substituent.
SAR at the 6-Position: Exploring Amine Substituents
The 6-position of the isoxazolo[5,4-d]pyrimidine core offers another vector for chemical modification. Introduction of various amine substituents at this position, following chlorination of the 4-oxo group, has been explored to further optimize potency.
| Compound | 3-Phenyl Substituent | R' (6-substituent) | hIDO1 IC₅₀ (µM)[2] |
| 11 | 4-Cl | H | 8.9 |
| 12 | 4-Cl | 4-Fluorobenzylamino | 3.2 |
| 13 | 4-Cl | 4-Methoxybenzylamino | 7.5 |
| 14 | 4-Cl | Cyclohexylamino | 2.1 |
| 15 | 4-CF₃ | H | 2.3 |
| 16 | 4-CF₃ | 4-Fluorobenzylamino | 1.1 |
| 17 | 4-CF₃ | Cyclohexylamino | 0.8 |
Key Insights:
-
Amino Substitution is Beneficial: The introduction of an amino substituent at the 6-position generally leads to an improvement in IDO1 inhibitory activity.
-
Bulky and Lipophilic Groups are Preferred: The cyclohexylamino substituent consistently provides the most potent compounds, suggesting that a bulky, lipophilic group is well-accommodated in this region of the binding pocket.
-
Synergistic Effects: The combination of a favorable substituent at the 3-phenyl ring (e.g., 4-CF₃) with an optimal group at the 6-position (e.g., cyclohexylamino) results in the most potent inhibitors in this series.
Comparative Analysis: Isoxazolo[5,4-d]pyrimidines vs. Oxazolo[5,4-d]pyrimidines
The oxazolo[5,4-d]pyrimidine scaffold is a closely related purine isostere that has been more extensively investigated, particularly as kinase inhibitors.[1][3] A comparative analysis of the SAR of these two scaffolds can provide valuable insights for drug design.
| Feature | Isoxazolo[5,4-d]pyrimidines (IDO1 Inhibitors) | Oxazolo[5,4-d]pyrimidines (Kinase Inhibitors) |
| Primary Biological Target | Indoleamine 2,3-dioxygenase 1 (IDO1) | Protein Kinases (e.g., VEGFR, FGFR, EGFR)[1][3] |
| Key SAR at Pyrimidine Ring | Substitution at C6 with bulky, lipophilic amines enhances activity. | Substitution at C4 and C6 with various amines and other nucleophiles is crucial for kinase inhibitory activity and selectivity.[1] |
| Key SAR at Fused Heterocycle | Aryl substituents at the 3-position with electron-withdrawing groups are favorable. | Substituents at the 2-position are critical for kinase hinge-binding interactions.[1] |
| Synthetic Approach | Often involves building the pyrimidine ring onto a pre-formed isoxazole.[2] | Frequently utilizes a 4,6-dichlorooxazolo[5,4-d]pyrimidine intermediate for diversification. |
This comparison highlights that while both scaffolds are versatile, the specific substitution patterns that drive activity are highly dependent on the biological target. The electronic requirements at the fused five-membered ring and the nature of the substituents on the pyrimidine ring appear to be key differentiating factors.
Experimental Protocols
General Procedure for the Synthesis of Isoxazolo[5,4-d]pyrimidin-4(5H)-ones[2]
-
Oxime Formation: An appropriate aryl aldehyde is reacted with hydroxylamine hydrochloride in a suitable solvent to yield the corresponding oxime.
-
Hydroxyimidoyl Chloride Formation: The oxime is treated with N-chlorosuccinimide (NCS) in a solvent such as DMF to afford the hydroxyimidoyl chloride.
-
Isoxazole Ring Formation: The hydroxyimidoyl chloride is reacted with 2-cyanoacetamide in the presence of a base (e.g., sodium hydride) to yield the 5-amino-3-aryl-isoxazole-4-carboxamide.
-
Pyrimidine Ring Cyclization: The 5-amino-3-aryl-isoxazole-4-carboxamide is heated with triethyl orthoformate to effect cyclization and form the isoxazolo[5,4-d]pyrimidin-4(5H)-one core.
IDO1 Inhibition Assay[2]
The inhibitory activity of the synthesized compounds against human IDO1 can be determined using a fluorescence-based assay. The assay measures the production of N-formylkynurenine, a product of the IDO1-catalyzed reaction, which can be converted to a fluorescent molecule. The IC₅₀ values are then calculated from the dose-response curves.
Future Outlook and Unexplored Avenues
The SAR studies of isoxazolo[5,4-d]pyrimidin-4(5H)-one analogs have successfully identified potent and selective IDO1 inhibitors, opening a new avenue for the development of novel cancer immunotherapies.[2] However, the full potential of the isoxazolo[5,4-d]pyrimidine scaffold remains to be explored.
The initial concept of utilizing a This compound intermediate for the rapid generation of analog libraries remains a largely unexplored but highly promising strategy. This approach would allow for the systematic investigation of a wider range of nucleophilic substitutions at the C4 and C6 positions, potentially leading to the discovery of novel inhibitors for other biological targets, including kinases, for which the related oxazolo[5,4-d]pyrimidine scaffold has shown significant promise.[1][3] Future research in this area could unlock new therapeutic applications for this versatile heterocyclic system.
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Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 30(3), 666. [Link]
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Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [Link]
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Sochacka-Ćwikła, A., et al. (2024). Synthesis and structural proof of novel oxazolo[5,4-d]pyrimidine derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity. Bioorganic Chemistry, 153, 107958. [Link]
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Knez, D., et al. (2021). Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. Molecules, 26(6), 1643. [Link]
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A Tale of Two Scaffolds: A Comparative Docking Analysis of Isoxazolo[5,4-d]pyrimidines and Pyrazolo[3,4-d]pyrimidines in Drug Discovery
In the landscape of medicinal chemistry, the quest for novel therapeutic agents is a perpetual endeavor. Central to this pursuit is the design and synthesis of molecular scaffolds that can effectively interact with biological targets. Among the myriad of heterocyclic systems, the isoxazolo[5,4-d]pyrimidine and pyrazolo[3,4-d]pyrimidine cores have emerged as "privileged scaffolds." Their structural resemblance to endogenous purines allows them to function as bioisosteres, competitively binding to the ATP-binding sites of numerous enzymes, particularly kinases, thereby modulating their activity.[1][2] This guide provides an in-depth comparative analysis of these two scaffolds, leveraging molecular docking studies to elucidate their binding mechanisms and therapeutic potential.
The Contenders: A Structural and Functional Overview
The isoxazolo[5,4-d]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds, while both fused bicyclic systems, possess a key distinguishing feature: the nature of the five-membered ring fused to the pyrimidine. The isoxazole ring contains both a nitrogen and an oxygen atom, whereas the pyrazole ring contains two nitrogen atoms. This seemingly subtle difference in heteroatom composition can significantly influence the electronic distribution, hydrogen bonding potential, and overall conformation of derivative compounds, thereby impacting their biological activity.
Isoxazolo[5,4-d]pyrimidines have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[3][4] Notably, derivatives of this scaffold have been investigated as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis in tumors.[5][6][7]
Pyrazolo[3,4-d]pyrimidines are arguably more extensively studied, with a well-established reputation as potent kinase inhibitors.[1] This scaffold is the cornerstone of several approved drugs and clinical candidates targeting a range of kinases, including Cyclin-Dependent Kinases (CDKs), Bruton's tyrosine kinase (BTK), and the Bcr-Abl fusion protein implicated in chronic myeloid leukemia.[1][8][9][10] Their ability to mimic ATP and form crucial hydrogen bonds within the kinase hinge region is a key determinant of their inhibitory prowess.[11][12]
Figure 1: Chemical structures of the core scaffolds.
The Arena: Molecular Docking as a Predictive Tool
Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[13][14] This method is instrumental in structure-based drug design, enabling the elucidation of binding modes, the prediction of binding affinities, and the rational design of more potent and selective inhibitors.[15][16]
The general workflow for a comparative docking study of our two scaffolds against a chosen biological target, for instance, a protein kinase, would follow a systematic protocol.
Experimental Protocol: A Step-by-Step Guide to Comparative Docking
-
Protein Preparation:
-
Rationale: To prepare the protein for docking by removing extraneous molecules and ensuring a chemically correct structure.
-
Steps:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, co-ligands, and any other heteroatoms not essential for the interaction.
-
Add hydrogen atoms and assign appropriate protonation states to ionizable residues.
-
Perform energy minimization to relieve any steric clashes.
-
-
-
Ligand Preparation:
-
Rationale: To generate a low-energy 3D conformation of the ligand and assign correct atom types and charges.
-
Steps:
-
Sketch the 2D structures of the isoxazolo[5,4-d]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives.
-
Convert the 2D structures to 3D conformations.
-
Perform energy minimization using a suitable force field.
-
Assign partial charges to each atom.
-
-
-
Grid Generation:
-
Rationale: To define the active site or binding pocket on the protein where the docking search will be performed.
-
Steps:
-
Identify the active site based on the co-crystallized ligand or through literature precedent.
-
Define a grid box that encompasses the entire binding pocket.
-
-
-
Molecular Docking:
-
Rationale: To systematically sample different conformations and orientations of the ligand within the defined grid and score them based on their predicted binding affinity.
-
Steps:
-
Select a suitable docking algorithm (e.g., Lamarckian Genetic Algorithm, Monte Carlo).
-
Run the docking simulation for each ligand.
-
The program will generate a series of possible binding poses for each ligand, ranked by their docking scores.
-
-
-
Analysis of Results:
-
Rationale: To analyze the predicted binding poses, identify key molecular interactions, and compare the binding modes of the two scaffolds.
-
Steps:
-
Visualize the docked complexes using molecular graphics software.
-
Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein.
-
Compare the docking scores and binding energies of the different derivatives.
-
Relate the docking results to the experimentally observed biological activities (if available).
-
-
Figure 2: A generalized workflow for molecular docking studies.
The Verdict: A Comparative Analysis of Docking Studies
| Scaffold | Target Protein(s) | Key Interactions and Binding Mode Insights | Reference(s) |
| Isoxazolo[5,4-d]pyrimidine | VEGFR-2 | Derivatives act as type II inhibitors, forming hydrogen bonds with key amino acids in the hinge region (e.g., Cys919) and interacting with an allosteric pocket. The isoxazole moiety is often involved in these crucial interactions. | [2][5][7] |
| TLR7 | Agonist activity is influenced by substituents at various positions, suggesting specific interactions within the receptor binding pocket. | [17] | |
| Pyrazolo[3,4-d]pyrimidine | CDK2 | The pyrazole N-H and pyrimidine N atoms often form canonical hydrogen bonds with the hinge region residues (e.g., Leu83). The scaffold acts as a bioisostere of adenine, mimicking its interactions. | [8][9][18] |
| Bcr-Abl (T315I mutant) | The scaffold can be modified to overcome drug resistance mutations. Docking studies have guided the design of derivatives that form favorable interactions within the mutated active site. | [10] | |
| DHFR | The pyrazolo[3,4-d]pyrimidine nucleus can serve as an isosteric replacement for the pteridine ring of methotrexate, a known DHFR inhibitor. | [19][20] | |
| PKD | Derivatives have shown potent inhibition, with docking studies confirming their binding within the ATP-binding pocket. | [21] |
Discussion: Decoding the Nuances of Scaffold-Target Interactions
The compiled data reveals that both scaffolds are adept at targeting the ATP-binding sites of a diverse range of enzymes. However, the subtle structural differences between them can be exploited to achieve target selectivity and potency.
The pyrazolo[3,4-d]pyrimidine scaffold, with its two nitrogen atoms in the pyrazole ring, presents a rich hydrogen bonding landscape. This is a recurring theme in its interaction with kinases, where it consistently forms hydrogen bonds with the backbone of the hinge region, a critical interaction for ATP-competitive inhibition.[9][11] The versatility of this scaffold is further demonstrated by its ability to serve as a platform for developing inhibitors against various other enzymes like DHFR.[19]
The isoxazolo[5,4-d]pyrimidine scaffold, with its isoxazole ring, offers a different electronic and steric profile. The presence of the oxygen atom can influence the molecule's polarity and its ability to engage in specific interactions. In the context of VEGFR-2 inhibition, the isoxazole moiety has been shown to be crucial for binding.[5] The development of isoxazolo[5,4-d]pyrimidine-based TLR7 agonists also highlights the scaffold's potential beyond enzyme inhibition, extending to the modulation of immune receptors.[17]
Conclusion: Synergizing Strengths for Future Drug Design
Both the isoxazolo[5,4-d]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds are invaluable tools in the medicinal chemist's arsenal. While the pyrazolo[3,4-d]pyrimidine core has a more established track record in the realm of kinase inhibition, the isoxazolo[5,4-d]pyrimidine scaffold is a rising star with demonstrated potential against a variety of targets.
Comparative docking studies, even when synthesized from disparate sources, provide a framework for understanding the structure-activity relationships that govern the biological effects of these compounds. By appreciating the subtle yet significant differences in their core structures, researchers can make more informed decisions in the design of next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. The future of drug discovery will undoubtedly see the continued evolution and application of these remarkable heterocyclic systems.
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Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists. ACS Omega.
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Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. PubMed.
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Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Taylor & Francis Online.
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][8][9][17]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PMC - NIH.
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Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. PubMed.
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Design, Synthesis, and Biological Evaluation of Pyrazolo[3,4-d]pyrimidines Active in Vivo on the Bcr-Abl T315I Mutant. Journal of Medicinal Chemistry - ACS Publications.
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Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. NIH.
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New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI.
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Molecular Docking: A powerful approach for structure-based drug discovery. PMC - PubMed Central.
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Novel Pyrazolo[3,4-d]pyrimidines as Potential Cytotoxic Agents: Design, Synthesis, Molecular Docking and CDK2 Inhibition. PubMed.
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Synthesis and Biological Evaluation of pyrazolo[4,3-d]pyrimidine Analogues. PubMed.
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Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI.
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Molecular Docking and Structure-Based Drug Design Strategies. MDPI.
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Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4- d]Pyrimidine Derivatives. Molecules.
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Synthesis and Evaluation of Biological and Antitumor Activities of 5,7-dimethyl- oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione Derivatives as Novel Inhibitors of FGFR1. PubMed.
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central.
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Docking (molecular). Wikipedia.
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Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry.
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Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI.
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New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PMC - NIH.
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Molecular Docking: A Structure-Based Drug Designing Approach. JSciMed Central.
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Small Molecule Docking. Meiler Lab.
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Isoxazolo[5,4-d]pyrimidine | CAS 272-04-8. Benchchem.
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Oxazolo[5,4-d]pyrimidines reported as anticancer agents with identified... ResearchGate.
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SAR study of isoxazole-substituted oxazolo[5,4-d]pyrimidines as anticancer agents. Dimensions.
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Synthesis, Cytotoxicity, Antimicrobial and Docking Simulation of Novel Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][8][9][17]triazolo[3,4-c] Pyrimidine Derivatives. PubMed.
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New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed.
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Synthesis and structural proof of novel oxazolo[5,4-d]pyrimidine derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity. PubMed.
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A Comparative Guide to the In Vitro ADME Properties of Substituted Isoxazolo[5,4-d]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in oncology and immunology, the isoxazolo[5,4-d]pyrimidine scaffold has emerged as a privileged structure. Its bioisosteric resemblance to natural purines allows for potent and selective interactions with a variety of key biological targets. However, the journey from a potent hit to a viable clinical candidate is paved with the challenges of optimizing pharmacokinetic properties. This guide offers an in-depth, comparative analysis of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of substituted isoxazolo[5,4-d]pyrimidines, juxtaposed with the well-characterized pyrazolo[3,4-d]pyrimidine scaffold, to provide a rational framework for lead optimization.
The Critical Role of Early ADME Assessment
The "fail early, fail cheap" paradigm in drug development underscores the necessity of integrating ADME profiling from the nascent stages of a project. Promising biological activity is often nullified by poor metabolic stability, low solubility, inadequate permeability, or high plasma protein binding. Understanding the interplay between chemical structure and these fundamental pharmacokinetic parameters is paramount for designing molecules with a higher probability of success in vivo. This guide delves into the key in vitro assays that form the bedrock of this understanding.
Comparative Analysis: Isoxazolo[5,4-d]pyrimidines vs. Pyrazolo[3,4-d]pyrimidines
To provide a clear benchmark for the ADME properties of the isoxazolo[5,4-d]pyrimidine core, this guide will draw comparisons with the closely related and extensively studied pyrazolo[3,4-d]pyrimidine scaffold. Both are purine isosteres and often target similar enzyme families, such as kinases. However, the subtle differences in their heterocyclic core can have profound effects on their ADME profiles.
Section 1: Metabolic Stability in Liver Microsomes
The "Why": Metabolic stability is a primary determinant of a drug's half-life and oral bioavailability. The liver is the principal site of drug metabolism, and in vitro assays using liver microsomes, which contain the key phase I drug-metabolizing enzymes (cytochrome P450s), provide a reliable initial assessment of a compound's metabolic fate. Low metabolic stability can lead to rapid clearance, requiring higher or more frequent dosing, which can, in turn, increase the risk of toxicity.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This protocol outlines a typical procedure for assessing the metabolic stability of test compounds.
Materials:
-
Test compounds (10 mM in DMSO)
-
Human Liver Microsomes (HLM), pooled (e.g., 20 mg/mL)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (ACN) with an internal standard (for quenching and analysis)
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer, MgCl₂, and HLM. Pre-warm at 37°C.
-
Compound Addition: Add the test compound to the incubation mixture to a final concentration of 1 µM.
-
Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-Point Sampling: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding cold acetonitrile containing an internal standard.
-
Protein Precipitation: The quenched samples are centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The in vitro half-life (t½) and intrinsic clearance (CLint) are then calculated.
Diagram of the Metabolic Stability Workflow:
Caption: Workflow for In Vitro Metabolic Stability Assay.
Comparative Data and Structure-Metabolism Relationships
| Scaffold | Compound Example & Substitution | Metabolic Stability (% remaining after 1h) | Data Type |
| Isoxazolo[5,4-d]pyrimidine | Hypothetical based on oxazolo-scaffold predictions | Moderately Stable to High | Predicted |
| Pyrazolo[3,4-d]pyrimidine | Compound 5 (N1-methyl, C4-chloro-3-fluorophenoxy) | 85.4% | Experimental |
| Pyrazolo[3,4-d]pyrimidine | Compound 7 (N1-methyl, C4-chloro-3-methoxyphenoxy) | 35.8% | Experimental |
Data for Pyrazolo[3,4-d]pyrimidines adapted from Reference[1].
Insights and Discussion: The experimental data for pyrazolo[3,4-d]pyrimidines reveals that small changes in substitution can significantly impact metabolic stability.[1] For instance, the replacement of a fluoro group (Compound 5) with a methoxy group (Compound 7) on the phenoxy moiety at C4 leads to a substantial decrease in stability.[1] This is likely due to the methoxy group being a soft metabolic spot, susceptible to O-demethylation by cytochrome P450 enzymes.
For the isoxazolo[5,4-d]pyrimidine scaffold, while experimental data is sparse, in silico predictions for the closely related oxazolo[5,4-d]pyrimidines suggest that some derivatives are potential inhibitors of CYP1A2 and CYP3A4, indicating they interact with these metabolic enzymes.[2] The design of metabolically stable isoxazolo[5,4-d]pyrimidines should, therefore, focus on blocking potential sites of metabolism. Strategies could include the introduction of halogens or other metabolically robust groups at positions predicted to be labile.
Section 2: Aqueous Solubility
The "Why": Poor aqueous solubility is a major hurdle in drug development, impacting everything from the reliability of in vitro assays to oral absorption and formulation. The kinetic solubility assay is a high-throughput method used to estimate the solubility of a compound from a DMSO stock solution, mimicking the conditions often encountered in early screening assays.
Experimental Protocol: Kinetic Solubility Assay
Materials:
-
Test compounds (10 mM in DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well filter plates (e.g., 0.45 µm) and collection plates
-
Plate shaker, UV-Vis plate reader or LC-MS system
Procedure:
-
Compound Addition: Dispense a small volume of the 10 mM DMSO stock solution into the wells of a 96-well plate.
-
Buffer Addition: Add PBS (pH 7.4) to achieve the desired final compound concentration (e.g., 200 µM) and a low final DMSO concentration (e.g., 2%).
-
Incubation: Seal the plate and shake at room temperature for a set period (e.g., 1.5-2 hours) to allow for equilibration and potential precipitation.
-
Filtration: Transfer the solutions to a filter plate and filter into a collection plate to remove any precipitated compound.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a UV-Vis plate reader (for compounds with a chromophore) or LC-MS, by comparing against a standard curve.
Diagram of the Kinetic Solubility Workflow:
Caption: Workflow for Kinetic Solubility Assay.
Comparative Data and Structure-Solubility Relationships
| Scaffold | Compound Example & Substitution | Kinetic Solubility (µM) at pH 7.4 | Data Type |
| Isoxazolo[5,4-d]pyrimidine | General trend for heterocyclic cores | Likely low to moderate | Predicted |
| Pyrazolo[3,4-d]pyrimidine | Compound 5 (N1-methyl, C4-chloro-3-fluorophenoxy) | 10.5 | Experimental |
| Pyrazolo[3,4-d]pyrimidine | Compound 7 (N1-methyl, C4-chloro-3-methoxyphenoxy) | 2.3 | Experimental |
Data for Pyrazolo[3,4-d]pyrimidines adapted from Reference[1].
Insights and Discussion: The pyrazolo[3,4-d]pyrimidine series demonstrates a common challenge with flat, aromatic heterocyclic scaffolds: suboptimal aqueous solubility.[1] The data shows that even subtle changes to substituents can have a marked effect on this property.
For isoxazolo[5,4-d]pyrimidines, it is reasonable to predict a similar trend of low to moderate solubility due to the nature of the fused aromatic core. Strategies to improve solubility are critical for this scaffold and may include:
-
Introduction of polar functional groups: Incorporating amines, alcohols, or other hydrogen-bond donors/acceptors can disrupt crystal packing and improve solvation.
-
Breaking planarity: Introducing sp³-hybridized linkers or substituents can reduce the planarity of the molecule, which often correlates with improved solubility.
-
Formulation approaches: For later-stage development, prodrug strategies or advanced formulations can be employed to enhance solubility and absorption.[3]
Section 3: Membrane Permeability (PAMPA)
The "Why": For a drug to be orally absorbed and reach its site of action, it must be able to cross biological membranes. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay that models passive diffusion, the primary mechanism of absorption for many drugs. It provides a rapid assessment of a compound's intrinsic ability to permeate through a lipid membrane.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
Materials:
-
Test compounds
-
PAMPA plates (96-well donor and acceptor plates with a filter membrane)
-
Phospholipid solution (e.g., lecithin in dodecane)
-
PBS (pH 7.4)
-
Plate shaker, UV-Vis plate reader or LC-MS system
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the phospholipid solution and allow the solvent to evaporate.
-
Acceptor Plate Preparation: Fill the wells of the acceptor plate with buffer (PBS, pH 7.4).
-
Donor Plate Preparation: Add the test compound solution (dissolved in buffer) to the wells of the coated donor plate.
-
Sandwich Assembly: Place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubation: Incubate the plate assembly with gentle shaking for a defined period (e.g., 4-18 hours) to allow the compound to diffuse from the donor to the acceptor compartment.
-
Quantification: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using UV-Vis or LC-MS.
-
Permeability Calculation: The effective permeability coefficient (Pe) is calculated from the concentrations in the donor and acceptor compartments, the incubation time, and the surface area of the membrane.
Diagram of the PAMPA Workflow:
Caption: Workflow for Parallel Artificial Membrane Permeability Assay (PAMPA).
Comparative Data and Structure-Permeability Relationships
| Scaffold | Compound Example & Substitution | Permeability (Pe x 10⁻⁶ cm/s) | Classification | Data Type |
| Isoxazolo[5,4-d]pyrimidine | Hypothetical based on oxazolo-scaffold predictions | Low to High | Predicted | |
| Pyrazolo[3,4-d]pyrimidine | Compound 5 (N1-methyl, C4-chloro-3-fluorophenoxy) | 10.3 | High | Experimental |
| Pyrazolo[3,4-d]pyrimidine | Compound 7 (N1-methyl, C4-chloro-3-methoxyphenoxy) | 11.2 | High | Experimental |
Permeability Classification: High (>5 x 10⁻⁶ cm/s), Medium (1-5 x 10⁻⁶ cm/s), Low (<1 x 10⁻⁶ cm/s). Data for Pyrazolo[3,4-d]pyrimidines adapted from Reference[1].
Insights and Discussion: The pyrazolo[3,4-d]pyrimidine derivatives tested generally exhibit high passive permeability.[1] This is a favorable characteristic for oral absorption and cell penetration. The lipophilic nature of the scaffold, coupled with the substituted phenoxy groups, likely contributes to this property.
For the isoxazolo[5,4-d]pyrimidine scaffold, in silico predictions for related oxazolo[5,4-d]pyrimidines suggest that many derivatives will have low blood-brain barrier permeability, which is a desirable trait for peripherally acting drugs.[2] However, achieving good intestinal absorption is key. The permeability of this scaffold will be highly dependent on the nature and polarity of the substituents. A careful balance must be struck: increasing polarity to improve solubility can sometimes come at the cost of reduced permeability. The Topological Polar Surface Area (TPSA) is a useful in silico parameter to guide this optimization, with a general rule of thumb being TPSA < 140 Ų for good oral bioavailability.
Section 4: Plasma Protein Binding (PPB)
The "Why": Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin. It is the unbound (free) fraction of the drug that is pharmacologically active and available to distribute into tissues and be cleared. High plasma protein binding (>99%) can reduce efficacy and complicate dose-response relationships.
Experimental Protocol: Equilibrium Dialysis for PPB
Materials:
-
Test compounds
-
Human plasma
-
Equilibrium dialysis apparatus (e.g., RED device) with semi-permeable membranes
-
PBS (pH 7.4)
-
Incubator, analytical instrumentation (LC-MS/MS)
Procedure:
-
Device Setup: The dialysis device consists of two chambers separated by a semi-permeable membrane. Add the test compound spiked into plasma to one chamber (the plasma chamber).
-
Buffer Addition: Add buffer (PBS) to the other chamber (the buffer chamber).
-
Equilibration: Seal the device and incubate with shaking at 37°C for a sufficient time (e.g., 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.
-
Sampling: After incubation, take samples from both the plasma and buffer chambers.
-
Analysis: Determine the concentration of the compound in both samples using LC-MS/MS.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Diagram of the Equilibrium Dialysis Workflow:
Caption: Workflow for Plasma Protein Binding Assay via Equilibrium Dialysis.
Comparative Data and Structure-Binding Relationships
| Scaffold | Compound Example & Substitution | Plasma Protein Binding (%) | Data Type |
| Isoxazolo[5,4-d]pyrimidine | Hypothetical based on oxazolo-scaffold predictions | < 85% | Predicted |
| Pyrazolo[3,4-d]pyrimidine | General trend for lipophilic kinase inhibitors | Often High (>90%) | General |
Insights and Discussion: In silico predictions for a series of oxazolo[5,4-d]pyrimidines suggest favorable plasma protein binding profiles, with values below 85%.[2] This would be a significant advantage for this scaffold, as it implies a larger fraction of the drug would be free to exert its therapeutic effect.
In contrast, many kinase inhibitors, including those based on the pyrazolo[3,4-d]pyrimidine scaffold, are lipophilic and tend to exhibit high plasma protein binding. While no specific experimental data was found for the comparator series in the cited paper, this is a well-known property of the class. High PPB is not necessarily a deal-breaker, but it must be accounted for in the interpretation of in vitro potency and in the design of in vivo studies.
For the isoxazolo[5,4-d]pyrimidine scaffold, maintaining the predicted favorable PPB profile during optimization will be key. This often involves controlling lipophilicity (LogP/LogD). Introducing ionizable groups that are charged at physiological pH can sometimes help to reduce non-specific binding to albumin.
Conclusion and Future Directions
The isoxazolo[5,4-d]pyrimidine scaffold holds significant promise as a template for the design of novel therapeutics. This comparative guide, using the pyrazolo[3,4-d]pyrimidine class as a reference, highlights the critical in vitro ADME properties that must be optimized for clinical success.
While in silico predictions for isoxazolo[5,4-d]pyrimidine analogues are encouraging, particularly with respect to plasma protein binding, there is a clear need for comprehensive experimental in vitro ADME data to be published for this scaffold. Such data would allow for the development of more robust structure-activity and structure-property relationships, ultimately accelerating the translation of these promising compounds from the bench to the clinic.
Future work should focus on the systematic synthesis and profiling of substituted isoxazolo[5,4-d]pyrimidines to experimentally validate these predictions and to build a clearer understanding of how substitutions at various positions on the ring system influence the delicate balance of potency and pharmacokinetics.
References
- This guide synthesizes information from multiple sources and established drug discovery principles.
-
Baranowska, K., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [Link]
- General protocols for in vitro ADME assays are widely available and have been adapted for this guide.
- Information on pyrazolo[3,4-d]pyrimidines is drawn from several publications to provide a represent
- The importance of early ADME assessment is a cornerstone of modern medicinal chemistry.
- The concept of privileged scaffolds is well-established in drug discovery liter
- Structure-activity and structure-property relationships are fundamental concepts in medicinal chemistry.
-
Chegaev, K., et al. (2023). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. Pharmaceutics, 15(2), 453. [Link]
- General knowledge of cytochrome P450 enzymes and their role in drug metabolism.
- Principles of passive diffusion and membrane permeability are found
- The role of plasma protein binding in pharmacokinetics is a fundamental concept in pharmacology.
-
Radi, M., et al. (2012). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 3(12), 1046-1050. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological assessment of derivatives of isoxazolo[4,5-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity Profiling of Kinase Inhibitors Derived from the Isoxazolo[5,4-d]pyrimidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the selectivity profiles of kinase inhibitors based on the isoxazolo[5,4-d]pyrimidine scaffold. As senior application scientists, our goal is to offer a comprehensive resource that not only presents comparative data but also delves into the experimental rationale and methodologies crucial for interpreting these findings. We will explore the nuances of selectivity profiling, compare the isoxazolo[5,4-d]pyrimidine core to the well-established bioisosteric pyrazolo[3,4-d]pyrimidine scaffold, and provide detailed protocols for key assays.
The Isoxazolo[5,4-d]pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition
The isoxazolo[5,4-d]pyrimidine core is a heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its structural resemblance to the purine ring of ATP. This mimicry allows compounds derived from this scaffold to effectively compete with ATP for binding to the kinase active site. The 4,6-dichloro-isoxazolo[5,4-d]pyrimidine is a key intermediate, providing reactive sites for the synthesis of a diverse library of kinase inhibitors through nucleophilic substitution at the C4 and C6 positions. The strategic modification of these positions allows for the fine-tuning of potency and selectivity against various kinase targets.
The Criticality of Selectivity Profiling in Drug Discovery
While achieving high potency against a primary kinase target is a crucial first step, understanding a compound's selectivity across the entire kinome is paramount for its successful development as a therapeutic agent. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. A thorough selectivity profile is therefore not just a characterization step but a critical component of a self-validating system for any kinase inhibitor program.
The choice of selectivity profiling method is dictated by the stage of the drug discovery project and the specific questions being addressed. Broad, kinome-wide screens are invaluable in the early stages to identify all potential targets and off-targets. As a compound progresses, more focused cell-based assays are employed to confirm target engagement and functional effects in a more physiologically relevant context.
Methodologies for Kinase Inhibitor Selectivity Profiling
A multi-faceted approach, combining both biochemical and cell-based assays, provides the most comprehensive understanding of a kinase inhibitor's selectivity.
Biochemical Assays: A Direct Measure of Interaction
Biochemical assays directly measure the interaction between an inhibitor and a purified kinase. They are highly sensitive and amenable to high-throughput screening.
-
Radiometric Assays: Considered the gold standard, these assays measure the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate. They provide a direct measure of kinase activity and are less prone to interference from compound autofluorescence.
-
Fluorescence-Based Assays: These non-radioactive methods, such as Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), offer higher throughput and are more cost-effective. They rely on the change in a fluorescent signal upon substrate phosphorylation or inhibitor binding.
Cell-Based Assays: Assessing Target Engagement and Cellular Effects
Cell-based assays provide crucial information on a compound's activity in a more complex biological environment, taking into account factors like cell permeability and competition with high intracellular ATP concentrations.
-
NanoBRET™ Target Engagement Assays: This technology measures the binding of an inhibitor to its target kinase within living cells.[1][2] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the active site.[1][2] Competitive displacement of the tracer by an inhibitor results in a loss of BRET signal, allowing for the quantitative determination of intracellular affinity.[1][2]
-
Cellular Phosphorylation Assays: These assays quantify the phosphorylation of a specific substrate of the target kinase within cells.[1] A decrease in substrate phosphorylation upon inhibitor treatment provides a direct measure of the compound's functional activity in a cellular context.[1]
-
Cell Proliferation Assays: For kinases implicated in cancer, cell proliferation assays are used to assess the inhibitor's ability to halt the growth of cancer cell lines that are dependent on the target kinase's activity.[1]
Selectivity Profile of Isoxazolo[5,4-d]pyrimidine Derivatives
While comprehensive kinome-wide screening data for inhibitors derived directly from 4,6-dichloroisoxazolo[5,4-d]pyrimidine is not extensively available in the public domain, numerous studies have detailed the synthesis and evaluation of its derivatives against specific kinase families. These studies provide valuable insights into the selectivity that can be achieved with this scaffold.
Derivatives of the isoxazolo[5,4-d]pyrimidine core have been investigated as inhibitors of several important cancer-related kinases, including:
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Several studies have reported the development of isoxazolo[5,4-d]pyrimidine derivatives as potent inhibitors of VEGFR2, a key regulator of angiogenesis.[3][4]
-
Epidermal Growth Factor Receptor (EGFR): This scaffold has also been explored for its potential to inhibit EGFR, a tyrosine kinase frequently dysregulated in various cancers.
-
Aurora Kinases: Certain derivatives have shown activity against Aurora kinases, which are critical for cell cycle regulation.[3]
The selectivity of these compounds is highly dependent on the nature of the substituents at the C4 and C6 positions of the isoxazolo[5,4-d]pyrimidine core. Strategic modifications in these positions can steer the selectivity towards specific kinase subfamilies.
Comparative Analysis: Isoxazolo[5,4-d]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine
The pyrazolo[3,4-d]pyrimidine scaffold is a well-established and clinically relevant bioisostere of the isoxazolo[5,4-d]pyrimidine core.[5] Numerous approved and investigational kinase inhibitors, such as Ibrutinib (BTK inhibitor) and Ruxolitinib (JAK1/2 inhibitor), are based on this scaffold.[5] A comparison of the selectivity profiles of inhibitors derived from these two scaffolds can provide valuable structure-activity relationship (SAR) insights.
Both scaffolds are capable of forming key hydrogen bond interactions with the hinge region of the kinase active site. However, the different electronic properties and spatial arrangement of the nitrogen and oxygen atoms in the five-membered ring can influence the overall binding affinity and selectivity profile.
Table 1: Comparative Inhibitory Activity of Isoxazolo[5,4-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Derivatives against Selected Kinases
| Scaffold | Compound Example | Primary Target(s) | Key Off-Targets | Reference |
| Isoxazolo[5,4-d]pyrimidine | Substituted derivatives | VEGFR2, EGFR, Aurora Kinase | Limited data available | [3][4] |
| Pyrazolo[3,4-d]pyrimidine | Ibrutinib | BTK | EGFR, TEC family kinases | [5] |
| Pyrazolo[3,4-d]pyrimidine | Ruxolitinib | JAK1, JAK2 | Other JAK family members | [5] |
| Pyrazolo[3,4-d]pyrimidine | Generic Derivatives | CDK2, ABL | Varies with substitution | [5] |
Note: This table is a qualitative summary based on available literature. Direct quantitative comparison requires head-to-head profiling under identical assay conditions.
Experimental Protocols
Protocol: In Vitro Radiometric Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of a compound against a purified kinase using a radiometric method.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP solution (including [γ-³³P]ATP)
-
Test compound stock solution (in DMSO)
-
96-well filter plates (e.g., phosphocellulose)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in kinase reaction buffer.
-
In a 96-well plate, add the kinase, substrate, and test compound (or DMSO for control).
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate and wash extensively with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Protocol: NanoBRET™ Target Engagement Assay
This protocol outlines the general steps for measuring the binding of an inhibitor to a target kinase in live cells.
Materials:
-
HEK293 cells
-
Plasmid encoding the NanoLuc®-kinase fusion protein
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer
-
NanoBRET™ Nano-Glo® Substrate
-
Test compound stock solution (in DMSO)
-
White, opaque 96-well assay plates
Procedure:
-
Seed HEK293 cells in a 96-well plate.
-
Transfect the cells with the NanoLuc®-kinase fusion plasmid.
-
After 24 hours, replace the medium with Opti-MEM® containing the NanoBRET™ Tracer and the test compound at various concentrations.
-
Incubate for the desired time to allow for compound binding.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate on a luminometer equipped with two filters to measure the donor (NanoLuc®) and acceptor (Tracer) emission signals.
-
Calculate the BRET ratio and determine the IC₅₀ value for compound binding.
Visualizing Key Concepts
Conclusion
The isoxazolo[5,4-d]pyrimidine scaffold represents a promising starting point for the development of novel kinase inhibitors. While comprehensive kinome-wide selectivity data for derivatives of this compound are still emerging, the available evidence suggests that strategic derivatization can lead to potent and selective inhibitors of key oncogenic kinases. A thorough understanding and application of a diverse range of selectivity profiling assays are essential to fully characterize these compounds and guide their development towards clinical candidates. The comparison with the well-validated pyrazolo[3,4-d]pyrimidine scaffold provides a valuable framework for understanding the structure-selectivity relationships of these important classes of kinase inhibitors.
References
-
Reaction Biology. (2022-05-11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1124-1144. Retrieved from [Link]
-
Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 27(19), 6591. Retrieved from [Link]
-
Sochacka-Ćwikła, A., & Mączyński, M. (2024). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 29(3), 666. Retrieved from [Link]
-
Sochacka-Ćwikła, A., et al. (2022). Synthesis and structural proof of novel oxazolo[5,4-d]pyrimidine derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity. European Journal of Medicinal Chemistry, 243, 114775. Retrieved from [Link]
-
Traxler, P., et al. (2001). Pyrrolo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. In Anticancer Agents (Vol. 796, pp. 231-244). American Chemical Society. Retrieved from [Link]
-
Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 27(19), 6591. Retrieved from [Link]
-
Sochacka-Ćwikła, A., et al. (2022). Synthesis and structural proof of novel oxazolo[5,4-d]pyrimidine derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity. European Journal of Medicinal Chemistry, 243, 114775. Retrieved from [Link]
Sources
- 1. Isothiazolopyrimidines and isoxazolopyrimidines as novel multi-targeted inhibitors of receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structural proof of novel oxazolo[5,4-d]pyrimidine derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Substituted Isoxazolo[5,4-d]pyrimidines
For researchers, medicinal chemists, and professionals in drug development, the isoxazolo[5,4-d]pyrimidine scaffold is a privileged structure, analogous to purine, and a cornerstone in the design of a multitude of therapeutic agents. These compounds have demonstrated a wide range of biological activities, including kinase inhibition and anticancer properties. The strategic synthesis of diversely substituted derivatives is therefore of paramount importance. This guide provides an in-depth, objective comparison of the primary synthetic routes to this versatile heterocyclic system, complete with experimental data, mechanistic insights, and detailed protocols to empower your research and development endeavors.
Introduction to the Isoxazolo[5,4-d]pyrimidine Core
The isoxazolo[5,4-d]pyrimidine system is a fused bicyclic heterocycle that can be considered a purine isostere, where the imidazole ring is replaced by an isoxazole ring. This structural modification has proven to be a successful strategy in the development of novel bioactive molecules. The ability to introduce a variety of substituents at different positions on the bicyclic core allows for the fine-tuning of physicochemical properties and biological activity, making the choice of synthetic route a critical decision in any research campaign. This guide will focus on the two most prevalent strategies for constructing this scaffold: the annulation of a pyrimidine ring onto a pre-existing isoxazole core and the construction of the isoxazole ring onto a pyrimidine precursor.
Route A: Pyrimidine Ring Annulation on an Isoxazole Precursor
This is arguably the most common and versatile approach to substituted isoxazolo[5,4-d]pyrimidines. The general strategy involves the use of a functionalized 5-aminoisoxazole as a key building block, onto which the pyrimidine ring is constructed. The choice of the starting isoxazole and the cyclizing agent dictates the substitution pattern of the final product.
Mechanistic Considerations
The formation of the pyrimidine ring from a 5-aminoisoxazole precursor typically proceeds through a condensation reaction followed by cyclization. For instance, when using a 5-aminoisoxazole-4-carboxamide and triethyl orthoformate, the reaction is believed to proceed via the formation of an intermediate ethoxymethyleneamino derivative, which then undergoes intramolecular cyclization upon heating to yield the isoxazolo[5,4-d]pyrimidin-4(5H)-one core. The amino group of the isoxazole acts as a nucleophile, attacking the electrophilic carbon of the cyclizing agent, followed by an intramolecular condensation to form the six-membered pyrimidine ring.
Caption: General mechanism for Route A.
Key Variations and Experimental Data
This is a robust method for the synthesis of 3-substituted isoxazolo[5,4-d]pyrimidin-4(5H)-ones. The substituent at the 3-position of the final product is determined by the substituent on the starting 5-aminoisoxazole-4-carboxamide.
| Starting Material | Cyclizing Agent | Product | Yield (%) | Reference |
| 3-Aryl-5-aminoisoxazole-4-carboxamide | Triethyl orthoformate in Ac₂O | 3-Aryl-isoxazolo[5,4-d]pyrimidin-4(5H)-one | High | [1] |
| 5-Aminoisoxazole-4-carboxamide | Diethyl oxalate | 3-Substituted-isoxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione | Good | [2] |
| 5-Aminoisoxazole-4-carboxamide | Ethyl triethoxyacetate | 3-Substituted-6-ethoxycarbonyl-isoxazolo[5,4-d]pyrimidin-4(5H)-one | Good | [2] |
Advantages:
-
Readily available starting materials.
-
Generally high yields.
-
Allows for a wide variety of substituents at the 3-position.
Limitations:
-
The synthesis of the initial 5-aminoisoxazole-4-carboxamide can be a multi-step process.
This variation is particularly useful for synthesizing 4-amino-isoxazolo[5,4-d]pyrimidines. The nitrile group provides a handle for the construction of the pyrimidine ring with an amino substituent.
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 5-Amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrile | 1. Triethyl orthoformate2. Aliphatic amines | 7-Alkylamino-2-(5-amino-3-methylisoxazol-4-yl)-5-methyloxazolo[5,4-d]pyrimidine | Moderate | [3] |
Advantages:
-
Direct route to 4-amino substituted derivatives, which are important for further functionalization.
-
The reaction conditions can be tuned to introduce various amines at the 4-position.
Limitations:
-
Can produce by-products, and purification may be challenging.[4]
-
The scope of the reaction with sterically hindered amines may be limited.[4]
Experimental Protocol: Synthesis of 3-Aryl-isoxazolo[5,4-d]pyrimidin-4(5H)-ones (Route A1)[1]
-
Step 1: Synthesis of 3-Aryl-5-aminoisoxazole-4-carboxamide.
-
To a stirred solution of 2-cyanoacetamide in anhydrous DMF, add sodium hydride (1.2 equiv.) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add a solution of the appropriate N-hydroxy-aryl-imidoyl chloride in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 18 hours.
-
Pour the reaction mixture into ice-water and collect the precipitate by filtration. Wash with water and dry to afford the 3-aryl-5-aminoisoxazole-4-carboxamide.
-
-
Step 2: Cyclization to form the Isoxazolo[5,4-d]pyrimidin-4(5H)-one.
-
A mixture of the 3-aryl-5-aminoisoxazole-4-carboxamide (1.0 equiv.) and triethyl orthoformate (1.0 equiv.) in acetic anhydride is refluxed for 18 hours.
-
After completion, the reaction mixture is cooled to room temperature and then placed in a refrigerator to facilitate precipitation.
-
The precipitate is collected by filtration, washed with cold ethanol, and dried to yield the 3-aryl-isoxazolo[5,4-d]pyrimidin-4(5H)-one.
-
Route B: Isoxazole Ring Construction on a Pyrimidine Precursor
This classical approach involves the formation of the isoxazole ring from a suitably substituted pyrimidine derivative. While less common in recent literature, it remains a viable strategy, particularly when the desired pyrimidine precursor is readily accessible.
Mechanistic Considerations
The key transformation in this route is the formation of the N-O bond of the isoxazole ring. A common method involves the cyclization of a pyrimidine derivative bearing vicinal amino and carbonyl (or a precursor) functionalities. For example, a 5-amino-4,6-dihydroxypyrimidine can be nitrosated to form a 5-nitroso derivative, which can then undergo reductive cyclization to form the isoxazole ring. A historical synthesis involved the cyclization of 2-mercapto-5-benzoylamino-4-hydroxypyrimidine with phosphoryl trichloride.[4][5]
Caption: General mechanism for Route B.
Experimental Data
Detailed recent examples with a broad scope for this route are less prevalent in the literature compared to Route A. However, the foundational work demonstrates its feasibility.
| Starting Material | Reagents | Product | Reference |
| 2-Mercapto-5-benzoylamino-4-hydroxypyrimidine | POCl₃ | 2-Phenyl-5-chloro-isoxazolo[5,4-d]pyrimidine | [4][5] |
Advantages:
-
Useful when the pyrimidine starting material is more readily available than the corresponding isoxazole.
-
Can provide access to substitution patterns that are difficult to achieve via Route A.
Limitations:
-
Often requires harsh reaction conditions (e.g., high temperatures, strong acids).
-
The scope of substituents may be limited by the stability of the pyrimidine ring to the reaction conditions.
-
Fewer recent examples, suggesting it may be less versatile than Route A.
Experimental Protocol: Synthesis from a Pyrimidine Precursor (Conceptual based on classical methods)[4][5]
-
Step 1: Functionalization of the Pyrimidine Ring.
-
Synthesize a pyrimidine with appropriate functional groups at the 4 and 5 positions to facilitate isoxazole ring closure. For example, a 5-amino-4-hydroxypyrimidine derivative.
-
-
Step 2: Cyclization to form the Isoxazole Ring.
-
Treat the functionalized pyrimidine with a dehydrating/cyclizing agent such as phosphoryl trichloride (POCl₃) or a similar reagent.
-
The reaction is typically carried out at elevated temperatures.
-
Workup involves quenching the reaction mixture, followed by extraction and purification of the isoxazolo[5,4-d]pyrimidine product.
-
Comparison of Synthetic Routes
| Feature | Route A: From Isoxazole | Route B: From Pyrimidine |
| Generality & Scope | High. A wide range of substituents can be introduced on the isoxazole precursor. | Moderate to Low. More dependent on the availability and stability of the pyrimidine starting material. |
| Reaction Conditions | Generally milder, often involving reflux in common organic solvents. | Often requires harsher conditions (e.g., strong acids, high temperatures). |
| Yields | Generally good to excellent. | Can be variable and are less extensively documented in recent literature. |
| Starting Material Accessibility | Substituted 5-aminoisoxazoles may require multi-step synthesis. | Functionalized pyrimidines can be commercially available or readily synthesized. |
| Key Advantage | High versatility and predictability. | Provides an alternative pathway for specific substitution patterns. |
Conclusion and Future Perspectives
The synthesis of substituted isoxazolo[5,4-d]pyrimidines is a well-established field, with the annulation of a pyrimidine ring onto a pre-formed isoxazole core (Route A) being the most versatile and widely employed strategy. This approach offers high yields, relatively mild conditions, and a broad scope for introducing diverse substituents. The classical approach of constructing the isoxazole ring onto a pyrimidine precursor (Route B) remains a viable, albeit less common, alternative.
Future advancements in this area will likely focus on the development of more efficient and environmentally friendly methods, such as one-pot multicomponent reactions and flow chemistry approaches. The exploration of novel catalytic systems could also broaden the scope of these reactions and allow for the synthesis of even more complex and diverse libraries of isoxazolo[5,4-d]pyrimidine derivatives for biological screening. For researchers entering this field, a thorough understanding of the advantages and limitations of each synthetic route is crucial for the successful design and execution of their synthetic campaigns.
References
-
Aliabiev, S. B., Bykova, R. V., Kravchenko, D. V., & Ivachtchenko, A. V. (2007). A Convenient Synthesis of Novel Substituted Isoxazolo[5,4-d]Pyrimidines. Letters in Organic Chemistry, 4(4), 273-280. [Link]
-
Anderluh, M., et al. (2021). Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. Molecules, 26(6), 1625. [Link]
-
Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [Link]
-
Sochacka-Ćwikła, A., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 25(15), 3558. [Link]
-
Ardhapure, S. S., et al. (2024). One-pot synthesis of fused isoxazolo[4′,5′:4,5]thiopyrano[2,3-d]pyrimidines as potent EGFR targeting anti-lung cancer agents. Tetrahedron Letters. [Link]
-
Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [Link]
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Sochacka-Ćwikła, A., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules. [Link]
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A Senior Application Scientist's Guide to 4,6-Dichloroisoxazolo[5,4-D]pyrimidine: A Versatile Scaffold in Modern Chemical Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of medicinal chemistry and combinatorial synthesis, certain molecular frameworks emerge as "privileged scaffolds"—cores that can be readily modified to interact with a wide range of biological targets. The isoxazolo[5,4-d]pyrimidine ring system is one such scaffold, valued as a bioisosteric analog of purine. Its unique electronic properties and potential for diverse substitution patterns have made it a cornerstone in the development of novel therapeutics, particularly kinase inhibitors.
This guide focuses on a key derivative: 4,6-Dichloroisoxazolo[5,4-D]pyrimidine . The strategic placement of two chlorine atoms transforms this molecule from a simple heterocycle into a powerful and versatile building block. These chlorine atoms act as reactive handles, serving as excellent leaving groups for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. This allows chemists to systematically build molecular complexity and generate extensive libraries of compounds for structure-activity relationship (SAR) studies. Here, we provide an in-depth analysis of its synthesis, reactivity, and a direct comparison with its close and widely used analog, 4,6-Dichloropyrazolo[3,4-d]pyrimidine, offering field-proven insights into its practical application.
Core Synthesis Strategy: From Precursor to Reactive Intermediate
The synthesis of this compound is typically achieved through a two-step process starting from a suitably substituted isoxazole precursor. The logic behind this approach is to first construct the fused heterocyclic ring system in its stable hydroxyl form, followed by a robust chlorination step to install the reactive chloro groups.
A common synthetic pathway involves the cyclization of 5-amino-isoxazole-4-carboxamides with reagents like diethyl carbonate or ethyl triethoxyacetate to form the isoxazolo[5,4-d]pyrimidin-4(5H)-one intermediate.[1][2][3] A subsequent step would yield the 4,6-dihydroxy derivative. The critical final step is the conversion of the hydroxyl groups to chlorides. This is reliably accomplished using a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine to facilitate the reaction. The use of POCl₃ is a standard and well-validated method in heterocyclic chemistry for this type of transformation.
Caption: General synthetic workflow for this compound.
The Cornerstone of Reactivity: Regioselective Nucleophilic Substitution
The true synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms at the C4 and C6 positions. The electron-withdrawing nature of the fused isoxazole ring and the pyrimidine nitrogens activates both positions for SNAr. However, the C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C6 position.
This reactivity difference is the key to controlled, sequential functionalization. By carefully selecting reaction conditions (e.g., temperature, stoichiometry of the nucleophile), a chemist can selectively substitute the C4 chlorine first, isolate the monosubstituted intermediate, and then introduce a second, different nucleophile at the C6 position. This stepwise approach is fundamental to building diverse molecular libraries from a single reference compound.
Caption: Sequential SNAr pathway on the 4,6-dichloro scaffold.
Comparative Analysis: Isoxazolo[5,4-d]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine
To fully appreciate the utility of this compound, it is essential to compare it with its most prominent alternative, 4,6-Dichloropyrazolo[3,4-d]pyrimidine . The latter is the core of numerous clinically evaluated kinase inhibitors, including the FDA-approved drug Ibrutinib.[4] Both scaffolds are purine isosteres, but the subtle difference between the isoxazole and pyrazole ring imparts distinct properties to the resulting molecules.
Caption: Structural comparison of the target compound and its key alternative.
| Feature | This compound | 4,6-Dichloropyrazolo[3,4-d]pyrimidine | Scientific Rationale & Field Insights |
| CAS Number | 1197193-09-1[5] | 42754-96-1 | Provides a unique identifier for sourcing and literature searches. |
| Molecular Formula | C₅HCl₂N₃O[5] | C₅H₂Cl₂N₄ | The presence of oxygen in the isoxazole ring versus an N-H in the pyrazole ring is the key structural difference. |
| Synthesis | Typically from 5-amino-isoxazole-4-carboxamide precursors.[1][3] | Synthesized from 5-amino-1H-pyrazole-4-carboxamide and urea, followed by chlorination.[6] | Both syntheses follow established heterocyclic chemistry routes and are generally accessible. The choice may depend on the availability of the specific starting materials. |
| Reactivity | Highly reactive at C4, allowing for regioselective SNAr. | Also highly reactive at C4. The pyrazole N-H can be alkylated, offering an additional site for modification. | The N-H group in the pyrazole scaffold provides an extra diversification point (N-alkylation) not present in the isoxazole analog. This can be a significant advantage for SAR exploration. |
| Physicochemical Properties of Derivatives | The isoxazole ring is a hydrogen bond acceptor (via oxygen). | The pyrazole N-H is a hydrogen bond donor. | This difference is critical for receptor binding. The ability to act as a hydrogen bond donor can be crucial for anchoring a ligand in an ATP-binding pocket, a feature exploited by many pyrazolo[3,4-d]pyrimidine-based kinase inhibitors.[4] |
| Metabolic Stability | The isoxazole ring is generally stable to metabolic degradation. | The pyrazole ring is also metabolically robust. | Both scaffolds are considered stable, which is a desirable property for drug candidates. |
| Known Applications | A versatile building block for novel kinase inhibitors and other biologically active molecules.[7][8] | A well-established "privileged scaffold" in numerous kinase inhibitors, including FDA-approved drugs.[4][9][10] | While both are valuable, the pyrazolo[3,4-d]pyrimidine core has a more extensive track record in clinical development, providing a larger body of public data for comparison. |
Experimental Protocol: Stepwise Synthesis of a Disubstituted Isoxazolo[5,4-d]pyrimidine
This protocol provides a self-validating, generalized procedure for the sequential substitution of this compound. The causality behind the experimental choices is highlighted.
Objective: To synthesize a 4-(Alkylamino)-6-(arylamino)isoxazolo[5,4-d]pyrimidine derivative.
Pillar 1: Expertise & Causality
-
Choice of Solvent: Dioxane or N,N-Dimethylformamide (DMF) are excellent choices as they are polar aprotic solvents that can dissolve the reactants and are stable at elevated temperatures.
-
Choice of Base: Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to neutralize the HCl generated during the substitution. Its sterically hindered nature prevents it from competing with the amine nucleophile.
-
Temperature Control: The first substitution is performed at a lower temperature to favor the more reactive C4 position. The temperature is increased for the second substitution to overcome the higher activation energy required to replace the less reactive C6 chlorine.
Pillar 2: Self-Validating Protocol
-
Step 1: Monosubstitution at the C4 Position
-
To a solution of this compound (1.0 eq) in dioxane (10 mL/mmol), add the primary alkylamine (1.1 eq) followed by DIPEA (2.5 eq).
-
Stir the reaction mixture at 50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to isolate the 4-(alkylamino)-6-chloroisoxazolo[5,4-d]pyrimidine intermediate. Characterize by ¹H NMR and MS to confirm structure and purity.
-
-
Step 2: Substitution at the C6 Position
-
Dissolve the purified 4-(alkylamino)-6-chloro intermediate (1.0 eq) in DMF (10 mL/mmol).
-
Add the desired arylamine (1.2 eq) and DIPEA (3.0 eq).
-
Heat the reaction mixture to 100-120 °C. Monitor the reaction by TLC or LC-MS until the intermediate is consumed (typically 6-12 hours).
-
Cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final disubstituted product. Confirm the final structure and purity via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Conclusion and Future Outlook
This compound is a highly valuable reference compound for synthetic and medicinal chemists. Its chief advantage lies in the predictable, regioselective nature of its sequential SNAr reactions, which provides a reliable platform for generating diverse small molecules.
While its close analog, 4,6-Dichloropyrazolo[3,4-d]pyrimidine, offers the additional synthetic handle of an N-H group and has a more established clinical precedent, the isoxazole-containing scaffold presents a unique chemical space. The replacement of the N-H hydrogen bond donor with an oxygen acceptor fundamentally alters the resulting molecule's interaction with biological targets, potentially leading to novel selectivity profiles and intellectual property opportunities. For research teams aiming to explore new pharmacophores or design compounds with distinct binding modes, this compound represents a strategic and powerful tool in the arsenal of drug discovery.
References
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Aliabiev, S. B., Bykova, R. V., Kravchenko, D. V., & Ivachtchenko, A. V. (2007). A Convenient Synthesis of Novel Substituted Isoxazolo[5,4-d]Pyrimidines. Letters in Organic Chemistry, 4(4), 273-280. Available at: [Link][1][2][3]
-
Wagner, E., & Becan, L. (2018). Synthesis of New Isoxazolo[4,5‐d]pyrimidines as Antitumor Agents. Journal of Heterocyclic Chemistry, 55(8), 1880–1885. Available at: [Link]
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Głowacka, I. E., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. Available at: [Link][7][8][11]
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Szymańska, E., et al. (2018). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 23(10), 2659. Available at: [Link][12][13]
-
Wodnicka, M., et al. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 28(15), 5831. Available at: [Link][14]
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ChemWhat. (n.d.). This compound CAS#: 1197193-09-1. Retrieved from [Link][5]
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Al-Omair, M. A., et al. (2023). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Advances, 13(28), 19321-19333. Available at: [Link][15]
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Wang, X., & Zhang, H. (2019). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Chemical Engineering, 3(1), 1-3. Available at: [Link][6]
-
Osipyan, V. A., & Romanov, O. A. (2022). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2022(2), M1386. Available at: [Link][16]
-
Al-Warhi, T., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 27(21), 7279. Available at: [Link][17]
-
Głowacka, I. E., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(11), 3376. Available at: [Link][18]
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El-Adl, K., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry, 13(7), 865-882. Available at: [Link][9][10]
-
Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135. Available at: [Link][4]
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A Comparative Benchmarking Guide to the Cytotoxicity of Novel Isoxazolo[5,4-d]pyrimidines
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Developing Novel Isoxazolo[5,4-d]pyrimidines as Anticancer Agents
The landscape of cancer therapy is continually evolving, with a pressing need for novel therapeutic agents that exhibit enhanced potency, selectivity, and a favorable safety profile compared to existing treatments. Isoxazolo[5,4-d]pyrimidines have emerged as a promising class of heterocyclic compounds in oncology research.[1][2] Their structural similarity to endogenous purine bases allows them to function as antimetabolites, potentially interfering with nucleic acid synthesis and other critical cellular processes.[2][3] Furthermore, derivatives of this scaffold have been shown to inhibit key molecular targets implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are pivotal in tumor angiogenesis and cell proliferation.[1][2][4][5]
This guide provides a comprehensive framework for benchmarking the in vitro cytotoxicity of novel isoxazolo[5,4-d]pyrimidine derivatives against established standard-of-care cytotoxic drugs. We will delve into the experimental design, provide a detailed protocol for a widely accepted cytotoxicity assay, and discuss the interpretation of comparative data. The overarching goal is to equip researchers with the necessary tools to rigorously evaluate the potential of these novel compounds as next-generation anticancer agents.
Experimental Design: A Roadmap for Comparative Cytotoxicity Assessment
A robust experimental design is paramount for generating reliable and reproducible data. The following considerations are crucial when planning a comparative cytotoxicity study.
1. Selection of Cancer Cell Lines:
The choice of cancer cell lines should be guided by the therapeutic indication of the novel compounds. A panel of cell lines representing different cancer types (e.g., lung, breast, colon) is recommended to assess the broad-spectrum activity or potential selectivity of the compounds.[3][6] For instance, a study on novel oxazolo[5,4-d]pyrimidines utilized a panel including A549 (lung carcinoma), MCF7 (breast adenocarcinoma), LoVo (metastatic colon adenocarcinoma), and HT29 (primary colon adenocarcinoma) cell lines.[3][6] It is also beneficial to include a non-cancerous cell line, such as normal human dermal fibroblasts (NHDF), to evaluate the selectivity of the compounds for cancer cells over healthy cells.[3][4]
2. Selection of Standard Drugs for Comparison:
The choice of standard drugs should include clinically relevant agents used to treat the cancers represented by the selected cell lines. Commonly used comparators include 5-fluorouracil (5-FU) and cisplatin, which have well-established cytotoxic profiles.[3][6] Including these standards provides a benchmark for evaluating the relative potency of the novel compounds.
3. Concentration Ranges and Exposure Times:
A wide range of concentrations should be tested for both the novel compounds and the standard drugs to determine the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability and is a key parameter for comparing cytotoxicity.[7][8] The duration of drug exposure is also a critical variable and should be optimized based on the known mechanism of action of the compounds and the doubling time of the cell lines.[9] A typical exposure time for cytotoxicity assays is 48 to 72 hours.
4. Cytotoxicity Assay Selection: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11][12] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[10][12] The amount of formazan produced is directly proportional to the number of viable cells.[10]
Detailed Protocol: MTT Assay for Cytotoxicity Assessment
The following is a step-by-step protocol for performing an MTT assay in a 96-well plate format.
Materials:
-
Cancer cell lines and normal cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Novel isoxazolo[5,4-d]pyrimidine compounds and standard drugs (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized and protected from light)[13][14]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and resuspend them in complete culture medium.
-
Determine the cell concentration using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of the novel compounds and standard drugs in complete culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (typically <0.5%) across all wells to avoid solvent-induced toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug solutions to the respective wells.
-
Include untreated control wells containing only culture medium with the same concentration of the solvent.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, carefully remove the drug-containing medium from each well.
-
Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[13]
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.[13]
-
After incubation, carefully remove the MTT-containing medium.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete dissolution.[12]
-
-
Data Acquisition:
Experimental Workflow Visualization
The following diagram illustrates the key steps of the comparative cytotoxicity assessment workflow.
Caption: A flowchart of the experimental workflow for comparative cytotoxicity benchmarking.
Data Presentation and Interpretation
The raw absorbance data should be processed to calculate the percentage of cell viability for each concentration of the tested compounds. The cell viability of the untreated control is considered 100%. The IC50 values are then determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Hypothetical IC50 Values (µM) of Novel Isoxazolo[5,4-d]pyrimidines and Standard Drugs against Various Cell Lines
| Compound | A549 (Lung Cancer) | MCF7 (Breast Cancer) | HT29 (Colon Cancer) | NHDF (Normal Fibroblasts) | Selectivity Index (HT29/NHDF) |
| Novel Compound A | 25.5 | 30.2 | 15.8 | >100 | >6.3 |
| Novel Compound B | 45.1 | 52.8 | 28.4 | >100 | >3.5 |
| 5-Fluorouracil | 381.2 | 15.6 | 45.3 | 250.7 | 5.5 |
| Cisplatin | 12.3 | 8.9 | 47.2 | 25.6 | 0.5 |
Note: The IC50 values for 5-Fluorouracil and Cisplatin against HT29 and for 5-Fluorouracil against A549 are based on published data for illustrative purposes.[3][6]
Interpretation of Results:
The hypothetical data in Table 1 illustrates how to compare the cytotoxicity of novel compounds.
-
Potency: Novel Compound A demonstrates the highest potency against the HT29 colon cancer cell line (IC50 = 15.8 µM), being more potent than both 5-Fluorouracil and Cisplatin in this specific cell line.
-
Selectivity: The selectivity index (SI) is a crucial parameter, calculated as the ratio of the IC50 value in a normal cell line to that in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells. In this example, Novel Compound A exhibits a favorable selectivity index (>6.3), suggesting it is significantly more toxic to HT29 cancer cells than to normal fibroblasts. This is a desirable characteristic for a potential anticancer drug.
-
Spectrum of Activity: By comparing the IC50 values across different cancer cell lines, one can assess the spectrum of activity. For instance, while potent against HT29 cells, Novel Compound A shows moderate activity against A549 and MCF7 cells.
Mechanistic Insights: Potential Signaling Pathway Interactions
The cytotoxic effects of isoxazolo[5,4-d]pyrimidines may be attributed to their interaction with key signaling pathways that regulate cell proliferation and survival. The PI3K/Akt and EGFR signaling pathways are frequently dysregulated in cancer and represent plausible targets for these compounds.[15][16][17][18]
The PI3K/Akt Signaling Pathway:
The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival.[19][20] Aberrant activation of this pathway is common in many cancers.[21][19] Isoxazolo[5,4-d]pyrimidines, due to their structural features, could potentially inhibit key kinases within this pathway, such as PI3K or Akt, leading to the induction of apoptosis in cancer cells.
Caption: A simplified diagram of the PI3K/Akt signaling pathway and a potential point of inhibition by isoxazolo[5,4-d]pyrimidines.
The EGFR Signaling Pathway:
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the MAPK and PI3K/Akt pathways, promoting cell proliferation, survival, and metastasis.[15][16][17][18][22] Overexpression or mutation of EGFR is a hallmark of several cancers.[16][17] Some oxazolo[5,4-d]pyrimidine derivatives have been investigated as potential EGFR inhibitors.[2]
Caption: A simplified diagram of the EGFR/MAPK signaling pathway and a potential point of inhibition by isoxazolo[5,4-d]pyrimidines.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the preclinical evaluation of novel isoxazolo[5,4-d]pyrimidine derivatives as potential anticancer agents. By employing a rigorous and comparative approach to cytotoxicity testing, researchers can effectively identify lead compounds with promising potency and selectivity. Further investigations should focus on elucidating the precise molecular mechanisms of action, including target identification and validation, as well as in vivo efficacy and toxicity studies in relevant animal models. The ultimate goal is to translate these promising findings into the development of novel and effective cancer therapies.
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New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. National Center for Biotechnology Information. [Link]
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Safety Operating Guide
Proper Disposal of 4,6-Dichloroisoxazolo[5,4-D]pyrimidine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety and regulatory adherence. This guide provides a detailed, step-by-step protocol for the proper disposal of 4,6-Dichloroisoxazolo[5,4-D]pyrimidine, a chlorinated heterocyclic compound utilized in synthetic chemistry. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for handling hazardous chemical waste and data from structurally analogous chlorinated pyrimidines.
Immediate Safety Considerations & Hazard Profile
-
Harmful if swallowed. [3]
-
A potential cause of respiratory irritation. [1]
-
An allergen that may cause a skin reaction. [3]
Therefore, strict adherence to personal protective equipment (PPE) protocols is mandatory. This includes, but is not limited to, wearing chemical-resistant gloves, a lab coat, and eye/face protection. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
For quick reference, the following table summarizes key identifying information for this compound.
| Property | Value |
| CAS Number | 1197193-09-1 |
| Molecular Formula | C₅HCl₂N₃O |
| Molecular Weight | 189.99 g/mol |
| Physical State | Solid (presumed) |
| GHS Hazard Statements (Anticipated) | H302, H314, H317, H335 |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste through your institution's Environmental Health and Safety (EHS) program or a certified hazardous waste disposal service. Under no circumstances should this chemical be disposed of in the regular trash or down the drain.
Waste Segregation and Collection
-
Solid Waste:
-
Collect all chemically contaminated solid waste, such as unused product, contaminated gloves, absorbent paper, and weigh boats, in a designated hazardous waste container.
-
This container must be made of a compatible material (e.g., high-density polyethylene) and be in good condition with a secure, leak-proof lid.
-
Do not mix solid waste with liquid waste.[4]
-
-
Liquid Waste:
-
If this compound has been used in a solution, collect the liquid waste in a separate, compatible, and clearly labeled hazardous waste container.
-
Ensure the container has a screw-on cap to prevent leaks.[4] Corks and parafilm are not acceptable closures.[4]
-
Segregate incompatible wastes, such as acids and bases, to prevent violent reactions.[5]
-
-
Empty Containers:
Labeling and Storage
-
Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Indicate the date when waste was first added to the container.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area (SAA).[5]
-
The SAA should be in a well-ventilated area, away from heat and sources of ignition.
-
Utilize secondary containment, such as a lab tray, to capture any potential spills or leaks.[4] The secondary container should be capable of holding 110% of the volume of the primary container.[4]
-
Disposal Request and Pickup
-
Once the hazardous waste container is full or has been in storage for the maximum allowable time (consult your institution's EHS guidelines), submit a waste pickup request to your EHS department.[4]
-
Do not attempt to transport the hazardous waste yourself.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Incompatible Materials
Based on the reactivity of analogous compounds, avoid mixing this compound waste with the following:
Emergency Procedures
In the event of a spill, evacuate the area and prevent entry. For a small spill, if you are trained and have the appropriate spill kit, cautiously clean the spill while wearing appropriate PPE. Absorb the spilled material with an inert absorbent and collect it in a sealed container for disposal as hazardous waste. For large spills, or if you are unsure how to proceed, contact your institution's EHS department immediately.
References
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
University of California San Diego. How to Store and Dispose of Hazardous Chemical Waste. [Link]
-
American Chemical Society. Hazardous Waste and Disposal. [Link]
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Personal protective equipment for handling 4,6-Dichloroisoxazolo[5,4-D]pyrimidine
Essential Safety and Handling Guide for 4,6-Dichloroisoxazolo[5,4-D]pyrimidine
Hazard Assessment: Understanding the Risks
Given the presence of a dichloropyrimidine core, it is prudent to assume that this compound exhibits hazards similar to those of related compounds. These hazards likely include:
-
Severe Skin Corrosion and Irritation: Similar chlorinated pyrimidines are known to cause severe skin burns.[1][2]
-
Serious Eye Damage: Contact with the eyes may cause severe damage, potentially leading to blindness.[1][2]
-
Respiratory Irritation: Inhalation of dust or fumes may cause respiratory irritation.[1][3][4]
-
Harmful if Swallowed or Inhaled: These compounds can be toxic if ingested or inhaled.[1][5]
-
Allergic Skin Reaction: May cause an allergic skin reaction in some individuals.[5]
Due to these potential hazards, a comprehensive personal protective equipment (PPE) ensemble is mandatory for all handling procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
A systematic approach to donning and doffing PPE is critical to prevent exposure and contamination. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves is recommended.[1] | Provides a robust barrier against dermal absorption. Double-gloving minimizes risk if the outer glove is breached. Powder-free gloves prevent the aerosolization of particles. For chemicals with unknown toxicity, a flexible laminate glove under a heavy-duty, chemically resistant outer glove is advisable. |
| Gown/Lab Coat | A disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs. A chemical-resistant coat is also an option. | Protects the body and personal clothing from contamination.[1] The design ensures maximum coverage. Flame-resistant lab coats are required in research laboratories. |
| Eye & Face Protection | Chemical splash goggles and a full-face shield should be worn.[1][6] | Protects the eyes and face from splashes or airborne particles of the compound. Safety glasses or goggles must be worn beneath the face shield.[6] |
| Respiratory Protection | For handling powder or in situations with a high risk of aerosolization, a minimum of a NIOSH-approved N100, R100, or P100 disposable filtering facepiece respirator is advised. A powered air-purifying respirator (PAPR) may be necessary for higher-risk situations. | Prevents inhalation of the compound.[1] |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants out of the laboratory.[1] |
Operational Plan: Safe Handling Procedures
A structured approach to handling this compound is essential to minimize the risk of exposure.
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control airborne contaminants.[3]
-
Fume Hood Verification: Ensure the fume hood has sufficient airflow and is functioning correctly before beginning any work.
-
Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and in good working order.[3][7]
Step-by-Step Handling Protocol
-
Donning PPE: Follow a structured approach to putting on PPE to avoid contamination. This typically involves putting on a gown first, followed by a respirator, eye and face protection, and then gloves.
-
Handling the Compound:
-
When handling the solid compound, use tools and techniques that minimize dust formation.
-
For solution preparation, slowly add the solid to the solvent to avoid splashing.
-
Always handle the compound within the certified chemical fume hood.
-
-
Doffing PPE: Remove PPE in a manner that prevents cross-contamination. Generally, gloves are removed first, followed by the gown, face and eye protection, and finally the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing PPE.[1][3][4]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
